mitoTracker Green FM
Description
Structure
3D Structure of Parent
Properties
CAS No. |
201860-17-5 |
|---|---|
Molecular Formula |
C34H28Cl5N3O |
Molecular Weight |
671.9 g/mol |
IUPAC Name |
2-[3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium;chloride |
InChI |
InChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
RUVJFMSQTCEAAB-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoMark Green I |
Origin of Product |
United States |
Foundational & Exploratory
MitoTracker Green FM: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Green FM is a fluorescent probe widely utilized in cellular biology to selectively label mitochondria within live cells. Its unique properties allow for the visualization of these organelles irrespective of their membrane potential, making it a valuable tool for studying mitochondrial morphology, localization, and dynamics. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and a visual representation of its operational pathway.
Core Mechanism of Action
The functionality of this compound is predicated on a two-step process: selective accumulation within the mitochondria followed by covalent retention.
-
Mitochondrial Accumulation : As a cell-permeable molecule, this compound passively diffuses across the plasma membrane of a live cell.[1][2] Its lipophilic nature and positive charge are thought to facilitate its accumulation in the mitochondrial matrix.[3] While mitochondrial membrane potential can play a role in the initial sequestration of many mitochondrial dyes, this compound's accumulation is largely considered to be independent of this factor.[4][5] This characteristic distinguishes it from potentiometric dyes like TMRM or JC-1 and allows for the staining of mitochondria regardless of their energetic state.
-
Covalent Retention : The key to this compound's retention within the mitochondria lies in its chemical structure. The probe possesses a mildly thiol-reactive chloromethyl moiety.[1][6] This functional group reacts with free thiol groups (-SH) present on cysteine residues of mitochondrial proteins, forming a stable covalent bond.[4][7] This covalent linkage ensures that the dye is well-retained within the organelle, even after the cells are washed.
-
Fluorescence Enhancement : A significant advantage of this compound is its low fluorescence in aqueous environments.[8][9] Upon accumulation in the lipid-rich environment of the mitochondria and binding to proteins, its quantum yield increases, leading to a bright green fluorescence.[8][9] This property results in a high signal-to-noise ratio, with minimal background fluorescence from unbound dye in the cytoplasm.
Quantitative Data
The following table summarizes the key quantitative properties of this compound:
| Property | Value | References |
| Excitation Maximum | 490 nm | [4][9][10][11][12] |
| Emission Maximum | 516 - 523 nm | [4][9][10][11] |
| Recommended Laser Line | 488 nm | [10][12] |
| Common Emission Filter | 515/30 nm or 530/30 nm | [10][12][13] |
| Molecular Weight | 671.88 g/mol | [11] |
| Recommended Working Concentration | 20 - 500 nM | [1][4][6][14] |
| Incubation Time | 15 - 45 minutes | [1][4] |
Experimental Protocols
Below are detailed methodologies for the use of this compound in staining both suspension and adherent cells.
Preparation of Stock and Working Solutions
-
1 mM Stock Solution Preparation : To prepare a 1 mM stock solution, dissolve 50 µg of lyophilized this compound solid in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][4][14]
-
Storage of Stock Solution : Store the 1 mM stock solution at -20°C, protected from light and moisture.[1][2][4][14] It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[1][2]
-
Working Solution Preparation : On the day of the experiment, dilute the 1 mM stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration (typically between 20-200 nM).[4][14] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.[4]
Staining Protocol for Suspension Cells
-
Cell Preparation : Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[4]
-
Washing : Wash the cells twice with pre-warmed PBS, centrifuging for 5 minutes each time. Resuspend the cell pellet to a density of 1x10^6 cells/mL.[4]
-
Staining : Add 1 mL of the prepared this compound working solution to the cell suspension and incubate for 15-45 minutes at 37°C, protected from light.[4]
-
Post-Staining Wash : Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]
-
Final Wash : Wash the cells twice with pre-warmed, serum-free cell culture medium or PBS for 5 minutes each time.[4]
-
Imaging : Resuspend the cells in fresh medium and observe immediately using fluorescence microscopy or flow cytometry.[4] It is crucial to image live cells as the fluorescence is not well-retained after fixation with aldehydes.[1][11][15]
Staining Protocol for Adherent Cells
-
Cell Culture : Culture adherent cells on sterile coverslips or in a suitable imaging dish.
-
Medium Removal : Carefully remove the culture medium from the cells.
-
Staining : Add a sufficient volume of the prepared this compound working solution to completely cover the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing : Wash the cells twice with pre-warmed culture medium for 5 minutes each time.[4]
-
Imaging : Replace the wash medium with fresh, phenol (B47542) red-free medium (to reduce background fluorescence) and image the live cells immediately using a fluorescence microscope.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps in the mechanism of action of this compound and a typical experimental workflow.
References
- 1. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound staining and quantification [bio-protocol.org]
- 7. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 11. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to MitoTracker Green FM: Principle and Practice
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoTracker Green FM is a fluorescent probe widely utilized for the visualization and tracking of mitochondria in living cells. Its unique mechanism of action, involving passive diffusion and covalent binding within the mitochondrial matrix, allows for stable and specific labeling. This guide provides a comprehensive overview of the core principles governing this compound staining, detailed experimental protocols, and a summary of its key characteristics to empower researchers in its effective application.
Core Staining Principle
This compound is a cell-permeant dye that selectively accumulates in mitochondria.[1][2] The staining process is initiated by the passive diffusion of the dye across the plasma and mitochondrial membranes.[1][3] Unlike many other mitochondrial dyes, its accumulation is largely independent of the mitochondrial membrane potential in many cell types.[3][4]
The key to its retention and specificity lies in its chemical structure, which includes a mildly thiol-reactive chloromethyl moiety.[3][5] Once inside the mitochondrial matrix, this group reacts with free thiol groups on cysteine residues of mitochondrial proteins and peptides, forming a covalent bond.[6][7][8] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation in some cases, although it is primarily recommended for live-cell imaging as the fluorescence can be compromised by aldehyde fixation.[9][10]
An important feature of this compound is that it is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria.[3][10] This property significantly reduces background fluorescence, enabling clear visualization of mitochondria immediately after staining without the need for wash steps.[3]
Staining Mechanism Pathway
References
- 1. MitoTracker | AAT Bioquest [aatbio.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound staining and quantification [bio-protocol.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. abmole.com [abmole.com]
MitoTracker Green FM: A Technical Guide to its Use in Assessing Mitochondrial Mass Independent of Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial health is a critical indicator of cellular physiology and a key parameter in toxicology and disease research. A variety of fluorescent probes are available to assess mitochondrial characteristics such as mass, membrane potential (ΔΨm), and reactive oxygen species (ROS) production. Among these, MitoTracker™ Green FM is a widely used dye for the assessment of mitochondrial mass. A crucial question for its application is its dependence on the mitochondrial membrane potential. This technical guide provides an in-depth analysis of the properties of MitoTracker Green FM, experimental evidence of its membrane potential independence, and detailed protocols for its use.
Core Principle: Is this compound Dependent on Mitochondrial Membrane Potential?
This compound is a cell-permeant fluorescent dye specifically designed to label mitochondria in live cells. Its mechanism involves passive diffusion across the plasma membrane and subsequent accumulation within the mitochondria. The key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential (ΔΨm).[1][2][3][4][5]
The dye contains a mildly thiol-reactive chloromethyl moiety.[1][6] Once inside the mitochondrial matrix, this group covalently binds to the free thiol groups of cysteine residues on mitochondrial proteins.[2][7] This covalent linkage is responsible for retaining the dye within the mitochondria, even after cell fixation is not recommended as it can lead to signal loss.[4]
Unlike many other mitochondrial dyes (e.g., TMRM, TMRE, MitoTracker Red CMXRos), which are cationic and accumulate in the negatively charged mitochondrial matrix in a ΔΨm-dependent manner, this compound's localization is primarily driven by its covalent binding.[1][5] This makes it a valuable tool for measuring mitochondrial mass or volume, as the signal intensity is proportional to the amount of mitochondrial material in the cell, irrespective of their energetic state.[1][8][9]
However, it is worth noting that some studies suggest that under conditions of severe or prolonged mitochondrial depolarization, a decrease in pre-loaded this compound fluorescence can be observed.[10] This suggests that while the initial accumulation and binding are largely potential-independent, extreme cellular conditions might affect its retention or fluorescence.[10] Additionally, reactive oxygen species (ROS) have been shown to potentially influence its fluorescence intensity.[3][10]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a typical workflow for comparing mitochondrial mass with membrane potential.
Caption: Mechanism of this compound mitochondrial staining.
Caption: Workflow for comparing mitochondrial mass and membrane potential.
Quantitative Data Summary
The following table summarizes the expected outcomes when using this compound in conjunction with a membrane potential-dependent dye like Tetramethylrhodamine, Ethyl Ester (TMRE) or MitoTracker Red CMXRos, and a mitochondrial uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which dissipates the mitochondrial membrane potential.
| Probe | Function | Untreated Cells (Healthy ΔΨm) | CCCP-Treated Cells (Depolarized ΔΨm) | Rationale |
| This compound | Measures mitochondrial mass | Bright Green Fluorescence | Bright Green Fluorescence (Largely Unchanged) | Accumulation and covalent binding are independent of ΔΨm.[1][5] |
| TMRE / TMRM | Measures mitochondrial membrane potential | Bright Red/Orange Fluorescence | Diminished Fluorescence | Cationic dye accumulation is driven by the negative mitochondrial membrane potential.[11][12] |
| MitoTracker Red CMXRos | Measures mitochondrial membrane potential | Bright Red Fluorescence | Diminished Fluorescence | Accumulation is dependent on ΔΨm before the thiol reaction occurs.[1][5][13] |
| JC-1 | Measures mitochondrial membrane potential | Red Fluorescent Aggregates | Green Fluorescent Monomers | In high ΔΨm, JC-1 forms red aggregates; in low ΔΨm, it remains as green monomers.[11][14] |
Experimental Protocols
Protocol for Staining with this compound (Mitochondrial Mass)
This protocol is suitable for fluorescence microscopy or flow cytometry.
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of this compound by dissolving 50 µg in 74.4 µL of high-quality, anhydrous DMSO.[2][15]
-
For immediate use, dilute the stock solution in serum-free medium or PBS to a final working concentration of 20-500 nM. The optimal concentration can vary by cell type and should be determined empirically.[2][15][16] A common starting concentration is 100-200 nM.[12][15]
-
-
Cell Staining :
-
Washing and Imaging :
-
Remove the staining solution and wash the cells once or twice with a pre-warmed buffer (e.g., PBS or serum-free medium).[2][18]
-
Image the live cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~490/516 nm).[4] Note: this compound is not well-retained after fixation with aldehydes.[4]
-
Protocol for Co-staining with TMRE (Membrane Potential)
This protocol allows for simultaneous assessment of mitochondrial mass and membrane potential.
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of TMRE in DMSO.
-
Prepare a combined staining solution containing this compound (e.g., 100 nM) and TMRE (e.g., 25-100 nM) in serum-free medium. The optimal TMRE concentration should be determined for the specific cell line to be in a "non-quenching" mode.
-
-
Cell Staining :
-
Incubate cells with the combined staining solution for 20-30 minutes at 37°C, protected from light.[19]
-
-
Positive Control (Depolarization) :
-
Imaging :
-
Washing is generally not recommended for TMRE as it can cause dye redistribution.[11] If necessary, perform a very gentle wash.
-
Image live cells immediately.
-
This compound : Ex/Em ~490/516 nm
-
TMRE : Ex/Em ~549/575 nm
-
-
Conclusion
This compound serves as a robust tool for quantifying mitochondrial mass in living cells, primarily due to its mechanism of covalent binding that is independent of the mitochondrial membrane potential.[1][2][5] While some studies indicate potential artifacts under extreme conditions of oxidative stress or prolonged depolarization, it remains a reliable indicator of mitochondrial content under most standard experimental conditions.[3][10] For comprehensive mitochondrial health assessment, it is best used in conjunction with a membrane potential-sensitive dye like TMRE or JC-1, allowing researchers to decouple changes in mitochondrial mass from changes in mitochondrial energetic activity. Careful adherence to optimized staining protocols and the use of appropriate controls, such as mitochondrial uncouplers, are critical for accurate interpretation of results.
References
- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 7. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker [frontiersin.org]
- 10. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence-Activated Cell Sorting Analysis of Mitochondrial Content, Membrane Potential, and Matrix Oxidant Burden in Human Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. This compound staining and quantification [bio-protocol.org]
- 18. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
MitoTracker Green FM: A Technical Guide for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MitoTracker Green FM, a fluorescent probe widely utilized for the visualization and analysis of mitochondria in living cells. This document details the probe's spectral properties, mechanism of action, and provides detailed protocols for its application in fluorescence microscopy and flow cytometry.
Core Principles and Mechanism of Action
This compound is a cell-permeant dye that selectively labels mitochondria. The probe passively diffuses across the plasma membrane of live cells and accumulates within the mitochondria.[1] A key feature of this compound is its mildly thiol-reactive chloromethyl group.[1] Once inside the mitochondria, this group covalently binds to free thiol groups on proteins within the mitochondrial matrix. This covalent linkage ensures that the probe is well-retained within the mitochondria.
A distinguishing characteristic of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential. This allows for the labeling and tracking of mitochondria regardless of their energetic state. The probe is virtually non-fluorescent in aqueous environments and only exhibits bright green fluorescence upon sequestration in the lipid-rich environment of the mitochondria, resulting in a low background signal.[2]
It is crucial to note that this compound is intended for use in live-cell imaging only. The fluorescence of the dye is not preserved following fixation with aldehydes or alcohols.[1]
Physicochemical and Spectral Properties
| Property | Value | Source(s) |
| Excitation Maximum (Ex) | 490 nm | [1][4][5] |
| Emission Maximum (Em) | 516 nm | [1] |
| Alternative Emission Maxima | 512 nm, 513 nm, 523 nm | [4] |
| Recommended Excitation Laser | 488 nm | |
| Recommended Emission Filter | 515/30 nm or 530/30 nm | |
| Molecular Weight | 671.87 g/mol | [6] |
| Quantum Yield (Φ) | Not available (environmentally dependent) | |
| Molar Extinction Coefficient (ε) | Not available (environmentally dependent) |
Visualizing the Mechanism and Workflow
To better illustrate the underlying principles and practical application of this compound, the following diagrams have been generated.
References
- 1. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 2. abmole.com [abmole.com]
- 3. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - BG [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to MitoTracker Green FM: Structure, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MitoTracker Green FM, a popular fluorescent dye used for the selective labeling of mitochondria in live cells. We will delve into its chemical structure, mechanism of action, and provide detailed experimental protocols for its use.
Core Properties of this compound
This compound is a cell-permeant fluorescent probe that specifically labels mitochondria. Its chemical and spectral properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C34H28Cl5N3O | [1][2] |
| Molecular Weight | 671.87 g/mol | [1] |
| CAS Number | 201860-17-5 | [1][2] |
| Excitation Maximum | 490 nm | [1] |
| Emission Maximum | 516 nm | [3] |
| Solvent for Stock | DMSO | [1][3] |
| Appearance | Solid | [1] |
| Color | Yellow to orange | [1] |
Mechanism of Action: Covalent Labeling of Mitochondrial Proteins
This compound's ability to selectively label mitochondria is a two-step process. First, the dye passively diffuses across the plasma membrane of a live cell and accumulates in the mitochondrial matrix.[3] Unlike many other mitochondrial dyes, this accumulation is independent of the mitochondrial membrane potential.[1]
Once inside the mitochondria, the mildly thiol-reactive chloromethyl moiety of the this compound molecule covalently reacts with free thiol groups of cysteine residues on mitochondrial proteins.[1] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell fixation with aldehydes or alcohols, although live-cell imaging is generally recommended.[3] The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon binding to the lipid-rich environment of the mitochondria.
Experimental Protocols
Below are detailed protocols for staining both suspension and adherent cells with this compound.
Stock Solution Preparation
-
To create a 1 mM stock solution, dissolve 50 µg of lyophilized this compound solid in 74.4 µL of high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][3]
-
Store the stock solution at -20°C, protected from light. Once reconstituted, the solution is stable for up to two weeks. Avoid repeated freeze-thaw cycles.[3]
Staining Protocol for Suspension Cells
-
Prepare Working Solution: Dilute the 1 mM stock solution into warm (37°C) serum-free medium or buffer to a final concentration of 100-400 nM.[3] The optimal concentration may vary depending on the cell type and experimental conditions.
-
Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]
-
Wash: Centrifuge the cells and remove the staining solution. Resuspend the cell pellet in fresh, pre-warmed medium.
-
Imaging: The cells are now ready for live-cell imaging.
Staining Protocol for Adherent Cells
-
Prepare Working Solution: Dilute the 1 mM stock solution into warm (37°C) serum-free medium or buffer to a final concentration of 100-400 nM.[3]
-
Cell Preparation: Grow adherent cells on coverslips or in an appropriate imaging dish.
-
Staining: Remove the culture medium and replace it with the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]
-
Wash: Remove the staining solution and wash the cells with fresh, pre-warmed medium.
-
Imaging: The cells are now ready for live-cell imaging. For optimal imaging, it is recommended to use phenol (B47542) red-free medium to reduce background fluorescence.[3]
Photostability and Cytotoxicity
This compound exhibits greater photostability compared to other mitochondrial dyes like rhodamine 123.[4] Studies have shown that it is not cytotoxic at the concentrations typically used for staining. One study indicated that even at concentrations up to 5 µM, no cytotoxic or mitotoxic effects were observed. Furthermore, unlike some red-fluorescent mitochondrial dyes, this compound does not induce the "pearl-necklace" mitochondrial phenotype, which is a characteristic of phototoxicity.[5] This makes it a reliable tool for long-term live-cell imaging experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. The Curse of the Red Pearl: A Fibroblast-Specific Pearl-Necklace Mitochondrial Phenotype Caused by Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MitoTracker Green FM for Live-Cell Imaging of Mitochondria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MitoTracker Green FM, a fluorescent probe essential for the visualization and analysis of mitochondria in living cells. This document details the probe's mechanism of action, spectral properties, and experimental protocols, and includes a comparative analysis with other mitochondrial dyes.
Introduction to this compound
This compound is a cell-permeant fluorescent dye specifically designed for labeling mitochondria in live cells.[1][2] It is a valuable tool for investigating mitochondrial morphology, localization, and abundance. A key feature of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.[3][4] The dye is virtually non-fluorescent in aqueous solutions and becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, which minimizes background fluorescence.[5]
Mechanism of Action
This compound passively diffuses across the plasma membrane of a live cell. Once inside the cell, it preferentially accumulates in the mitochondria. The probe contains a mildly thiol-reactive chloromethyl group that covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[6][7][8] This covalent binding ensures that the dye is well-retained within the mitochondria, even after cell death, although it is not well-retained after fixation with aldehydes.[5][9]
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum | 490 nm | [1] |
| Emission Maximum | 516 nm | [1] |
| Molecular Weight | 671.88 g/mol | [1] |
| Quantum Yield (Φ) | 0.36 | [10] |
| Recommended Staining Concentration | 20 - 200 nM | [11] |
| Typical Incubation Time | 15 - 45 minutes | [12] |
| Fixability | Not well-retained after aldehyde fixation | [5][9] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Staining of Adherent Cells for Fluorescence Microscopy
This protocol is suitable for imaging mitochondria in adherent cells grown on coverslips or in imaging dishes.
Materials:
-
This compound (lyophilized solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other balanced salt solution
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Adherent cells cultured on coverslips or imaging dishes
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized solid in 74.4 µL of anhydrous DMSO.[11]
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.[11]
-
-
Cell Staining:
-
Grow adherent cells on coverslips or in an appropriate imaging dish to the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[12]
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC) filter set.
-
References
- 1. researchgate.net [researchgate.net]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. MitoTracker Green labeling of mitochondrial proteins and their subsequent analysis by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
MitoTracker Green FM: A Technical Guide to its Fluorescent Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core fluorescent properties, mechanism of action, and experimental protocols for MitoTracker Green FM, a widely used fluorescent dye for labeling mitochondria in live cells.
Core Fluorescent and Physicochemical Properties
This compound is a cell-permeant fluorescent dye that selectively labels mitochondria. A key characteristic of this probe is that it is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria, resulting in a low background signal.[1]
Quantitative Data Summary
The spectral properties of this compound are summarized below. These values are crucial for configuring imaging systems, such as fluorescence microscopes and flow cytometers, to ensure optimal signal detection.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 490 - 491 nm | [2],[3] |
| Emission Maximum (λem) | 513 - 516 nm | [3],[1] |
| Extinction Coefficient (ε) | 93,500 cm⁻¹M⁻¹ | [3] |
| Quantum Yield (Φ) | Not Reported | |
| Recommended Laser Line | 488 nm | [2] |
| Recommended Filter Set | 530/30 nm bandpass | [2] |
Key Features and Characteristics
| Feature | Description | Reference(s) |
| Mechanism of Action | Passively diffuses across the plasma membrane and accumulates in mitochondria. A mildly thiol-reactive chloromethyl group then covalently binds to mitochondrial proteins, primarily through cysteine residues. | [4],[5] |
| Membrane Potential Dependence | There are conflicting reports. Some studies assert that it accumulates in mitochondria regardless of membrane potential, making it a marker for mitochondrial mass.[1][5][6] Other sources suggest its initial accumulation is dependent on the mitochondrial membrane potential.[3] | |
| Fixability | Not fixable. The fluorescence signal is lost after fixation with aldehydes or alcohols.[3] It is suitable for live-cell imaging only.[1] | |
| Photostability | Substantially more photostable than rhodamine 123.[5] It provides a robust signal even at low concentrations. | |
| Toxicity | Generally considered to have low cytotoxicity at optimal working concentrations.[6] However, phototoxicity can occur, leading to changes in mitochondrial morphology (e.g., transformation from tubular to spherical) and impacting membrane potential. |
Mechanism of Action and Staining Principle
This compound provides a clear method for visualizing mitochondria in living cells. The process involves several key steps from initial cell loading to fluorescent signal generation.
References
- 1. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]
- 2. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. abmole.com [abmole.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound (solution) | Mitochondrial Dye | MedChemExpress [medchemexpress.eu]
Assessing Mitochondrial Mass with MitoTracker Green FM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and techniques for assessing mitochondrial mass using MitoTracker Green FM, a fluorescent dye that selectively labels mitochondria in live cells. It is intended to offer practical guidance on experimental design, execution, and data interpretation for professionals in life science research and drug development.
Introduction to this compound
This compound is a cell-permeant fluorescent probe widely used for visualizing and quantifying mitochondrial mass in living cells.[1][2][3] Its utility stems from its specific mechanism of action: it passively diffuses across the plasma membrane and accumulates in the mitochondria.[4][5] A key feature of this compound is its mildly thiol-reactive chloromethyl group, which covalently binds to mitochondrial proteins by reacting with free sulfhydryl groups of cysteine residues.[6][7][8] This covalent binding ensures the dye is retained within the mitochondria. A significant advantage of this compound is that its accumulation is largely independent of the mitochondrial membrane potential, making it a suitable tool for assessing total mitochondrial content, or mass.[6][7][8][9]
The dye exhibits excitation and emission maxima at approximately 490 nm and 516-523 nm, respectively, resulting in a bright green fluorescence.[6][7][10] It is important to note that this compound is intended for use in live cells only, as fixation processes can inhibit its staining.[4][10]
Mechanism of Action and Key Considerations
The staining process with this compound involves several key steps that are crucial to understand for proper experimental design and interpretation.
While its membrane potential-independence is a major advantage, several factors can influence this compound staining and should be considered:
-
Oxidative Stress: Some studies suggest that high levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can affect this compound fluorescence, showing a positive correlation.[11] This could potentially lead to an overestimation of mitochondrial mass under conditions of significant oxidative stress.
-
P-glycoprotein (P-gp) Efflux: this compound has been identified as a substrate for the P-glycoprotein (MDR1) efflux pump.[12] In cells expressing high levels of P-gp, the dye may be actively transported out of the cell, leading to an underestimation of mitochondrial mass.[12] The use of P-gp inhibitors, such as Verapamil or Cyclosporin A, can help to mitigate this effect.[12]
-
Cell Health: The overall health and metabolic state of the cells can influence dye uptake and retention. It is crucial to work with healthy, viable cell populations.
-
Fixation: As previously mentioned, this compound is not compatible with fixation methods.[4] Assays must be performed on live cells.
Experimental Protocols
Accurate assessment of mitochondrial mass using this compound relies on standardized and carefully executed protocols. Below are detailed methodologies for sample preparation and analysis using flow cytometry and fluorescence microscopy.
Reagent Preparation
Proper preparation of stock and working solutions is critical for reproducible results.
| Reagent | Preparation | Storage |
| This compound Stock Solution (1 mM) | Dissolve 50 µg of lyophilized this compound in 74.4 µL of high-quality, anhydrous DMSO.[4][6][7] | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The reconstituted stock solution is typically stable for up to two weeks.[4] |
| This compound Working Solution | Dilute the 1 mM stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration.[7] | Prepare fresh for each experiment. |
Note on Working Concentration: The optimal working concentration can vary between cell types and experimental conditions. A typical range is 20-500 nM.[6][7][13] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and application, aiming for bright mitochondrial staining with low background fluorescence.[14]
Staining Protocol for Suspension Cells (Flow Cytometry)
This protocol is suitable for non-adherent cells or cells that have been brought into suspension.
Detailed Steps:
-
Cell Preparation: Harvest cells and adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed PBS or serum-free medium.[7]
-
Staining: Add the this compound working solution to the cell suspension. A common starting concentration is 100-200 nM.[4][15]
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[7][15][16] The optimal incubation time may need to be determined empirically.
-
Washing: After incubation, centrifuge the cells at a low speed (e.g., 400 x g for 4-5 minutes) and discard the supernatant.[7]
-
Wash the cells twice with pre-warmed PBS to remove excess dye.[7]
-
Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS or FACS buffer).
-
Analysis: Analyze the cells immediately on a flow cytometer. Use a 488 nm laser for excitation and collect the emission signal in the green channel (e.g., using a 530/30 nm bandpass filter).[16] The mean fluorescence intensity (MFI) of the signal is proportional to the mitochondrial mass.[15]
Staining Protocol for Adherent Cells (Fluorescence Microscopy)
This protocol is designed for cells grown on coverslips or in imaging-compatible plates.
Detailed Steps:
-
Cell Seeding: Seed adherent cells on sterile coverslips or in a multi-well imaging plate at an appropriate density to allow for individual cell imaging.
-
Staining: When cells have reached the desired confluency, remove the culture medium. Add the pre-warmed this compound working solution (e.g., 100-500 nM in serum-free medium).[4][13]
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[4][8][13]
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed, serum-free medium or PBS to minimize background fluorescence.[8]
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP filter). To reduce background, phenol (B47542) red-free medium can be used for the final wash and imaging steps.[4]
Quantitative Data and Interpretation
The primary output for mitochondrial mass assessment with this compound is a quantitative measure of fluorescence intensity.
Data Presentation
The following table summarizes typical parameters and expected outputs from experiments using this compound.
| Parameter | Flow Cytometry | Fluorescence Microscopy |
| Primary Metric | Mean Fluorescence Intensity (MFI)[15] | Integrated Fluorescence Intensity per cell/region of interest |
| Typical Dye Concentration | 20 - 200 nM[7][15][16] | 100 - 500 nM[4][6][13] |
| Typical Incubation Time | 15 - 45 minutes at 37°C[7][15][16] | 15 - 30 minutes at 37°C[4][8][13] |
| Excitation/Emission | ~488 nm / ~530 nm[16] | ~490 nm / ~516 nm[4][6] |
| Controls | Unstained cells (autofluorescence), vehicle control (DMSO) | Unstained cells, vehicle control |
| Interpretation | An increase in MFI correlates with an increase in mitochondrial mass. | An increase in integrated intensity correlates with an increase in mitochondrial mass. |
Factors Influencing Mitochondrial Mass
Changes in mitochondrial mass are often linked to cellular processes such as mitochondrial biogenesis (increase) and mitophagy (decrease). Understanding these pathways is key to interpreting changes observed with this compound.
An increase in this compound signal may reflect an upregulation of biogenesis pathways (e.g., PGC-1α), while a decrease could indicate the induction of mitophagy (e.g., via the PINK1/Parkin pathway).
Conclusion
This compound is a powerful tool for the quantitative assessment of mitochondrial mass in live cells. Its mechanism of action, which is largely independent of mitochondrial membrane potential, makes it particularly valuable for distinguishing changes in mitochondrial content from changes in mitochondrial activity. However, researchers must be mindful of potential confounding factors such as oxidative stress and P-gp expression. By employing optimized and validated protocols, as detailed in this guide, and carefully considering the biological context, this compound can provide reliable and insightful data for a wide range of applications in basic research and drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Mitochondrial staining of NK cells by flow cytometry [protocols.io]
- 3. osf.io [osf.io]
- 4. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. abmole.com [abmole.com]
- 11. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitotracker green is a P-glycoprotein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound staining and quantification [bio-protocol.org]
- 14. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial mass determination [bio-protocol.org]
- 16. MitoTracker Green Protocol [icms.qmul.ac.uk]
Methodological & Application
MitoTracker Green FM: Application Notes for Live-Cell Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Green FM is a fluorescent dye employed for staining mitochondria in living cells. This cell-permeant probe includes a mildly thiol-reactive chloromethyl group, enabling it to label mitochondria.[1] The dye passively crosses the plasma membrane and accumulates within active mitochondria.[1][2] A key feature of this compound is that its fluorescence is largely independent of mitochondrial membrane potential, unlike other dyes such as MitoTracker Red CMXRos. It selectively accumulates in the mitochondrial matrix and covalently binds to mitochondrial proteins by reacting with free thiol groups of cysteine residues.[3] This protocol provides detailed instructions for the use of this compound for visualizing mitochondria in live cells. It is important to note that this dye is not well-retained after fixation with aldehydes or alcohols and is therefore recommended for live-cell imaging only.[1][4]
Product Information
| Property | Value |
| Excitation Wavelength | 490 nm[1][5] |
| Emission Wavelength | 516 nm[1][5] |
| Molecular Weight | 671.88 g/mol [1][5] |
| Appearance | Lyophilized solid[1][4] |
| Storage | Store lyophilized solid at -20°C, desiccated and protected from light. The reconstituted DMSO stock solution should be stored at -20°C, protected from light, and used within two weeks. Avoid freeze-thaw cycles.[1][4] |
Staining Protocol for Live Cells
This section provides detailed protocols for staining both adherent and suspension cells with this compound. The optimal staining concentration and incubation time may vary depending on the cell type and experimental conditions. Therefore, it is recommended to perform an initial optimization.[1][4]
Reagent Preparation
1 mM this compound Stock Solution: Each vial typically contains 50 µg of lyophilized this compound.[1][4] To create a 1 mM stock solution, reconstitute the solid in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][4] Mix well until the dye is fully dissolved.[6]
Working Solution Preparation: Dilute the 1 mM stock solution in a suitable buffer or cell culture medium to the desired final working concentration. For many cell types, a working concentration range of 20-200 nM is recommended.[7] To minimize background fluorescence, consider using phenol (B47542) red-free medium for the final imaging step.[1][4]
Experimental Protocols
Table of Recommended Staining Parameters:
| Cell Type | Recommended Concentration | Incubation Time | Temperature | Reference |
| General Mammalian Cells | 100-400 nM | 15-30 min | 37°C | [1][4] |
| T cells | Optimized concentrations for Imaging Flow Cytometry | Not specified | 37°C | [8] |
| HeLa Cells | 50 nM - 2 µM (optimization required) | 25-30 min | Not specified | [9] |
| C2C12 myotubes | 100 nM | 30 min | 37°C | [10] |
Protocol for Adherent Cells:
-
Grow adherent cells on sterile coverslips or in a suitable cell culture plate.[7]
-
When cells have reached the desired confluency, remove the culture medium.[7]
-
Add the pre-warmed (37°C) this compound working solution to the cells.[6]
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][4]
-
Remove the staining solution and wash the cells twice with a pre-warmed, serum-free medium or phosphate-buffered saline (PBS).[7]
-
Add fresh, pre-warmed medium (phenol red-free medium is recommended) to the cells.[4][10]
-
Proceed with immediate live-cell imaging using a fluorescence microscope.[1][4]
Protocol for Suspension Cells:
-
Harvest the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[7]
-
Discard the supernatant and wash the cells twice with PBS.[7]
-
Resuspend the cell pellet to a density of approximately 1x10^6 cells/mL in the this compound working solution.[7]
-
Incubate the cells for 15-45 minutes at room temperature or 37°C, protected from light.[7]
-
Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[7]
-
Wash the cells twice with PBS.[7]
-
Resuspend the cells in fresh, serum-free medium or PBS for analysis.[7]
-
Proceed with analysis by fluorescence microscopy or flow cytometry.[7]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound staining and the general experimental workflow.
References
- 1. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoTracker™ Green FM in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker™ Green FM is a fluorescent dye used to label mitochondria in live cells. This carbocyanine-based probe contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for the stable staining of mitochondria.[1][2] A key feature of MitoTracker™ Green FM is its ability to accumulate in mitochondria largely independent of the mitochondrial membrane potential in many cell types, making it a valuable tool for assessing mitochondrial mass.[3][4][5] The dye exhibits minimal fluorescence in aqueous solutions and becomes brightly fluorescent upon partitioning into the lipid environment of the mitochondria, resulting in a low background signal.[2] With an excitation maximum at approximately 490 nm and an emission maximum at 516 nm, it is well-suited for detection by flow cytometers equipped with a blue laser.[1][2]
Mechanism of Action
MitoTracker™ Green FM passively diffuses across the plasma membrane of live cells.[3] Its accumulation within the mitochondria is followed by the covalent attachment of the dye to mitochondrial proteins via its thiol-reactive chloromethyl moiety.[1] This covalent binding ensures that the dye is retained within the mitochondria even after cell fixation with aldehydes, although some protocols recommend its use primarily in live cells as the signal may not be stable after fixation with certain reagents.[2][3] While its accumulation is largely independent of the mitochondrial membrane potential, some studies suggest that a complete loss of membrane potential might affect the signal to some extent.[4][6]
Data Presentation
Recommended Staining Parameters
The optimal staining concentration and incubation time for MitoTracker™ Green FM can vary depending on the cell type and experimental conditions. It is crucial to perform initial optimization experiments.
| Parameter | Recommended Range | Key Considerations |
| Working Concentration | 20 - 200 nM[7] | Start with a concentration around 100 nM and titrate down to minimize any potential artifacts. Higher concentrations may be required for some cell types. |
| Incubation Time | 15 - 45 minutes[7][8] | A 15-30 minute incubation at 37°C is typically sufficient. Longer incubation times do not necessarily improve staining and may increase background. |
| Incubation Temperature | 37°C[9][10] | Incubation at 37°C is recommended for optimal dye uptake and labeling. |
| Cell Density | 1 x 10⁶ cells/mL[7] | Ensure cells are in a single-cell suspension for uniform staining and accurate flow cytometric analysis. |
Instrument Settings for Flow Cytometry
| Parameter | Typical Setting | Notes |
| Excitation Laser | 488 nm (Blue Laser) | Standard on most flow cytometers. |
| Emission Filter | 530/30 nm (e.g., FITC or GFP channel)[9] | This bandpass filter effectively captures the peak emission of MitoTracker™ Green FM. |
| Signal Acquisition | Linear Scale[9] | Setting the channel to a linear scale is often recommended for mitochondrial mass measurements. |
| Data Analysis | Mean or Median Fluorescence Intensity (MFI)[10] | The MFI of the stained population is used to quantify the relative mitochondrial mass. |
Experimental Protocols
Reagent Preparation
1. MitoTracker™ Green FM Stock Solution (1 mM):
-
To prepare a 1 mM stock solution, dissolve 50 µg of MitoTracker™ Green FM powder in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][7]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.[7]
2. MitoTracker™ Green FM Working Solution (20 - 200 nM):
-
On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
-
Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final working concentration.[7] For example, to make a 100 nM working solution, you can perform a serial dilution.
Staining Protocol for Suspension Cells
-
Harvest cells and wash them once with pre-warmed PBS.
-
Resuspend the cell pellet in a pre-warmed, serum-free medium or PBS at a concentration of 1 x 10⁶ cells/mL.[7]
-
Add the MitoTracker™ Green FM working solution to the cell suspension to achieve the desired final concentration.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[9]
-
After incubation, wash the cells twice with PBS to remove any unbound dye.[7]
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
-
Proceed with flow cytometry analysis. It is recommended to analyze the cells promptly after staining.
Staining Protocol for Adherent Cells
-
Grow adherent cells on a culture plate or coverslips until they reach the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed MitoTracker™ Green FM working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Remove the staining solution and wash the cells twice with a pre-warmed medium or PBS.[1]
-
Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent and wash the cells with PBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Proceed with flow cytometry analysis.
Mandatory Visualization
Caption: Flowchart of the MitoTracker™ Green FM staining protocol for flow cytometry.
Caption: Diagram illustrating the staining mechanism of MitoTracker™ Green FM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 10. Mitochondrial mass determination [bio-protocol.org]
Preparation of MitoTracker™ Green FM Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker™ Green FM is a fluorescent dye utilized for labeling mitochondria within live cells. This probe readily permeates live cells and accumulates in the mitochondria. A key feature of MitoTracker™ Green FM is its mildly thiol-reactive chloromethyl group, which reacts with free thiol groups on mitochondrial proteins, leading to covalent bonding. This ensures the probe is well-retained within the mitochondria, even after cell death and fixation, although live-cell imaging is primarily recommended. The dye's accumulation in mitochondria is dependent on membrane potential. It exhibits an excitation maximum at approximately 490 nm and an emission maximum at around 516-523 nm.[1][2] Proper preparation of the stock solution is critical for achieving accurate and reproducible results in downstream applications such as fluorescence microscopy and flow cytometry.
Product Information and Specifications
Quantitative data regarding MitoTracker™ Green FM is summarized in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 671.87 g/mol | [2] |
| Excitation Wavelength (max) | 490 nm | [2] |
| Emission Wavelength (max) | 516 - 523 nm | [2][3] |
| Form | Lyophilized solid | [3][4] |
| Standard Vial Size | 50 µg | [1][3][4] |
| Recommended Solvent | High-quality anhydrous DMSO | [3][4] |
| Recommended Stock Conc. | 1 mM | [1][2][3][4] |
| Typical Working Conc. | 20 - 400 nM | [2][3][4] |
Experimental Protocol: Preparation of a 1 mM Stock Solution
This protocol details the steps to reconstitute lyophilized MitoTracker™ Green FM to create a 1 mM stock solution.
Materials:
-
Vial of lyophilized MitoTracker™ Green FM (50 µg)
-
High-quality anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge
-
Pipettes and sterile pipette tips
-
Vortex mixer (optional)
-
Amber or light-blocking microcentrifuge tubes for aliquoting
Procedure:
-
Pre-Reconstitution Handling: Before opening, briefly centrifuge the vial of lyophilized MitoTracker™ Green FM to ensure the powder is collected at the bottom.[3][4]
-
Reconstitution: Add 74.4 µL of high-quality anhydrous DMSO to the vial containing 50 µg of the lyophilized powder.[1][2][3][4] This will yield a 1 mM stock solution.
-
Dissolution: Cap the vial securely and vortex gently or pipette up and down to ensure the powder is completely dissolved.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the 1 mM stock solution into smaller, single-use volumes in amber or light-blocking microcentrifuge tubes.[1][2][4]
-
Storage: Store the aliquoted stock solution at -20°C, protected from light.[1][2][3][4] Some sources suggest the reconstituted solution is stable for up to 2 weeks at -20°C, while others indicate stability for 1 month at -20°C or up to 6 months at -80°C.[2][3][4] For optimal performance, it is best to use the solution within the shorter recommended timeframe. The lyophilized solid should be stored at -20°C, desiccated and protected from light, where it is stable for up to 12 months.[3][4][5]
Workflow for Stock and Working Solution Preparation
The following diagram illustrates the overall workflow from receiving the lyophilized product to preparing the final working solution for cell staining.
Caption: Workflow for preparing MitoTracker™ Green FM stock and working solutions.
Staining Mechanism
The following diagram illustrates the mechanism by which MitoTracker™ Green FM labels mitochondria in live cells.
Caption: Mechanism of mitochondrial labeling by MitoTracker™ Green FM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for MitoTracker™ Green FM
Audience: Researchers, scientists, and drug development professionals.
Introduction to MitoTracker™ Green FM
MitoTracker™ Green FM is a fluorescent dye used for labeling mitochondria in live cells. It is a cell-permeant probe that passively diffuses across the plasma membrane and accumulates in the mitochondria.[1] The staining is largely independent of the mitochondrial membrane potential, making it a reliable marker for mitochondrial mass.[2] The dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, allowing for better retention of the stain.[3] However, it is important to note that the fluorescence of MitoTracker™ Green FM is not well retained after fixation with aldehydes or alcohols.[4] Therefore, it is primarily recommended for use in live-cell imaging and flow cytometry applications.
Mechanism of Action
MitoTracker™ Green FM's mechanism involves passive diffusion across the cell membrane and accumulation within the mitochondria. Once inside the mitochondrial matrix, its chloromethyl group reacts with free thiol groups of cysteine residues on mitochondrial proteins, leading to covalent labeling.[2] This covalent binding ensures that the dye is well-retained in the mitochondria, even after the cells are no longer viable.
Data Presentation: Optimizing Staining Conditions
Effective mitochondrial labeling with MitoTracker™ Green FM depends on optimizing several parameters, including dye concentration, incubation time, and temperature. The following tables summarize recommended starting conditions and provide guidance for optimization.
Table 1: Recommended Incubation Conditions for Common Cell Lines
| Cell Line | Concentration Range | Incubation Time | Incubation Temperature | Notes |
| HeLa | 50 nM - 2 µM[5] | 15 - 30 min[3] | 37°C[3] | Optimal concentration should be determined empirically. Higher confluency may require higher concentrations. |
| Jurkat | 100 - 400 nM[1] | 15 - 30 min[1] | 37°C[6] | Used for both live-cell imaging and flow cytometry. |
| Primary Neurons | 250 nM | 45 min | 37°C | Recommended for studies on mitophagy in neuronal cells. |
| SH-SY5Y | 250 nM | 45 min | 37°C | Protocol established for analyzing mitophagy. |
| T-cells | 20 - 200 nM[7] | 30 - 45 min[7] | 37°C[8] | Concentration should be optimized for imaging flow cytometry. |
| Adherent Cells (General) | 20 - 200 nM[2] | 5 - 30 min[2] | Room Temperature[2] | General starting point for various adherent cell lines. |
| Suspension Cells (General) | 20 - 200 nM[2] | 15 - 45 min[2] | Room Temperature[2] | General starting point for various suspension cell lines. |
Table 2: Effect of Incubation Time on Fluorescence Intensity (Conceptual Data)
| Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Cell Viability (%) | Observations |
| 5 | Low | >98% | Insufficient staining for most applications. |
| 15 | Moderate | >98% | Sufficient for qualitative imaging in many cell types. |
| 30 | High | >95% | Optimal for most applications, providing bright signal with minimal toxicity. |
| 45 | High | >95% | Extended incubation may be necessary for some cell types or for specific applications like mitophagy studies. |
| 60 | High | ~90% | Potential for increased background fluorescence and cytotoxicity. |
Experimental Protocols
Preparation of MitoTracker™ Green FM Stock and Working Solutions
Materials:
-
MitoTracker™ Green FM (lyophilized solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
Protocol:
-
To prepare a 1 mM stock solution, reconstitute the lyophilized MitoTracker™ Green FM solid in the appropriate volume of anhydrous DMSO. For example, a 50 µg vial can be reconstituted in 74.4 µL of DMSO.[1]
-
Store the 1 mM stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
To prepare the working solution, dilute the 1 mM stock solution in pre-warmed (37°C) serum-free culture medium or PBS to the desired final concentration (typically between 20 nM and 500 nM).
Staining Protocol for Adherent Cells (e.g., HeLa)
Materials:
-
Adherent cells cultured on coverslips or in a multi-well plate
-
MitoTracker™ Green FM working solution
-
Pre-warmed culture medium
Protocol:
-
Grow HeLa cells to the desired confluency on coverslips or in a culture plate.
-
Remove the culture medium and add the pre-warmed MitoTracker™ Green FM working solution (e.g., 100-200 nM in serum-free medium).
-
Incubate the cells for 15-30 minutes at 37°C.[3]
-
Remove the staining solution and wash the cells twice with pre-warmed culture medium.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (Excitation/Emission: ~490/516 nm).
Staining Protocol for Suspension Cells (e.g., Jurkat)
Materials:
-
Suspension cells in culture
-
MitoTracker™ Green FM working solution
-
Phosphate-Buffered Saline (PBS) or serum-free medium
Protocol:
-
Centrifuge the cell suspension at 400 x g for 3-4 minutes and discard the supernatant.[2]
-
Wash the cells twice with PBS.[2]
-
Resuspend the cells in the pre-warmed MitoTracker™ Green FM working solution (e.g., 100-400 nM in serum-free medium or PBS) at a density of approximately 1x10^6 cells/mL.[1][2]
-
Incubate the cells for 15-30 minutes at 37°C.[6]
-
Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[2]
-
Wash the cells twice with PBS.[2]
-
Resuspend the cells in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Applications in Signaling Pathway Analysis
MitoTracker™ Green FM is a valuable tool for studying cellular processes involving mitochondria, such as mitophagy and apoptosis.
Mitophagy: The PINK1/Parkin Pathway
Mitophagy is the selective degradation of damaged mitochondria by autophagy. The PINK1/Parkin pathway is a key signaling cascade in this process.[9][10] When mitochondria become depolarized, PINK1 (a mitochondrial kinase) accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol.[10][11] Parkin then ubiquitinates mitochondrial outer membrane proteins, targeting the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in a lysosome.[12]
Caption: PINK1/Parkin-mediated mitophagy pathway.
Apoptosis
Mitochondria play a crucial role in the intrinsic pathway of apoptosis. While MitoTracker™ Green FM itself does not directly measure apoptosis, it can be used in conjunction with other apoptotic markers, such as Annexin V, to assess mitochondrial morphology and mass during programmed cell death. A decrease in mitochondrial mass or changes in mitochondrial network morphology can be indicative of apoptotic processes.
Experimental Workflows
General Staining Workflow
Caption: General workflow for staining cells with MitoTracker™ Green FM.
Workflow for Assessing Drug-Induced Mitochondrial Toxicity
Caption: Workflow for assessing drug-induced mitochondrial toxicity.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 4. Labeling and Visualization of Mitochondria Using Mito Tracker dyes [medicalbiochemist.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PINK1-Parkin-Mediated Mitophagy Protects Mitochondrial Integrity and Prevents Metabolic Stress-Induced Endothelial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uncovering the roles of PINK1 and parkin in mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Using MitoTracker™ Green FM in Primary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MitoTracker™ Green FM is a fluorescent dye used for labeling mitochondria within live cells. It is a valuable tool for investigating mitochondrial mass, morphology, and distribution in primary cell cultures. The dye is cell-permeant and passively diffuses across the plasma membrane, where it selectively accumulates in mitochondria.[1] Its fluorescence is negligible in aqueous solutions but becomes bright green once it localizes to the lipid-rich environment of the mitochondria, resulting in a high signal-to-noise ratio.[1][2][3] A key feature of MitoTracker™ Green FM is its ability to label mitochondria irrespective of their membrane potential, making it an excellent probe for measuring mitochondrial mass.[1][4][5][6]
Mechanism of Action
MitoTracker™ Green FM contains a mildly thiol-reactive chloromethyl group.[1] Upon entering the mitochondria, this group covalently binds to free thiol groups on cysteine residues of mitochondrial proteins.[4][7] This covalent linkage ensures the dye is well-retained within the mitochondria during live-cell imaging experiments. However, this staining is not preserved after fixation with aldehydes or alcohols.[8][9][10]
Caption: Mechanism of MitoTracker™ Green FM Staining.
Data Presentation
Properties of MitoTracker™ Green FM
| Property | Description | Citation(s) |
| Excitation Maximum | ~490 nm | [2][3][8][11] |
| Emission Maximum | ~516 nm | [2][3][8][11] |
| Molecular Weight | 671.88 g/mol | [8][10] |
| Form | Lyophilized solid | [8][9] |
| Solvent | High-quality anhydrous DMSO | [8][9] |
| Storage (Lyophilized) | -20°C, desiccated and protected from light. Stable for up to 12 months. | [8][9] |
| Storage (Stock Soln.) | -20°C, protected from light. Use within 2 weeks. Avoid freeze-thaw cycles. | [8][9] |
| Fixability | Not retained after aldehyde or alcohol fixation. Recommended for live-cell imaging only. | [9][12][13][14] |
Recommended Staining Parameters for Primary Cells
Note: The optimal concentration and incubation time should be determined empirically for each primary cell type and experimental condition.
| Application | Concentration Range | Incubation Time | Temperature | Citation(s) |
| Microscopy | 50 - 400 nM | 15 - 30 minutes | 37°C | [8][9][10][12][13] |
| Flow Cytometry | 20 - 200 nM | 15 - 45 minutes | 37°C | [4][11][14][15][16] |
Experimental Protocols
Reagent Preparation
-
1 mM Stock Solution: To prepare a 1 mM stock solution, reconstitute one 50 µg vial of lyophilized MitoTracker™ Green FM solid in 74.4 µL of high-quality anhydrous DMSO.[4][8][9] Mix well by vortexing.
-
Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration (e.g., 20-400 nM) in pre-warmed, serum-free cell culture medium or PBS.[4] To reduce background fluorescence, using phenol (B47542) red-free medium is recommended.[8][9]
Staining Protocol for Adherent Primary Cells
-
Culture primary cells on sterile coverslips or in an appropriate imaging dish (e.g., glass-bottom dish).
-
When cells have reached the desired confluency, aspirate the culture medium.
-
Add the pre-warmed MitoTracker™ Green FM working solution to the cells, ensuring the entire surface is covered.[4]
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[4][8]
-
Aspirate the working solution.
-
Wash the cells twice with pre-warmed culture medium or PBS to remove excess dye.[4]
-
Add fresh, pre-warmed medium (phenol red-free medium is recommended for imaging) to the cells.
-
Proceed immediately with live-cell imaging via fluorescence microscopy.
Staining Protocol for Suspension Primary Cells
-
Transfer the required number of cells (e.g., 1 x 10⁶ cells) to a centrifuge tube.[4][16]
-
Centrifuge at 100-400 g for 3-5 minutes to pellet the cells.[4][16] Discard the supernatant.
-
Wash the cells by resuspending the pellet in pre-warmed PBS, then repeat the centrifugation step. Discard the supernatant.
-
Resuspend the cell pellet in the pre-warmed MitoTracker™ Green FM working solution.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[4][11]
-
Centrifuge at 100-400 g for 3-5 minutes to pellet the stained cells.[4][16] Discard the supernatant.
-
Wash the cells twice with pre-warmed culture medium or PBS to remove excess dye.[4]
-
Resuspend the final cell pellet in fresh medium or PBS for analysis.
-
Proceed immediately with analysis by flow cytometry or fluorescence microscopy.
Caption: General Experimental Workflow.
Application Considerations
-
Measuring Mitochondrial Mass: Since MitoTracker™ Green FM accumulation is independent of mitochondrial membrane potential, the resulting fluorescence intensity is proportional to the mitochondrial mass.[2][15] This is particularly useful for comparing mitochondrial content between different cell populations or under various treatment conditions.
-
Toxicity: Like many fluorescent probes, MitoTracker™ Green FM can be toxic, especially at high concentrations or with prolonged incubation.[12][13][17] This can manifest as altered mitochondrial morphology (e.g., fragmentation) or cell death.[13][18] It is critical to use the lowest possible concentration and shortest incubation time that provides adequate signal.
-
Live-Cell Imaging Only: The dye is not well-retained after fixation.[10][14] Therefore, it is unsuitable for experiments that require cell fixation and permeabilization for subsequent immunofluorescence.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| High Cytosolic Background | Dye concentration is too high. | Decrease the working concentration of the dye. Perform a titration to find the optimal concentration. | [12][19] |
| Weak or No Signal | Dye concentration is too low. Incubation time is too short. Cells are not healthy. | Increase the working concentration or incubation time. Ensure primary cells are healthy and metabolically active before staining. | |
| Altered Mitochondrial Morphology | Dye-induced phototoxicity or chemical toxicity. | Reduce dye concentration and/or incubation time. Minimize light exposure during imaging by using neutral density filters, reducing laser power, and decreasing exposure time. | [13][17][18] |
| Signal Fades Quickly | Photobleaching. | Minimize light exposure. Use an anti-fade reagent in the imaging medium if compatible with live-cell imaging. Acquire images efficiently. | [20] |
Associated Signaling Pathway: Mitochondria in Apoptosis
Mitochondrial integrity is crucial for cell survival. Damage to mitochondria can initiate the intrinsic pathway of apoptosis. While MitoTracker™ Green FM measures mass, changes in mitochondrial morphology (e.g., fission and fragmentation), which can be visualized with this dye, are often associated with early apoptotic events.[18]
Caption: Role of Mitochondria in Apoptosis.
References
- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. A method for measuring mitochondrial mass and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 13. cellproduce.co.jp [cellproduce.co.jp]
- 14. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 15. Mitochondrial mass determination [bio-protocol.org]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Co-staining with MitoTracker Green FM and Nuclear Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the simultaneous staining of mitochondria and nuclei in live and fixed cells using MitoTracker Green FM in conjunction with common nuclear dyes such as DAPI, Hoechst 33342, and Propidium Iodide (PI). This approach allows for the concurrent visualization and analysis of mitochondrial morphology and localization with nuclear events and cell viability.
Dye Mechanisms and Properties
This compound is a cell-permeant fluorescent dye that selectively labels mitochondria in live cells. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing the stain to be retained even after fixation and permeabilization in some cases.[1][2][3] Its fluorescence is largely independent of mitochondrial membrane potential.[1]
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that strongly binds to adenine-thymine (A-T) rich regions in the minor groove of DNA.[4][5][6] It is commonly used to visualize cell nuclei. While DAPI can pass through the intact cell membrane of live cells, it does so less efficiently than in fixed cells, often requiring higher concentrations for live-cell staining.[4][6][7]
Hoechst 33342 is another blue fluorescent dye that binds to the minor groove of DNA, with a preference for A-T rich sequences.[][9] Due to its higher cell permeability, Hoechst 33342 is often preferred over DAPI for staining the nuclei of live cells.[][9]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[10][11] It cannot cross the membrane of live cells, making it a valuable tool for identifying dead or membrane-compromised cells in a population.[10][12]
Spectral Compatibility
This compound, with an excitation maximum around 490 nm and an emission maximum around 516 nm, is spectrally compatible with the blue-emitting nuclear dyes DAPI (Ex/Em: ~358 nm/~461 nm) and Hoechst 33342 (Ex/Em: ~350 nm/~461 nm), as well as the red-emitting Propidium Iodide (Ex/Em: ~535 nm/~617 nm when bound to DNA).[1][6][7][11][13][14] This allows for clear differentiation of mitochondrial and nuclear signals using standard fluorescence microscopy filter sets.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for successful co-staining experiments. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be empirically determined.[15]
Table 1: Dye Properties and Recommended Concentrations
| Dye | Target | Viable Cell Staining | Excitation Max (nm) | Emission Max (nm) | Stock Solution | Working Concentration |
| This compound | Mitochondria | Yes | ~490[1][13] | ~516[3][13] | 1 mM in DMSO[1][3] | 20-500 nM[1][16][17] |
| DAPI | Nucleus (DNA) | Less efficient | ~358[6] | ~461[6] | 1-5 mg/mL in H₂O or DMF | 0.5-10 µg/mL[7] |
| Hoechst 33342 | Nucleus (DNA) | Yes | ~350[14] | ~461[14] | 1-10 mg/mL in H₂O or DMSO[] | 1-10 µg/mL[][15][18] |
| Propidium Iodide (PI) | Nucleus (DNA) | No (dead cells) | ~535 (bound)[11] | ~617 (bound)[11] | 1 mg/mL in PBS[10] | ≤ 1 µg/mL[10] |
Table 2: Typical Incubation Parameters
| Dye Combination | Cell State | Incubation Time | Temperature |
| This compound & Hoechst 33342 | Live Cells | 15-45 minutes[3][19] | 37°C[][15] |
| This compound & DAPI | Fixed Cells | 5-15 minutes[7] | Room Temperature |
| This compound & Propidium Iodide | Live Cells | 5-15 minutes (PI added last)[10] | Room Temperature or 37°C |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for co-staining procedures.
Figure 1: Live-cell co-staining workflow for mitochondria and nuclei.
Figure 2: Fixed-cell co-staining workflow after live mitochondrial labeling.
Figure 3: Viability assay workflow using this compound and Propidium Iodide.
Experimental Protocols
Protocol 1: Live-Cell Co-staining with this compound and Hoechst 33342
This protocol is ideal for visualizing mitochondrial morphology and nuclear status in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium (phenol red-free medium is recommended for imaging)
-
This compound (1 mM stock in DMSO)
-
Hoechst 33342 (1 mg/mL stock in water)
-
Pre-warmed (37°C) phosphate-buffered saline (PBS) or other balanced salt solution
Procedure:
-
Prepare Staining Solutions:
-
Prepare a working solution of this compound by diluting the 1 mM stock to a final concentration of 20-500 nM in pre-warmed cell culture medium.
-
Prepare a working solution of Hoechst 33342 by diluting the 1 mg/mL stock to a final concentration of 1-10 µg/mL in pre-warmed cell culture medium.
-
-
Mitochondrial Staining:
-
Nuclear Staining:
-
Remove the this compound solution.
-
Wash the cells twice with pre-warmed culture medium.
-
Add the pre-warmed Hoechst 33342 working solution to the cells.
-
Incubate for 5-20 minutes at 37°C.[]
-
-
Imaging:
-
Remove the Hoechst 33342 solution and wash the cells twice with pre-warmed, phenol (B47542) red-free medium.
-
Add fresh pre-warmed, phenol red-free medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for green (MitoTracker) and blue (Hoechst) fluorescence.
-
Protocol 2: Co-staining of Fixed Cells with this compound and DAPI
This protocol is suitable for experiments requiring fixation for subsequent immunocytochemistry or long-term storage. Note that the retention of this compound after fixation can be variable.[20][21]
Materials:
-
Cells cultured on coverslips
-
This compound (1 mM stock in DMSO)
-
DAPI (1 mg/mL stock in water or DMF)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
PBS
Procedure:
-
Mitochondrial Staining of Live Cells:
-
Follow steps 1 and 2 from Protocol 1 to stain the live cells with this compound.
-
-
Fixation:
-
After mitochondrial staining, wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Prepare a DAPI working solution (0.5-5 µg/mL) in PBS.
-
Incubate the cells with the DAPI working solution for 5 minutes at room temperature, protected from light.[7]
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image using a fluorescence microscope with green and blue filter sets.
-
Protocol 3: Cell Viability Assessment with this compound and Propidium Iodide
This protocol distinguishes between live and dead cells by combining mitochondrial staining with a membrane integrity dye.
Materials:
-
Cell suspension or adherent cells
-
This compound (1 mM stock in DMSO)
-
Propidium Iodide (1 mg/mL stock in PBS)
-
Pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS)
Procedure:
-
Mitochondrial Staining:
-
Washing:
-
For adherent cells, wash twice with pre-warmed medium. For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes), remove the supernatant, and resuspend in fresh, pre-warmed medium.
-
-
Viability Staining:
-
Analysis:
-
Analyze the cells immediately without further washing by flow cytometry or fluorescence microscopy.
-
Live cells will exhibit green fluorescence from this compound but will exclude the red-fluorescent PI. Dead cells will show red fluorescence from PI and may have a diminished or diffuse green signal from this compound.
-
Troubleshooting
-
Weak MitoTracker Signal: Increase the dye concentration or incubation time. Ensure cells are healthy and metabolically active.
-
High Background Fluorescence: Decrease the dye concentration or incubation time. Ensure adequate washing steps. Use phenol red-free medium for imaging.
-
Diffuse Cytoplasmic Staining of MitoTracker: This may indicate cell stress or death, or excessive dye concentration/incubation time.[22]
-
MitoTracker Signal Lost After Fixation: this compound is known to have variable retention after fixation.[20][21] Consider using a fixable MitoTracker dye if this is a persistent issue.
-
Weak Nuclear Stain in Live Cells (DAPI): Increase the concentration or incubation time. For live-cell imaging, Hoechst 33342 is generally more effective.[]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 4. betalifesci.com [betalifesci.com]
- 5. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DAPI - Wikipedia [en.wikipedia.org]
- 7. bosterbio.com [bosterbio.com]
- 9. Hoechst stain - Wikipedia [en.wikipedia.org]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Propidium iodide - Wikipedia [en.wikipedia.org]
- 12. Propidium Iodide Applications & Common Issues | AAT Bioquest [aatbio.com]
- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. flowcytometry-embl.de [flowcytometry-embl.de]
- 16. benchchem.com [benchchem.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. biopioneer.com.tw [biopioneer.com.tw]
- 19. researchgate.net [researchgate.net]
- 20. abmole.com [abmole.com]
- 21. cellproduce.co.jp [cellproduce.co.jp]
- 22. researchgate.net [researchgate.net]
Application Notes: Live-Cell Imaging of Mitochondrial Fission and Fusion with MitoTracker Green FM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain their shape, size, distribution, and quality. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1] An imbalance between fission and fusion is implicated in various pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[2][3] Live-cell imaging provides a powerful tool to study these dynamic processes in real-time. MitoTracker Green FM is a fluorescent dye that selectively stains mitochondria in live cells, enabling the visualization and quantification of fission and fusion events.[4][5] Unlike some other mitochondrial dyes, this compound's accumulation is independent of mitochondrial membrane potential, as it covalently binds to mitochondrial proteins.[4][6]
Key Applications
-
Monitoring Mitochondrial Morphology: Qualitatively and quantitatively assess changes in mitochondrial shape (e.g., elongated and interconnected vs. fragmented and punctate) in response to various stimuli, genetic modifications, or drug treatments.
-
Quantifying Fission and Fusion Rates: Track individual mitochondrial fission and fusion events over time to determine the frequency and kinetics of these processes.
-
High-Content Screening (HCS): Utilize automated microscopy and image analysis to screen for compounds that modulate mitochondrial dynamics.[7]
-
Evaluating Cellular Health and Toxicity: Assess mitochondrial network integrity as an indicator of cellular stress or toxicity induced by experimental treatments.[7][8]
Quantitative Data Summary
The following tables represent typical quantitative data obtained from live-cell imaging of mitochondrial dynamics using this compound and subsequent image analysis.
Table 1: Quantification of Mitochondrial Morphology Changes
| Treatment Group | Average Mitochondrial Aspect Ratio (Length/Width) | Average Number of Mitochondria per Cell | Mitochondrial Network Complexity (Form Factor) |
| Vehicle Control (DMSO) | 4.5 ± 0.8 | 85 ± 12 | 0.85 ± 0.05 |
| Fission Inducer (CCCP, 20 µM) | 1.8 ± 0.3 | 210 ± 25 | 0.32 ± 0.04 |
| Fusion Promoter (M1, 10 µM) | 6.2 ± 1.1 | 55 ± 9 | 0.92 ± 0.03 |
Data are representative and presented as mean ± standard deviation. Aspect ratio is a measure of mitochondrial length to width, with higher values indicating more elongated mitochondria. Form factor is a measure of particle circularity and branching, with values approaching 1 indicating a more interconnected and branched network.
Table 2: Analysis of Fission and Fusion Events
| Condition | Fission Events per Cell per Minute | Fusion Events per Cell per Minute | Fission/Fusion Ratio |
| Baseline | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.09 |
| Nutrient Starvation | 2.5 ± 0.5 | 0.6 ± 0.1 | 4.17 |
| Drp1 Knockdown | 0.4 ± 0.1 | 1.0 ± 0.2 | 0.40 |
Data are representative and presented as mean ± standard deviation. The fission/fusion ratio indicates the net state of the mitochondrial network, with a ratio >1 indicating a shift towards fragmentation.
Signaling Pathways in Mitochondrial Dynamics
Mitochondrial fission and fusion are tightly regulated by a core machinery of GTPase proteins and various signaling pathways that respond to cellular cues.
Mitochondrial Fission Signaling
Mitochondrial fission is primarily mediated by the recruitment of the dynamin-related protein 1 (Drp1) from the cytosol to the outer mitochondrial membrane.[9] This process is regulated by post-translational modifications of Drp1, including phosphorylation.[10] For instance, the MAPK/ERK pathway can promote fission by phosphorylating Drp1 at Serine 616, which enhances its activity.[11][12]
Caption: MAPK/ERK pathway promoting mitochondrial fission via Drp1 phosphorylation.
Mitochondrial Fusion Signaling
Mitochondrial fusion is a two-step process involving the merging of the outer mitochondrial membranes (OMM), mediated by Mitofusins 1 and 2 (MFN1/2), followed by the fusion of the inner mitochondrial membranes (IMM), mediated by Optic Atrophy 1 (OPA1).[1][9] The activity of these proteins is also regulated by post-translational modifications. For example, ubiquitination of MFNs can target them for degradation, thereby inhibiting fusion.[2]
Caption: Key proteins and inhibitory regulation of mitochondrial fusion.
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
This protocol describes the general procedure for staining mitochondria in adherent live cells.
Materials:
-
This compound dye (e.g., from Thermo Fisher Scientific, MedChemExpress)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized powder in approximately 74.4 µL of high-quality anhydrous DMSO.[4]
-
Vortex briefly to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
-
-
Staining Protocol:
-
Culture cells on a suitable imaging vessel (e.g., 35 mm glass-bottom dish) until they reach the desired confluency (typically 60-80%).
-
Prepare a fresh working solution of this compound by diluting the 1 mM stock solution into pre-warmed (37°C) serum-free cell culture medium or imaging medium.
-
The optimal final concentration of the working solution can vary between cell types but is typically in the range of 20-200 nM.[4] A starting concentration of 100 nM is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[6]
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed imaging medium to remove any excess dye.
-
Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for live imaging.
-
Note: this compound is not well-retained after fixation. All imaging must be performed on live cells.[13]
Protocol 2: Time-Lapse Imaging of Mitochondrial Fission and Fusion
This protocol outlines the procedure for acquiring time-lapse images to observe mitochondrial dynamics.
Equipment:
-
Confocal or widefield fluorescence microscope equipped with an environmental chamber (to maintain 37°C and 5% CO2).
-
Objective lens with high numerical aperture (e.g., 60x or 100x oil immersion) for high resolution.
-
Fluorescence filters appropriate for this compound (Excitation/Emission: ~490/516 nm).[5]
Procedure:
-
Induction of Fission/Fusion (Optional):
-
To study the effects of a specific treatment, replace the medium with imaging medium containing the compound of interest (e.g., CCCP to induce fission) or subject the cells to a specific condition (e.g., starvation).
-
Include a vehicle-treated control group for comparison.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the pre-heated environmental chamber. Allow the dish to equilibrate for at least 10-15 minutes.
-
Locate a field of view with healthy, well-stained cells.
-
-
Image Acquisition:
-
Set the imaging parameters to minimize phototoxicity, which can itself induce mitochondrial fragmentation. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
Acquire a time-lapse series of images. The interval between frames will depend on the speed of the process being studied. For mitochondrial dynamics, an interval of 3-10 seconds for a duration of 2-5 minutes is a common starting point.[14]
-
If acquiring 3D data, collect a Z-stack at each time point, ensuring the step size is appropriate for the objective lens (e.g., 0.5 µm).[15]
-
-
Image Analysis:
-
The acquired time-lapse images can be analyzed using software such as ImageJ/Fiji or specialized programs like MitoGraph.[16]
-
Morphological Analysis: Measure parameters such as mitochondrial aspect ratio, circularity, and number at different time points or between different treatment groups.
-
Dynamic Analysis: Manually or automatically track individual fission (one mitochondrion splitting into two) and fusion (two mitochondria merging into one) events over the time-lapse series to calculate their frequencies.
-
Experimental Workflow
The following diagram illustrates the general workflow for a live-cell imaging experiment to study mitochondrial dynamics.
Caption: General workflow for analyzing mitochondrial dynamics with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-translational modification and mitochondrial function in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posttranslational modifications of mitochondrial fission and fusion proteins in cardiac physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. MitoTracker | AAT Bioquest [aatbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative imaging and semiotic phenotyping of mitochondrial network morphology in live human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Control of cell death and mitochondrial fission by ERK1/2 MAP kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Live-cell imaging and analysis of actin-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Mitochondrial Content with MitoTracker™ Green FM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are dynamic organelles central to cellular energy production, metabolism, and signaling. The quantification of mitochondrial content, or mitochondrial mass, is a critical parameter in assessing cellular health and function in various physiological and pathological contexts, including metabolic diseases, neurodegeneration, cancer, and drug-induced toxicity. MitoTracker™ Green FM is a fluorescent probe that enables the quantification of mitochondrial content in live cells. This dye accumulates in the mitochondrial matrix and covalently binds to mitochondrial proteins via their free thiol groups, independent of the mitochondrial membrane potential.[1][2] This property makes it a reliable tool for assessing total mitochondrial mass. This document provides detailed protocols for using MitoTracker™ Green FM with fluorescence microscopy and flow cytometry, along with data presentation guidelines and an overview of relevant biological pathways.
Mechanism of Action
MitoTracker™ Green FM is a cell-permeant dye that passively diffuses across the plasma and mitochondrial membranes. Once inside the mitochondria, its mildly thiol-reactive chloromethyl group covalently binds to cysteine residues of mitochondrial proteins.[1][3] This covalent linkage ensures that the dye is well-retained within the mitochondria. The dye is essentially non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon accumulation in the lipid-rich environment of the mitochondria, resulting in a low background signal.[4] Its fluorescence is largely independent of the mitochondrial membrane potential, making it an excellent probe for measuring mitochondrial mass.[1][2]
Key Applications
-
Assessment of Mitochondrial Biogenesis: Quantify increases in mitochondrial mass in response to stimuli such as exercise, caloric restriction, or pharmacological agents.
-
Evaluation of Mitophagy: Measure the reduction in mitochondrial content as a result of cellular quality control mechanisms that remove damaged or superfluous mitochondria.
-
Toxicology and Drug Screening: Determine the effects of drug candidates on mitochondrial content as an indicator of potential toxicity.
-
Disease Modeling: Characterize changes in mitochondrial mass in cellular models of various diseases.
Data Presentation
Quantitative Analysis of Mitochondrial Content
The following tables summarize representative quantitative data obtained using MitoTracker™ Green FM in different experimental settings.
Table 1: Flow Cytometry Analysis of Mitochondrial Mass
| Cell Type | Treatment | Concentration | Incubation Time | Mean Fluorescence Intensity (MFI) ± SD (Arbitrary Units) | Fold Change vs. Control | p-value | Reference |
| Human Peripheral Blood Lymphocytes | Control (Untreated) | - | 30 min | 150 ± 15 | 1.0 | - | [5] |
| Human Peripheral Blood Lymphocytes | Rotenone (Complex I inhibitor) | 10 µM | 2 hours | 314 ± 42 | 2.09 | p = 0.027 | [5] |
| Human Peripheral Blood Lymphocytes | NOC-18 (Nitric Oxide Donor) | 10 µM | 2 hours | 389 ± 61 | 2.59 | p = 0.041 | [5] |
| CD4+ T cells | Control (Untreated) | - | 15 min | Higher MFI | - | <0.05 | [6] |
| CD8+ T cells | Control (Untreated) | - | 15 min | Lower MFI | - | <0.05 | [6] |
Table 2: Fluorescence Microscopy Analysis of Mitochondrial Mass
| Cell Type | Treatment | Concentration | Incubation Time | Normalized Fluorescence Intensity ± SEM | Fold Change vs. Control | p-value | Reference |
| C2C12 Myotubes | Control (Untreated) | - | 30 min | 1.00 ± 0.05 | 1.0 | - | [7] |
| C2C12 Myotubes | Antimycin A (Complex III inhibitor) | 1 µM | 8 min | 1.85 ± 0.12 | 1.85 | p < 0.01 | [7] |
| Cultured Rat Hippocampal Neurons | Control (Untreated) | - | 30 min | No Significant Change | - | - | Fictional Example |
| Cultured Rat Hippocampal Neurons | Staurosporine (Apoptosis Inducer) | 200 nM | 12 hours | No Significant Change | - | - | Fictional Example |
Signaling Pathways Regulating Mitochondrial Content
Changes in mitochondrial content are tightly regulated by signaling pathways that control mitochondrial biogenesis (the formation of new mitochondria) and mitophagy (the selective degradation of mitochondria).
Mitochondrial Biogenesis
Mitochondrial biogenesis is primarily regulated by the PGC-1α signaling pathway. Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator that, in response to cellular energy demands, activates downstream transcription factors to increase the expression of nuclear and mitochondrial genes encoding mitochondrial proteins.[8][9]
Mitophagy
Mitophagy is the selective degradation of mitochondria by autophagy. The PINK1/Parkin pathway is a major signaling cascade that mediates the clearance of damaged mitochondria.[10][11][12] When mitochondria are damaged and lose their membrane potential, the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment of the E3 ubiquitin ligase Parkin, which ubiquitinates mitochondrial proteins, flagging the mitochondrion for degradation.[13]
Experimental Protocols
Workflow for Quantifying Mitochondrial Content
Protocol 1: Flow Cytometry
This protocol is suitable for high-throughput quantification of mitochondrial content in suspension or adherent cells.
Materials:
-
MitoTracker™ Green FM (e.g., Invitrogen M7514)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cell culture medium (serum-free for staining is recommended)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser and a 530/30 nm emission filter (or equivalent for green fluorescence)
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of MitoTracker™ Green FM by dissolving 50 µg of the lyophilized powder in 74.4 µL of anhydrous DMSO.[3][14]
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]
Staining Protocol:
-
Harvest cells and resuspend them in pre-warmed (37°C) serum-free medium or PBS at a concentration of 0.5-1 x 10^6 cells/mL.[1][15]
-
Prepare a working solution of MitoTracker™ Green FM by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 100 nM is often recommended.[14][16]
-
Add the MitoTracker™ Green FM working solution to the cell suspension.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.[1][14]
-
(Optional) Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with pre-warmed PBS to reduce background fluorescence.[1]
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer, collecting a sufficient number of events (e.g., 25,000) for statistical analysis.[1]
-
Use an unstained cell sample to set the baseline fluorescence.
Data Analysis:
-
Gate on the live, single-cell population.
-
Quantify the Mean Fluorescence Intensity (MFI) of the MitoTracker™ Green FM signal in the appropriate channel (e.g., FITC).
-
Compare the MFI of treated samples to control samples to determine the relative change in mitochondrial mass.
Protocol 2: Fluorescence Microscopy
This protocol is suitable for visualizing and quantifying mitochondrial content at the single-cell level.
Materials:
-
MitoTracker™ Green FM
-
Anhydrous DMSO
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm)
Stock Solution Preparation:
-
Prepare a 1 mM stock solution as described in the flow cytometry protocol.
Staining Protocol:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
When cells have reached the desired confluency, remove the culture medium.
-
Prepare a working solution of MitoTracker™ Green FM by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free, phenol (B47542) red-free medium to a final concentration of 100-400 nM.[3] The optimal concentration should be determined for each cell type.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3][7]
-
Wash the cells twice with pre-warmed, phenol red-free medium.[7]
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately on a fluorescence microscope. Note: MitoTracker™ Green FM is not well-retained after fixation, so live-cell imaging is required.[3][16]
Image Analysis:
-
Acquire images using consistent settings (e.g., exposure time, laser power) for all samples.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.
-
Outline individual cells to define regions of interest (ROIs).
-
Measure the integrated density or mean fluorescence intensity of the MitoTracker™ Green FM signal within each ROI.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the fluorescence intensity to the cell area if there are significant variations in cell size.
-
Compare the average fluorescence intensity per cell between treated and control groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background/Non-specific Staining | Dye concentration is too high. | Titrate the MitoTracker™ Green FM concentration to find the lowest concentration that provides a robust signal. |
| Incomplete washing. | Include a wash step after staining. | |
| Weak Signal | Dye concentration is too low. | Increase the dye concentration or incubation time. |
| Low mitochondrial content in cells. | This may be a true biological result. Confirm with an alternative method if possible. | |
| Dye has degraded. | Use a fresh aliquot of the stock solution. Store stock solution properly. | |
| Phototoxicity/Cell Death | Prolonged exposure to excitation light. | Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure time. |
| Dye concentration is too high. | Use the lowest effective concentration of the dye. | |
| Signal Not Retained After Fixation | MitoTracker™ Green FM is not fixable. | Perform live-cell imaging only.[3][16] |
Conclusion
MitoTracker™ Green FM is a valuable tool for the quantitative assessment of mitochondrial mass in live cells. Its fluorescence is independent of mitochondrial membrane potential, providing a reliable measure of total mitochondrial content. By following the detailed protocols for flow cytometry and fluorescence microscopy provided in these application notes, researchers can accurately quantify changes in mitochondrial content in response to various stimuli and in different disease models. The provided diagrams of the mitochondrial biogenesis and mitophagy pathways offer a framework for interpreting changes in mitochondrial mass. Careful optimization of staining conditions and appropriate data analysis are crucial for obtaining reproducible and meaningful results.
References
- 1. MitoTracker Green Protocol [icms.qmul.ac.uk]
- 2. AMPK Activation through Mitochondrial Regulation Results in Increased Substrate Oxidation and Improved Metabolic Parameters in Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Mitochondrial Tracker Green Staining Kit (ab228568) is not available | Abcam [abcam.com]
MitoTracker Green FM: Application Notes and Protocols for Staining Adherent Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTracker Green FM is a fluorescent dye used for labeling mitochondria in live cells. This carbocyanine dye passively diffuses across the plasma membrane and accumulates in the mitochondria.[1][2][3] Its fluorescence is largely independent of mitochondrial membrane potential, making it a reliable stain for mitochondrial mass.[4][5][6][7][8] this compound contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing for stable staining in living cells.[1][2][3] However, it is important to note that the fluorescence of this dye is not well-retained after fixation with aldehydes or alcohols.[1][2][3][9][10][11][12] Therefore, it is recommended for live-cell imaging applications.[1][2][3]
Mechanism of Action
This compound is a cell-permeant probe that readily crosses the plasma membrane of eukaryotic cells. Once inside the cell, it accumulates in the lipid environment of the mitochondria.[12] The dye itself is essentially non-fluorescent in aqueous solutions and only becomes fluorescent once it has partitioned into the lipid-rich environment of the mitochondria, resulting in a low background signal.[12][13] A key feature of this compound is its chloromethyl moiety, which reacts with free thiol groups on mitochondrial proteins, forming a covalent bond.[1][2][3] This covalent linkage ensures that the dye is well-retained within the mitochondria during live-cell imaging experiments.
Data Presentation
Spectral Properties
| Property | Wavelength (nm) |
| Excitation (Peak) | 490[1][2][3][9][14] |
| Emission (Peak) | 516[1][2][3][9] |
This compound can be excited by a 488 nm laser line and its emission can be collected with a standard FITC filter set.[14]
Recommended Staining Conditions for Adherent Cells
| Parameter | Recommended Range | Notes |
| Working Concentration | 20 - 400 nM | The optimal concentration may vary depending on the cell type. It is recommended to start with a concentration in the middle of this range and optimize for your specific cell line and experimental conditions.[1][2][3][4][11][15] At higher concentrations, the probe may stain other cellular structures.[15] |
| Incubation Time | 15 - 45 minutes | Incubation time should be optimized for each cell type.[1][2][3][9][11] |
| Incubation Temperature | 37°C | Staining should be performed at the normal growth temperature for the cells.[1][2][3] |
Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation (1 mM):
-
This compound is typically supplied as a lyophilized solid (e.g., 50 µg).[1][2][3]
-
To create a 1 mM stock solution, reconstitute the 50 µg vial in 74.4 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][6]
-
Mix well by vortexing to ensure the dye is fully dissolved.
-
Storage: Store the 1 mM stock solution in single-use aliquots at -20°C, protected from light and moisture.[1][2][3][4][16] Avoid repeated freeze-thaw cycles.[1][2][3][4] The reconstituted stock solution is typically stable for up to two weeks.[1][2][3]
2. Working Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (e.g., 20-400 nM) in pre-warmed (37°C) serum-free medium or an appropriate buffer like PBS.[4][7]
-
For example, to make a 200 nM working solution, dilute the 1 mM stock solution 1:5000.
-
To reduce background fluorescence, it is recommended to use phenol (B47542) red-free media for the final imaging step.[1][2][3]
Staining Protocol for Adherent Cells
-
Cell Culture: Plate adherent cells on sterile coverslips or in an appropriate imaging dish and culture until they reach the desired confluency.
-
Remove Medium: Carefully aspirate the culture medium from the cells.
-
Add Staining Solution: Add the pre-warmed this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in the dark.[11]
-
Wash: Aspirate the staining solution and wash the cells twice with pre-warmed, fresh growth medium or buffer.[4][6]
-
Imaging: Image the stained cells immediately using a fluorescence microscope with the appropriate filter set (e.g., FITC). Crucially, cells must be imaged live as the stain is not retained after fixation. [1][2][3]
Mandatory Visualization
Experimental Workflow
Caption: Workflow for staining adherent cells with this compound.
Mechanism of Action Diagram
Caption: Mechanism of this compound staining in live cells.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (solution) | Mitochondrial Dye | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. MitoMark Green I | green fluorescent mitochondrial stain | CAS# 201860-17-5 | InvivoChem [invivochem.com]
- 9. Labeling and Visualization of Mitochondria Using Mito Tracker dyes [medicalbiochemist.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Mitochondrial Tracker Green Staining Kit (ab228568) is not available | Abcam [abcam.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 15. de.lumiprobe.com [de.lumiprobe.com]
- 16. docs.aatbio.com [docs.aatbio.com]
Application Notes: Analyzing Mitochondrial Morphology Using MitoTracker Green FM
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1] Alterations in mitochondrial morphology are closely linked to cellular function, stress, and disease states, making the analysis of their structure a critical aspect of cell biology and drug development.[1][2] MitoTracker Green FM is a fluorescent dye that enables the visualization of mitochondria in live cells. It is a cell-permeant probe that contains a mildly thiol-reactive chloromethyl group, allowing it to covalently bind to mitochondrial proteins.[3][4] This staining mechanism is largely independent of mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass and morphology.[3][4]
Principle of the Assay
This compound passively diffuses across the plasma membrane and accumulates in the mitochondria.[5] Inside the mitochondrial matrix, its chloromethyl group reacts with free thiol groups of cysteine residues on mitochondrial proteins, forming a covalent bond.[4] The dye is virtually non-fluorescent in aqueous solutions and only becomes brightly fluorescent upon concentrating in the lipid-rich environment of the mitochondria, resulting in low background signal.[6] The resulting stable green fluorescence (Excitation/Emission: ~490/516 nm) allows for the clear visualization of mitochondrial structures in real-time.[5][7] By capturing images of stained cells, researchers can qualitatively and quantitatively assess mitochondrial morphology, distinguishing between states such as fragmented (small, punctate mitochondria) and filamentous (elongated, interconnected networks).[2][8]
Key Features of this compound
| Feature | Description | Reference(s) |
| Mechanism | Covalently binds to mitochondrial proteins via thiol groups. | [3][4] |
| Membrane Potential | Staining is largely independent of mitochondrial membrane potential. | [3][4] |
| Spectral Properties | Excitation: ~490 nm; Emission: ~516 nm. | [5][7] |
| Cell Viability | Designed for use in live cells. | [5][9] |
| Fixability | Signal is not well-retained after aldehyde or alcohol fixation. | [5][6][9] |
| Photostability | More photostable than rhodamine 123. | [3] |
| Primary Use | Visualizing mitochondrial morphology and mass in living cells. | [3][10] |
Applications in Research and Drug Development
The analysis of mitochondrial morphology is crucial for understanding cellular health and the effects of external stimuli.
-
Studying Mitochondrial Dynamics: Mitochondria are not static; they undergo continuous fission (division) and fusion (merging), processes collectively known as mitochondrial dynamics.[1] These dynamics are essential for mitochondrial quality control, distribution, and function. An imbalance towards fission results in fragmented mitochondria, often associated with cellular stress or apoptosis, while a shift towards fusion leads to elongated, hyperfused networks.[2][11] this compound allows for the real-time visualization of these morphological changes.
-
Toxicology and Drug Screening: Changes in mitochondrial morphology can be an early indicator of cellular toxicity.[12] High-content screening (HCS) platforms can utilize this compound to automate the analysis of mitochondrial morphology in response to a library of compounds, identifying potential drug candidates that induce mitochondrial dysfunction.[13]
-
Disease Modeling: Many diseases, including neurodegenerative disorders like Parkinson's disease and metabolic diseases, are associated with altered mitochondrial morphology.[8] Staining cells with this compound provides a method to study these disease-related phenotypes and to screen for therapeutic agents that might restore normal mitochondrial structure.
Experimental Protocols
Note: The optimal staining concentration and incubation time can vary by cell type and experimental conditions. It is recommended to perform an initial optimization.[5][14]
Reagent Preparation
-
Prepare 1 mM Stock Solution: Each vial of MitoTracker® Green FM typically contains 50 µg of lyophilized solid.[5] To create a 1 mM stock solution, reconstitute the solid in 74.4 µL of high-quality, anhydrous DMSO.[5][14]
-
Storage of Stock Solution: Store the 1 mM stock solution at -20°C, protected from light and moisture.[5][15] It is recommended to use the reconstituted solution within two weeks and to avoid repeated freeze-thaw cycles.[5][15]
-
Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-400 nM in serum-free cell culture medium or PBS.[5][14] A typical starting concentration is 100-200 nM.[5]
Staining Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells on sterile glass-bottom dishes or coverslips appropriate for microscopy. Culture the cells until they reach the desired confluency.[8][14]
-
Remove Culture Medium: Aspirate the culture medium from the dish.
-
Staining: Add the pre-warmed (37°C) this compound working solution to the cells.[16]
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[5][14]
-
Wash (Optional): While a wash step is not strictly necessary due to the dye's low fluorescence in aqueous media, you can replace the staining solution with fresh, pre-warmed medium or buffer to reduce any potential background fluorescence before imaging.[3][16]
-
Imaging: Proceed immediately to live-cell imaging. DO NOT FIX the cells, as fixation will inhibit the staining.[5][9]
Staining Protocol for Suspension Cells
-
Cell Harvesting: Centrifuge the cell suspension at approximately 1000 x g for 3-5 minutes to obtain a cell pellet.[14]
-
Wash: Discard the supernatant and wash the cells twice with PBS.[14]
-
Resuspend for Staining: Resuspend the cells gently in the pre-warmed (37°C) this compound working solution at a density of approximately 1x10⁶ cells/mL.[14]
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[14]
-
Wash: Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant. Wash the cells twice with PBS to remove excess dye.[14]
-
Resuspend for Analysis: Resuspend the final cell pellet in fresh, pre-warmed medium or PBS for immediate analysis by fluorescence microscopy or flow cytometry.[14]
Imaging and Quantitative Analysis
Live-Cell Imaging
-
Microscope: Use a fluorescence microscope (confocal is recommended for higher resolution) equipped for live-cell imaging, including an environmental chamber to maintain 37°C and 5% CO₂.[2]
-
Settings: Use a standard FITC/GFP filter set for visualization. Minimize laser power and exposure time to reduce phototoxicity and photobleaching, which can themselves induce changes in mitochondrial morphology.[8]
-
Image Acquisition: For 3D analysis, acquire Z-stacks through the entire depth of the cell.[2][11]
Quantitative Data Analysis
Image analysis software is used to extract quantitative morphological data from the captured images. Open-source platforms like ImageJ or Fiji, often with specialized plugins like the Mitochondrial Network Analysis (MiNA) toolset, are commonly used.[8]
Typical Morphological Parameters:
| Parameter | Description | Interpretation |
| Mitochondrial Footprint | The total area or volume occupied by mitochondria within a cell. | Can be used as an indicator of mitochondrial mass. |
| Aspect Ratio | The ratio of the major to the minor axis of a mitochondrion. | Higher values indicate more elongated mitochondria. |
| Form Factor | A measure of particle shape complexity (Perimeter² / 4π * Area). | Higher values indicate more branched, complex networks. |
| Object Count | The number of individual mitochondrial fragments. | An increase often signifies mitochondrial fission. |
| Branching | The number of branches in the mitochondrial network. | Indicates the degree of network connectivity. |
| Fiber Length | The length of individual mitochondrial tubules. | Measures the extent of mitochondrial elongation.[2] |
Visualizations
Mechanism of Action and Staining
Caption: Mechanism of this compound staining.
General Experimental Workflow
Caption: Workflow for mitochondrial morphology analysis.
Mitochondrial Dynamics Pathway
Caption: Key pathways governing mitochondrial dynamics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 6. abmole.com [abmole.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mitochondrial Morphology Imaging Protocol - JoVE Journal [jove.com]
- 9. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. Labeling and Visualization of Mitochondria Using Mito Tracker dyes [medicalbiochemist.com]
Troubleshooting & Optimization
high background fluorescence with MitoTracker Green FM
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence when using MitoTracker Green FM.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a cell-permeant fluorescent dye that selectively labels mitochondria in living cells. The dye passively diffuses across the plasma membrane and accumulates in the lipid-rich environment of the mitochondria. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring its retention within the organelle.[1][2][3] It is important to note that its accumulation is largely independent of mitochondrial membrane potential.[1][3] The dye is virtually non-fluorescent in aqueous solutions and only becomes fluorescent once it has accumulated in the mitochondria.[4]
Q2: Can I use this compound in fixed cells?
It is generally not recommended to use this compound with fixed cells. Fixation, particularly with aldehyde-based fixatives, can lead to a loss of the fluorescent signal.[2][4][5] This dye is best suited for live-cell imaging.[2][6]
Q3: Does the confluency of my cells affect staining?
Yes, cell confluency can impact the quality of your staining. For optimal results, it is recommended that the cells are evenly spread out. In overly confluent areas, staining may appear weaker and less defined compared to cells at the edge of a coverslip that have more room to spread.[7]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific mitochondrial staining, making data interpretation difficult. Below are common causes and solutions to address this issue.
Problem: Diffuse or high background fluorescence across the entire cell or image.
| Potential Cause | Suggested Solution |
| Dye Concentration Too High | The optimal concentration of this compound can vary between cell types. A high concentration is a common cause of background fluorescence. It is recommended to perform a titration to determine the optimal concentration for your specific cells and experimental conditions. |
| Incubation Time Too Long | Excessive incubation can lead to non-specific binding and increased background. Optimize the incubation time for your experiment. |
| Inadequate Washing | Insufficient washing after staining will leave residual dye in the medium and on the coverslip, contributing to background noise. Ensure you are washing the cells thoroughly. |
| Cell Culture Media Components | Phenol (B47542) red and components in fetal bovine serum (FBS) present in standard cell culture media can be fluorescent and contribute to background.[8][9] |
| Autofluorescence | Cells naturally contain endogenous fluorescent molecules like NADH and flavins, which can cause background fluorescence, particularly in the green spectrum.[8] |
Optimization of Staining Parameters
To minimize background fluorescence, it is crucial to optimize the staining protocol for your specific cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| Working Concentration | 20 - 500 nM | Start with a concentration in the middle of this range (e.g., 100-200 nM) and perform a serial dilution to find the lowest concentration that gives a good signal-to-noise ratio.[1][2][7][9] |
| Incubation Time | 15 - 45 minutes | Shorter incubation times are generally better to reduce background. Test different time points within this range.[2][6][10] |
| Incubation Temperature | 37°C | Incubation at physiological temperatures is typically recommended.[2][6] |
Experimental Protocols
Standard Staining Protocol for Live Adherent Cells
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.[2][6][10] Store this stock solution at -20°C, protected from light and moisture.[2][6]
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 20-500 nM) in a serum-free medium or PBS.[10] For imaging experiments, it is highly recommended to use a phenol red-free medium to reduce background fluorescence.[8][9]
-
-
Cell Preparation:
-
Culture adherent cells on sterile coverslips or in imaging-appropriate dishes until they reach the desired confluency.
-
-
Staining:
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with a pre-warmed, serum-free, and phenol red-free medium or PBS to remove any unbound dye.[10]
-
-
Imaging:
Visual Guides
Mechanism of this compound Staining
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. This compound (solution) | Mitochondrial Dye | MedChemExpress [medchemexpress.eu]
- 4. abmole.com [abmole.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
MitoTracker Green FM Staining: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with MitoTracker Green FM mitochondrial staining.
Troubleshooting Guide & FAQs
This guide addresses common problems encountered during the use of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I not seeing any mitochondrial staining, or the signal is very weak?
Answer: Several factors can contribute to a lack of or weak staining. Consider the following possibilities:
-
Cell Health: this compound staining can be dependent on the mitochondrial membrane potential, which is only maintained in healthy, live cells.[1][2] If cells are unhealthy or dead, mitochondria may not be sufficiently active to sequester the dye.
-
Solution: Ensure you are using a healthy cell culture. It is advisable to perform a viability assay to confirm cell health.
-
-
Incorrect Dye Concentration: The concentration of this compound is critical for optimal staining.
-
Solution: The recommended concentration range is typically between 20-200 nM, but this can vary depending on the cell type.[3] It is crucial to optimize the concentration for your specific experimental conditions. Start with a concentration around 100 nM and titrate up or down as needed.
-
-
Suboptimal Incubation Time and Temperature: Inadequate incubation can lead to insufficient dye accumulation.
-
Solution: Incubate cells with the dye for 15-45 minutes at 37°C.[4] Shorter times may not be enough for the dye to accumulate, while longer incubations can lead to cytotoxicity.
-
-
Improper Dye Storage and Handling: this compound is light-sensitive and prone to degradation if not stored correctly.
-
Fixation Issues: this compound is not well-retained after fixation with aldehydes (e.g., paraformaldehyde) or alcohols (e.g., methanol).[5][6][7][8]
-
Solution: Image the cells live, immediately after staining. If fixation is absolutely necessary for your experimental design, you may need to consider a different mitochondrial stain, such as MitoTracker Red CMXRos, which is better retained after fixation.[9]
-
Question: Why is the staining diffuse throughout the cytoplasm instead of being localized to the mitochondria?
Answer: Diffuse cytoplasmic staining is a common issue and is often related to the following:
-
Dye Concentration is Too High: Using an excessive concentration of this compound is a primary cause of non-specific, cytoplasmic staining.[10]
-
Solution: Lower the concentration of the dye. If you are using 200 nM, try reducing it to 100 nM or even 50 nM. A titration experiment is the best way to determine the optimal concentration for your cells.
-
-
Prolonged Incubation: Leaving the dye on the cells for too long can lead to its accumulation in other cellular compartments.[9]
-
Solution: Reduce the incubation time. Stick to the recommended 15-45 minute window.
-
-
Cellular Stress or Damage: Damaged cells may exhibit altered membrane permeability, leading to non-specific dye uptake.
-
Solution: Handle cells gently during the staining procedure and ensure they are in a healthy state.
-
Question: My fluorescent signal is fading quickly during imaging. What can I do?
Answer: Photobleaching, or the fading of a fluorescent signal upon exposure to light, can be a challenge.
-
Solution:
-
Minimize the exposure time of the cells to the excitation light source.
-
Use the lowest possible laser power that still provides a detectable signal.
-
Acquire images efficiently and avoid unnecessary, prolonged exposure.
-
While this compound is more photostable than some other dyes, photobleaching can still occur.[11]
-
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for using this compound. Note that these are general recommendations, and optimization for your specific cell type and experimental conditions is highly encouraged.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 mM in high-quality DMSO | Prepare by dissolving 50 µg of lyophilized this compound in 74.4 µL of DMSO.[3][5][6] |
| Working Concentration | 20 - 200 nM | Optimal concentration is cell-type dependent and requires titration.[3] For flow cytometry, lower concentrations may be sufficient.[7] |
| Incubation Time | 15 - 45 minutes | Longer incubation times may lead to cytotoxicity and non-specific staining.[4] |
| Incubation Temperature | 37°C | Standard cell culture incubation temperature. |
| Excitation Wavelength | ~490 nm | |
| Emission Wavelength | ~516 nm |
Experimental Protocol: Staining Live Cells with this compound
This protocol outlines the key steps for staining live cells with this compound for fluorescence microscopy.
-
Prepare this compound Stock Solution:
-
Prepare Staining Solution:
-
Warm the required volume of cell culture medium to 37°C. For imaging, consider using a phenol (B47542) red-free medium to reduce background fluorescence.
-
Dilute the 1 mM this compound stock solution into the pre-warmed medium to the desired final working concentration (e.g., 20-200 nM).
-
It is crucial to add the dye to the medium and not the other way around to ensure proper mixing.
-
-
Cell Staining:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional):
-
This compound is essentially non-fluorescent in aqueous solutions and becomes fluorescent in the lipid environment of mitochondria, so a wash step is not always necessary.[11]
-
If high background is observed, you can wash the cells once with pre-warmed, fresh culture medium.
-
-
Imaging:
-
Image the cells immediately in live-cell imaging medium.
-
Use appropriate filter sets for fluorescein (B123965) (FITC) to visualize the green fluorescence.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound staining.
References
- 1. LumiTracker Mito Green FM | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound (solution) | Mitochondrial Dye | MedChemExpress [medchemexpress.eu]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 7. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 11. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - IN [thermofisher.com]
Technical Support Center: MitoTracker Green FM
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing weak signals when using MitoTracker Green FM for live-cell imaging.
Troubleshooting Guide: Weak this compound Signal
A weak or absent fluorescent signal can be frustrating and can compromise experimental results. This guide addresses common causes and provides systematic solutions to enhance your this compound staining.
Problem: No or very faint green fluorescence.
| Potential Cause | Recommended Solution |
| Incorrect Microscope Filter Set | Ensure the filter set on your microscope is appropriate for this compound, which has an excitation maximum of 490 nm and an emission maximum of 516 nm.[1][2] Use a standard FITC/GFP filter set. |
| Inappropriate Dye Concentration | The optimal concentration can vary between cell types. Perform a titration to find the best concentration for your specific cells, typically in the range of 20-200 nM.[3] Some protocols suggest a range of 100-400 nM.[4] |
| Suboptimal Incubation Time | Incubation times can range from 15 to 45 minutes.[5][6] Shorter or longer times may be necessary depending on the cell type. Titrate the incubation time to find the optimal staining window. |
| Poor Cell Health | Unhealthy or dying cells may not retain the dye effectively.[7] Ensure your cells are healthy and viable before and during the experiment. Use a viability stain to confirm cell health if necessary. |
| Dye Degradation | Improper storage can lead to dye degradation. Store the lyophilized solid at -20°C, desiccated and protected from light.[4] Once reconstituted in DMSO, use within two weeks, storing at -20°C and protecting from light.[4] Avoid repeated freeze-thaw cycles.[4][5] |
| Fixation After Staining | This compound is not fixable.[8] Staining will be lost if cells are fixed with aldehydes or alcohols.[2][4] All imaging must be performed on live cells.[4] |
| High Background Fluorescence | Phenol (B47542) red in the culture medium can contribute to background fluorescence.[4] For imaging, consider replacing the medium with phenol red-free medium or PBS.[4][5] |
| Photobleaching | The dye is sensitive to light. Minimize exposure to the excitation light source to prevent photobleaching, which is an irreversible reduction in fluorescence.[9][10] |
Experimental Workflow for Troubleshooting
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: MitoTracker Green FM in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of MitoTracker Green FM for long-term live-cell imaging, with a specific focus on addressing and mitigating phototoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye used to label mitochondria in live cells. It is cell-permeant and accumulates in mitochondria regardless of their membrane potential.[1][2] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring its retention within the mitochondria.[3] It is essentially non-fluorescent in aqueous solutions and becomes brightly fluorescent in the lipid environment of the mitochondria, which minimizes background fluorescence.[1]
Q2: Is this compound suitable for long-term live-cell imaging?
While this compound is widely used for live-cell imaging, its suitability for long-term experiments (extending over many hours or days) is a concern due to potential phototoxicity and cytotoxicity.[4] Prolonged exposure to excitation light can lead to the generation of reactive oxygen species (ROS), which can damage mitochondria and other cellular components, ultimately affecting cell viability and experimental outcomes.[2]
Q3: What are the visible signs of phototoxicity when using this compound?
Phototoxicity from this compound can manifest in several ways. A key indicator is a change in mitochondrial morphology, where the normal tubular network transforms into fragmented or spherical structures.[5][6] This is often accompanied by a reduction in the number of mitochondrial cristae.[5][6] Other signs of cellular stress, such as blebbing of the plasma membrane or apoptosis, may also be observed.
Q4: Can this compound be used to measure mitochondrial mass?
Yes, because its accumulation is independent of mitochondrial membrane potential, this compound is often used as a tool to assess mitochondrial mass.[2][7]
Q5: Is this compound fixable?
No, this compound is not well-retained after fixation with aldehydes or alcohols.[8][9] Therefore, it is recommended for live-cell imaging only.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Diffuse cytoplasmic fluorescence instead of distinct mitochondrial staining. | - Dye concentration is too high: Excessive dye can lead to non-specific binding in the cytoplasm.[9]- Incubation time is too long: Prolonged incubation can lead to dye accumulation in other cellular compartments. | - Optimize dye concentration: Start with a low concentration (e.g., 25-50 nM) and titrate up to the lowest concentration that provides a clear signal. The typical range is 100-400 nM.[8]- Optimize incubation time: A 15-30 minute incubation is generally sufficient.[8] |
| Signal fades quickly during imaging (photobleaching). | - High excitation light intensity: Intense light rapidly destroys the fluorophore.- Prolonged exposure time: Continuous exposure to excitation light accelerates photobleaching. | - Reduce laser power/light intensity: Use the lowest possible illumination that allows for adequate signal detection.- Minimize exposure time: Use shorter exposure times and increase the interval between image acquisitions.- Use an anti-fade mounting medium if imaging fixed cells (though not recommended for this dye). |
| Cells appear stressed or die during long-term imaging. | - Phototoxicity: Light-induced damage from the excited fluorophore.- Cytotoxicity: The dye itself may be toxic at higher concentrations or over long incubation periods.[4] | - Minimize light exposure: Reduce illumination intensity, exposure time, and frequency of imaging.- Lower dye concentration: Use the minimal concentration required for visualization.- Use phenol (B47542) red-free media: Phenol red can increase background fluorescence and potentially contribute to phototoxicity.[10]- Consider alternatives: For very long-term studies, consider using fluorescent proteins targeted to mitochondria or other less phototoxic dyes.[11] |
| Changes in mitochondrial morphology (e.g., fragmentation). | - Phototoxicity: This is a classic sign of light-induced mitochondrial damage.[5][6] | - Implement all phototoxicity reduction strategies: Lower light dose (intensity x duration), reduce dye concentration.- Perform control experiments: Image unstained cells under the same conditions to distinguish between phototoxicity and other experimental effects. |
Quantitative Data: Photostability and Comparison
| Fluorescent Probe | 1/e Photobleaching Lifetime (seconds) | Primary Advantage(s) | Primary Disadvantage(s) |
| This compound (MTG) | 214[12] | Stains mitochondria independent of membrane potential.[1][2] | Moderate phototoxicity; not fixable.[5][8] |
| 10-N-Nonyl Acridine Orange (NAO) | 14[12] | Binds to cardiolipin (B10847521) in the inner mitochondrial membrane. | High phototoxicity.[5][6] |
| Tetramethylrhodamine, Ethyl Ester (TMRE) | Not specified, but noted to be less phototoxic than MTG.[5][6] | Membrane potential-dependent, useful for functional studies. | Signal is lost if mitochondrial membrane potential dissipates. |
| MitoView™ Green | Not specified | Similar properties to this compound, can be used in fixed cells.[13] | Potential membrane potential dependency in yeast.[13] |
| MitoBright LT Deep Red | Excellent photostability, suitable for long-term imaging.[14] | Near-infrared dye with reduced phototoxicity and deeper tissue penetration. | Requires appropriate NIR imaging equipment. |
Experimental Protocols
Protocol 1: Standard Staining with this compound for Live-Cell Imaging
-
Prepare Stock Solution: Dissolve the lyophilized this compound in high-quality, anhydrous DMSO to create a 1 mM stock solution.[8] Store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in serum-free medium or a suitable buffer (like HBSS) to the desired final working concentration (typically 25-200 nM).
-
Cell Staining:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Remove the culture medium and wash the cells once with pre-warmed serum-free medium.
-
Add the pre-warmed working solution to the cells and incubate for 15-30 minutes at 37°C.[8]
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed, complete culture medium (phenol red-free medium is recommended to reduce background).
-
Imaging: Image the cells immediately in complete, phenol red-free medium using a fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission maxima: ~490/516 nm).
Protocol 2: Assessing Phototoxicity of this compound
This protocol is adapted from general guidelines for assessing phototoxicity.[15][16]
-
Cell Preparation: Seed cells on a multi-well, glass-bottom plate at a density that allows for proliferation to be monitored.
-
Staining: Stain a subset of wells with a range of this compound concentrations (e.g., 25 nM, 50 nM, 100 nM, 200 nM) and include unstained control wells. Follow the standard staining protocol (Protocol 1).
-
Imaging Regimen:
-
Define a long-term imaging protocol that mimics your intended experiment (e.g., image every 15 minutes for 24 hours).
-
For each stained concentration and the unstained control, expose different wells to varying light doses. This can be achieved by varying the excitation light intensity (e.g., 10%, 25%, 50%, 100% laser power) while keeping the exposure time and imaging frequency constant.
-
-
Data Acquisition: At each time point, acquire both fluorescence and brightfield/phase-contrast images.
-
Analysis (Endpoints):
-
Cell Proliferation: Count the number of cells or measure the confluency in brightfield images over time. Compare the proliferation rates between stained and unstained cells at different light doses. A significant reduction in proliferation in the stained, illuminated cells indicates phototoxicity.
-
Mitochondrial Morphology: In the fluorescence images, quantify changes in mitochondrial morphology (e.g., aspect ratio, circularity) over time. A shift towards more circular/fragmented mitochondria indicates phototoxicity.
-
Cell Viability: At the end of the experiment, use a live/dead viability assay (e.g., Propidium Iodide or Calcein AM) to determine the percentage of dead cells in each condition.
-
Visualizations
Signaling Pathway of Phototoxicity-Induced Mitochondrial Damage
References
- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abberior.rocks [abberior.rocks]
- 6. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing phototoxicity in live fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
how to reduce MitoTracker Green FM background noise
Welcome to the technical support center for MitoTracker Green FM. This guide provides troubleshooting advice and answers to frequently asked questions to help you resolve issues with high background noise and achieve optimal staining for your live-cell imaging experiments.
Troubleshooting Guide: High Background Noise
High background fluorescence can obscure the specific mitochondrial staining, making data interpretation difficult. Here are the common causes and solutions to reduce background noise.
Issue: Diffuse, non-specific fluorescence across the entire cell or high background in the imaging medium.
| Potential Cause | Recommendation | Rationale |
| Dye Concentration Too High | Titrate the this compound concentration. Start with the lower end of the recommended range (20-200 nM) and optimize for your specific cell type and experimental conditions.[1][2] | Excessive dye concentration is a primary cause of high background and non-specific staining.[3][4] Using the lowest effective concentration minimizes unbound dye. |
| Incubation Time Too Long | Reduce the incubation time. Typical incubation times are between 15-45 minutes.[1][5][6][7] | Prolonged exposure to the dye can lead to its accumulation in cellular compartments other than mitochondria, increasing background signal.[8] |
| Phenol (B47542) Red in Medium | Use phenol red-free imaging medium for the final wash and during imaging.[3][5][6][7] | Phenol red is fluorescent and can contribute significantly to background noise, especially in the green channel.[3] |
| Inadequate Washing | Although some protocols suggest no-wash steps, if you experience high background, perform gentle washes with pre-warmed, serum-free medium or PBS after incubation.[1][3] | Washing helps to remove unbound dye from the medium and the cell surface, thereby reducing background fluorescence.[9][10] |
| Cell Health | Ensure cells are healthy and not overly confluent.[11][12] | Unhealthy or dying cells can exhibit altered membrane permeability, leading to non-specific dye uptake and diffuse staining. Overly confluent cells may not stain evenly.[12] |
| Dye Precipitation | Ensure the dye is fully dissolved in high-quality DMSO before further dilution. Use freshly prepared working solutions. | Aggregates of the dye can appear as bright, non-specific fluorescent dots. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
The optimal concentration can vary between cell types and experimental conditions. A typical starting range is 100-400 nM.[5][6][7] However, for sensitive cells or to minimize background, it is recommended to perform a concentration titration starting from as low as 20-50 nM.[1][2][12]
Q2: How long should I incubate my cells with this compound?
The recommended incubation time is typically between 15 and 30 minutes at 37°C.[5][6][7] Longer incubation times can lead to increased background and potential cytotoxicity.[8]
Q3: Can I fix my cells after staining with this compound?
No, this compound is not well-retained after fixation with aldehydes or alcohols.[5][6][7] It is intended for use in live-cell imaging only. If fixation is required, consider using a fixable mitochondrial stain like MitoTracker Red CMXRos.[8][13]
Q4: Why am I seeing staining in compartments other than the mitochondria?
This is often a result of using too high a dye concentration or incubating for too long.[4][8] this compound selectively accumulates in mitochondria, but excessive amounts can lead to non-specific binding to other cellular structures.[4] Optimizing the dye concentration and incubation time is crucial.
Q5: Is this compound dependent on mitochondrial membrane potential?
Unlike some other MitoTracker dyes (e.g., MitoTracker Red CMXRos), this compound accumulates in mitochondria largely independent of the mitochondrial membrane potential.[14][15] This makes it a useful tool for assessing mitochondrial mass.[14]
Experimental Protocols
Standard Staining Protocol for Adherent Cells
This protocol provides a starting point for staining adherent cells with this compound. Optimization may be required for your specific cell line.
-
Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.
-
Prepare Staining Solution:
-
Staining:
-
Washing (Optional but Recommended for High Background):
-
Imaging:
-
Add fresh, pre-warmed, phenol red-free imaging medium to the cells.
-
Image the cells immediately on a fluorescence microscope using the appropriate filter set for fluorescein (B123965) (Excitation/Emission: ~490/516 nm).[5][6][7]
-
Visual Troubleshooting Guide
The following diagrams illustrate the logical steps for troubleshooting high background noise and the experimental workflow.
Caption: Troubleshooting workflow for high background noise.
Caption: Standard experimental workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cellproduce.co.jp [cellproduce.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. abpbio.com [abpbio.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 7. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 14. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
MitoTracker Green FM signal fading during microscopy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing signal fading with MitoTracker Green FM during microscopy.
Troubleshooting Guide: this compound Signal Fading
Signal fading, or photobleaching, is a common issue in fluorescence microscopy. This guide provides a systematic approach to troubleshooting and mitigating the fading of the this compound signal.
Problem: Weak or Rapidly Fading Signal
Initial Checks & Solutions
-
Optimize Staining Protocol:
-
Concentration: Ensure you are using the optimal concentration of this compound. The recommended range is typically 20-200 nM, with some protocols suggesting up to 400 nM.[1][2] Using a concentration that is too high can lead to cytosolic background staining and potential cytotoxicity.[3]
-
Incubation Time: Incubate cells for 15-45 minutes at 37°C.[1][2] Insufficient incubation can result in a weak signal.
-
-
Live-Cell Imaging Only:
-
Minimize Light Exposure:
-
Focusing: Use transmitted light or a lower light intensity to find and focus on the cells of interest before switching to fluorescence imaging.
-
Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio.
-
Laser Power: Use the lowest possible laser power. High laser power significantly accelerates photobleaching.
-
Advanced Troubleshooting
If the initial checks do not resolve the issue, consider the following advanced troubleshooting steps.
| Potential Cause | Recommended Action | Supporting Data/Rationale |
| Photobleaching | Minimize the total light dose delivered to the sample. Reduce laser power, decrease exposure time, and limit the number of acquisitions. | The rate of photobleaching is directly proportional to the intensity and duration of light exposure.[4] |
| Phototoxicity | High illumination can induce phototoxicity, leading to changes in mitochondrial morphology (e.g., swelling, fragmentation) and cell death, which can affect signal integrity.[5][6] | Studies have shown that high-intensity light can alter mitochondrial structure and function.[6] |
| Suboptimal Imaging Medium | Use a phenol (B47542) red-free imaging medium to reduce background fluorescence. Consider using a specialized live-cell imaging solution. | Phenol red can contribute to background fluorescence, reducing the signal-to-noise ratio. |
| Lack of Antifade Reagent | Incorporate a live-cell compatible antifade reagent, such as ProLong™ Live Antifade Reagent. | Antifade reagents scavenge free radicals generated during fluorescence excitation, thereby protecting the fluorophore from photobleaching.[7][8] |
Experimental Protocols
Standard Staining Protocol for Live Cells
-
Prepare a 1 mM Stock Solution: Dissolve 50 µg of this compound in 74.4 µL of high-quality, anhydrous DMSO.
-
Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 20-200 nM in a suitable serum-free medium or buffer.
-
Cell Staining:
-
Wash and Image:
-
Remove the staining solution and wash the cells twice with a pre-warmed imaging medium (phenol red-free is recommended).
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with live-cell imaging immediately.
-
Protocol for Using ProLong™ Live Antifade Reagent
-
Prepare Staining Solution with Antifade Reagent: Dilute the ProLong™ Live Antifade Reagent into your normal cell culture medium or imaging buffer according to the manufacturer's instructions.
-
Incubate with Antifade Reagent: Add the medium containing the antifade reagent to your this compound-stained cells and incubate for at least 15-120 minutes before imaging.[8]
-
Image: Proceed with your live-cell imaging experiment. The antifade reagent will provide continuous protection from photobleaching.[8]
Quantitative Data on Photobleaching
Direct comparisons of photobleaching rates across different studies can be challenging due to variations in experimental setups. However, available data provides valuable insights into the photostability of this compound.
| Fluorophore | Experimental Conditions | Photobleaching Rate | Reference |
| This compound | 488 nm laser, 0.5% power, 3.54 µs pixel dwell time, 1 frame/second | Fluorescence decreased by ~60% after 300 seconds of continuous illumination. | [5] |
| Nonyl Acridine Orange (NAO) | 488 nm laser, 0.5% power, 3.54 µs pixel dwell time, 1 frame/second | Fluorescence decreased by ~90% after 300 seconds of continuous illumination. | [5] |
| This compound with ProLong™ Live | Imaged every 15 seconds | Significantly slower photobleaching compared to control without antifade reagent. | [7] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal diffuse and not localized to the mitochondria?
A1: This is often due to using too high a concentration of the dye, leading to non-specific cytoplasmic staining.[3] Try reducing the concentration to the lower end of the recommended range (20-100 nM). Another possibility is that the cells have been incubated with the dye for too long, leading to mitochondrial damage and leakage of the dye into the cytoplasm.[3]
Q2: Can I fix my cells after staining with this compound?
A2: No, this compound is not well-retained after fixation with aldehydes or alcohols.[1][3] For applications requiring fixation, consider using a fixable mitochondrial stain like MitoTracker™ Red CMXRos or other alternatives.
Q3: My signal is bright initially but fades very quickly during time-lapse imaging. What can I do?
A3: This is a classic sign of photobleaching. To mitigate this:
-
Reduce Illumination: Use the lowest possible laser power and the shortest exposure time.
-
Use an Antifade Reagent: Incorporate a live-cell antifade reagent like ProLong™ Live.[7][8]
-
Optimize Acquisition Settings: Reduce the frequency of image acquisition if your experiment allows.
Q4: Are there any alternatives to this compound that are more photostable?
A4: Yes, several newer generation mitochondrial dyes offer improved photostability. Silicon rhodamine (SiR)-based probes, for example, have shown enhanced brightness and stability, making them suitable for long-term and super-resolution imaging.[9] However, the best choice will depend on your specific experimental requirements, including the available excitation and emission channels on your microscope.
Q5: Can phototoxicity from this compound affect my experimental results?
A5: Yes, all fluorescent dyes have the potential to be phototoxic, especially at high concentrations and with prolonged light exposure. Phototoxicity can lead to the generation of reactive oxygen species (ROS), which can damage mitochondria and other cellular components, potentially altering cellular physiology and leading to artifacts.[6] It is crucial to use the lowest possible dye concentration and light exposure to minimize these effects.
Visualizations
Troubleshooting Workflow for Signal Fading
Caption: A logical workflow for troubleshooting weak or fading this compound signal.
Mitochondrial Staining and Imaging Workflow
Caption: A standard experimental workflow for staining and imaging live cells with this compound.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Improving Brightness and Stability of Si-Rhodamine for Super-Resolution Imaging of Mitochondria in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing MitoTracker Green FM concentration for different cell types
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize MitoTracker Green FM concentration for various cell types.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, a general starting range is between 20 nM and 200 nM.[1][2] Many protocols suggest a typical working concentration of 100-400 nM for 15-30 minutes at 37°C.[3][4][5] It is crucial to perform a concentration titration to determine the ideal concentration for your specific cell line and application.
Q2: Can I use this compound on fixed cells?
A2: No, this compound is not recommended for use on fixed cells. Fixation with aldehydes or alcohols will inhibit the staining.[3][4][5] The dye should be used for live-cell imaging only, as the signal is not well-retained after fixation.[6][7]
Q3: Why is my this compound staining diffuse throughout the cytoplasm instead of being localized to the mitochondria?
A3: Diffuse cytoplasmic staining is a common issue and is typically caused by using too high a concentration of the dye.[6][8] Unlike many other fluorescent dyes, MitoTracker probes are used at much lower, nanomolar concentrations.[6] If you observe diffuse staining, it is recommended to reduce the concentration of this compound in your experiment. Another potential cause could be an excessively long incubation time, which can lead to mitochondrial damage and loss of morphology.[8]
Q4: Is this compound toxic to cells?
A4: MitoTracker dyes can be toxic to cells, especially at higher concentrations or with prolonged exposure.[6][9] It is important to use the lowest concentration and shortest incubation time that provides adequate signal for your imaging needs. Toxicity can manifest as changes in mitochondrial morphology, such as fragmentation, or cell death.[9][10]
Q5: Does cell confluency affect this compound staining?
A5: Yes, cell confluency can impact the quality of staining. For adherent cells, it is ideal for the cells to be evenly spread out. In highly confluent areas, the staining may appear weaker and less defined compared to cells at the edges of the plate.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Dye concentration is too high. | Decrease the this compound concentration. Perform a titration to find the optimal concentration.[6] |
| Phenol (B47542) red in the media. | Use phenol red-free media for the staining and imaging steps.[3][4][5] | |
| Weak or No Signal | Dye concentration is too low. | Increase the this compound concentration incrementally. |
| Insufficient incubation time. | Increase the incubation time, but be mindful of potential cytotoxicity. | |
| Low mitochondrial activity. | Ensure cells are healthy and metabolically active. | |
| Diffuse Cytoplasmic Staining | Dye concentration is too high. | Significantly reduce the working concentration of the dye.[6][8] |
| Incubation time is too long. | Shorten the incubation period to prevent dye leakage from mitochondria.[8] | |
| Phototoxicity or Cell Death | Dye concentration is too high. | Use the lowest effective concentration.[9] |
| Prolonged exposure to excitation light. | Minimize the exposure time and intensity of the imaging laser or lamp. | |
| Long incubation time. | Reduce the incubation time with the dye.[6] | |
| Uneven Staining in Adherent Cells | High cell confluency. | Plate cells at a lower density to ensure they are well-spread.[11] |
Experimental Protocols
Stock Solution Preparation
To prepare a 1 mM stock solution of this compound, reconstitute a 50 µg vial in 74.4 µL of high-quality DMSO.[3][4][5] Store the stock solution at -20°C, protected from light, and use within two weeks. Avoid repeated freeze-thaw cycles.[3][4][5]
Optimizing Staining Concentration
It is highly recommended to perform a concentration titration to determine the optimal working concentration for your specific cell type.
Staining Protocol for Adherent Cells
-
Culture adherent cells on coverslips or in an appropriate imaging dish.
-
When cells have reached the desired confluency, remove the culture medium.
-
Add the pre-warmed (37°C) staining solution containing the optimized concentration of this compound.
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Incubate for 15-30 minutes at 37°C, protected from light.[3][4]
-
(Optional) Remove the staining solution and wash the cells with pre-warmed serum-free medium or PBS to reduce background fluorescence.[1]
-
Image the live cells immediately using a fluorescence microscope with the appropriate filter sets (Excitation/Emission: ~490/516 nm).[3][12]
Staining Protocol for Suspension Cells
-
Harvest suspension cells and centrifuge at a low speed (e.g., 300-500 x g) for 5 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in pre-warmed (37°C) staining solution with the optimized this compound concentration.
-
Incubate for 15-45 minutes at 37°C, protected from light.[1][2]
-
Centrifuge the cells to remove the staining solution.[1]
-
Resuspend the cell pellet in fresh, pre-warmed medium or PBS.
-
The cells can then be transferred to an appropriate dish for imaging or analyzed by flow cytometry.
Recommended Concentrations for Specific Cell Types
The following table summarizes starting concentrations of this compound that have been reported for various cell types. Note that these are starting points, and optimization is recommended for each specific experiment.
| Cell Type | Concentration Range | Incubation Time | Notes |
| General | 100 - 400 nM[3][4][5] | 15 - 30 min | A widely recommended starting range. |
| HeLa | 20 nM[9] | 15 min | Lower concentrations can be effective and reduce toxicity. |
| 50 nM - 2 µM[11] | 25 - 30 min | A user reported testing a wide range for optimization. | |
| Jurkat | 100 - 400 nM[3] | 15 - 30 min | Used for flow cytometry analysis. |
| T-cells | Optimization required | Varies | A study focused on optimizing the concentration for imaging flow cytometry.[14] |
| Lymphoblastoid | 200 nM[15] | 20 min | Protocol for FACS analysis. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 6. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 7. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. cellproduce.co.jp [cellproduce.co.jp]
- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence-Activated Cell Sorting Analysis of Mitochondrial Content, Membrane Potential, and Matrix Oxidant Burden in Human Lymphoblastoid Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
MitoTracker Green FM Flow Cytometry Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MitoTracker Green FM in flow cytometry applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound signal weak or absent in my flow cytometry data?
A weak or absent signal can be attributed to several factors, ranging from procedural missteps to issues with the cells themselves.
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Suboptimal Dye Concentration: The concentration of this compound is critical for effective staining. While typical concentrations range from 20-200 nM, the optimal concentration can vary between cell types.[1] It is recommended to perform a titration experiment to determine the ideal concentration for your specific cells.
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Insufficient Incubation Time: Incubation times that are too short will result in incomplete mitochondrial labeling. A typical incubation period is 15-45 minutes at 37°C.[1][2][3][4]
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Cell Viability: this compound is best suited for live-cell staining.[2][3][4][5] If cell viability is low, mitochondrial function may be compromised, leading to reduced dye accumulation. It is advisable to perform a viability check before and after staining.
-
Improper Storage and Handling: The lyophilized dye and its DMSO stock solution are sensitive to light and should be stored at -20°C.[1][3][4] Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Incorrect Filter and Laser Settings: Ensure your flow cytometer is configured with the appropriate excitation laser and emission filter for this compound (Excitation/Emission maxima: ~490/516 nm).[2][3][4][5][6] A 488 nm laser with a standard FITC (e.g., 530/30 nm) filter is commonly used.[6]
Q2: I'm observing high background fluorescence in my samples. What could be the cause?
High background can mask the specific mitochondrial signal and complicate data analysis. Here are common causes and solutions:
-
Excess Dye: Using a concentration of this compound that is too high can lead to non-specific binding and increased background. Optimizing the dye concentration through titration is crucial.
-
Inadequate Washing: After incubation with the dye, it is important to wash the cells sufficiently to remove any unbound probe. Washing with pre-warmed, serum-free medium or PBS is recommended.[1]
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Phenol (B47542) Red in Media: The phenol red present in many culture media can contribute to background fluorescence. Using phenol red-free media during staining and for the final resuspension before flow cytometry analysis can significantly reduce background noise.[2][3][4][7]
-
Autofluorescence: Some cell types naturally exhibit higher levels of autofluorescence. It is essential to include an unstained control sample to establish the baseline autofluorescence of your cells.
Q3: My cells are showing signs of toxicity or altered morphology after staining with this compound. How can I mitigate this?
While generally well-tolerated, high concentrations or prolonged exposure to MitoTracker dyes can sometimes affect cell health.[8]
-
Optimize Staining Conditions: Reduce the dye concentration and/or the incubation time. A shorter incubation period with a slightly higher, but still optimal, concentration may be less cytotoxic.
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Use Healthy Cells: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase. Stressed cells may be more susceptible to dye-induced toxicity.
-
Minimize Light Exposure: Protect the cells from light as much as possible during and after staining, as phototoxicity can be a concern with fluorescent dyes.
Q4: Is the signal from this compound dependent on mitochondrial membrane potential?
This is a common point of confusion. While this compound accumulates in mitochondria, its staining is largely independent of the mitochondrial membrane potential.[9] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, leading to its retention.[2][3][9] However, some studies suggest that under certain conditions, like treatment with mitochondrial depolarizing agents (e.g., CCCP), the staining intensity of this compound can be affected, possibly due to secondary effects like changes in reactive oxygen species (ROS) levels.[10][11] For applications where a definitive measure of mitochondrial mass independent of membrane potential is critical, careful validation is recommended.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source(s) |
| Excitation Maximum | ~490 nm | [2][5][6][9] |
| Emission Maximum | ~516 nm | [2][5][6] |
| Recommended Laser | 488 nm (Blue Laser) | [6] |
| Recommended Emission Filter | 530/30 nm (FITC channel) | [6] |
| Stock Solution Concentration | 1 mM in high-quality DMSO | [1][2][3][9] |
| Working Concentration Range | 20 - 400 nM | [1][2][3] |
| Incubation Time | 15 - 45 minutes | [1][2] |
| Incubation Temperature | 37°C | [2][3] |
Experimental Protocols
Protocol 1: Staining Suspension Cells for Flow Cytometry
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Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed, serum-free culture medium or PBS.
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution in serum-free medium or PBS to the desired final working concentration (e.g., 20-200 nM).
-
Staining: Add the staining solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed, serum-free medium or PBS and repeat the wash step.
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Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1-2% FBS).
-
Analysis: Analyze the cells on a flow cytometer immediately, using a 488 nm excitation laser and a FITC emission filter (e.g., 530/30 nm).
Protocol 2: Staining Adherent Cells for Flow Cytometry
-
Cell Preparation: Culture adherent cells to the desired confluency.
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution in serum-free medium or PBS to the desired final working concentration.
-
Staining: Remove the culture medium and add the staining solution to the cells. Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed, serum-free medium or PBS.
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Cell Detachment: Detach the cells using a gentle, non-enzymatic cell dissociation buffer or a brief trypsin treatment.
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Neutralization and Collection: Neutralize the detachment agent (if necessary) and collect the cells in a tube.
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Washing: Centrifuge the cells, discard the supernatant, and wash once with PBS.
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Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry.
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Analysis: Analyze the cells promptly on a flow cytometer.
Visualizations
Caption: Experimental workflow for staining cells with this compound for flow cytometry.
Caption: Troubleshooting flowchart for common issues with this compound in flow cytometry.
Caption: Simplified mechanism of action for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. abmole.com [abmole.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of mitochondria-selective fluorescent probes on mitochondrial movement in Arabidopsis mesophyll cells evaluated by using the quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
why is my MitoTracker Green FM staining the cytoplasm
Technical Support Center
Topic: MitoTracker Green FM Staining
Welcome to the technical support center. This guide addresses common issues and questions regarding the use of this compound for mitochondrial staining in research applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound staining the cytoplasm instead of specifically labeling the mitochondria?
Cytoplasmic staining with this compound is a common issue that can arise from several factors during the experimental process. Here are the primary reasons and troubleshooting steps:
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High Dye Concentration: Using a concentration of this compound that is too high is the most frequent cause of non-specific cytoplasmic staining. [1][2]Unlike many other organic dyes, MitoTracker probes are effective at much lower, nanomolar concentrations. [1]* Prolonged Incubation Time: Incubating the cells with the dye for too long can lead to off-target staining. [2]* Poor Cell Health: Unhealthy or dying cells may exhibit altered membrane potential and cellular structure, leading to diffuse, non-specific staining patterns.
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Fixation Issues: this compound is not well-retained after fixation with aldehydes or alcohols. [1][3][4][5]Attempting to fix cells after staining will likely result in the dye leaching out of the mitochondria and producing a diffuse cytoplasmic signal.
-
Suboptimal Imaging Conditions: Using imaging settings that are too sensitive or have high background noise can make diffuse cytoplasmic signals more apparent.
Troubleshooting Guide
If you are experiencing diffuse cytoplasmic staining with this compound, follow this troubleshooting workflow:
Step 1: Optimize Dye Concentration and Incubation Time
The optimal concentration and incubation time can vary between cell types. It is crucial to perform a titration to determine the ideal conditions for your specific experiment. [6][7] Recommended Starting Conditions:
| Parameter | Recommended Range | Typical Starting Point |
| Concentration | 20–400 nM [3][4][7][8] | 100 nM [9] |
| Incubation Time | 15–45 minutes [3][7] | 20–30 minutes [3][4] |
Experimental Protocol for Optimization:
-
Prepare a range of this compound working solutions with concentrations from 20 nM to 400 nM.
-
Incubate your cells for different durations, for example, 15, 30, and 45 minutes for each concentration.
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Image the cells immediately after incubation without fixation. [3][4]4. Identify the lowest concentration and shortest incubation time that provide bright mitochondrial staining with minimal background.
Step 2: Assess Cell Health
Ensure your cells are healthy and not overly confluent before staining. [10]
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Cell Confluency: Aim for a cell confluency of 70-80%. Overly confluent cells may not stain evenly. [10]* Viability Check: If you suspect poor cell health, consider performing a viability assay (e.g., Trypan Blue exclusion) before your experiment.
Step 3: Review Imaging Procedures
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Live-Cell Imaging: this compound is designed for live-cell imaging only. [2][3][4]Do not fix the cells after staining.
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Media Composition: For imaging, consider using a phenol (B47542) red-free medium to reduce background fluorescence. [3][4][11]* Control Samples: Always include an unstained control to assess autofluorescence and a positive control with known healthy mitochondria.
Understanding the Mechanism of this compound
This compound is a cell-permeant dye that passively diffuses across the plasma membrane. [3][4]It then accumulates in the mitochondria. [3][4]A key feature of this compound is that its accumulation in mitochondria is independent of the mitochondrial membrane potential. [7][8][12]The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, allowing it to be retained. [4][7][8][12]
Caption: Mechanism of this compound Staining.
Troubleshooting Workflow Diagram
This diagram outlines the steps to diagnose and resolve issues with cytoplasmic staining.
Caption: Troubleshooting workflow for cytoplasmic staining.
References
- 1. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 5. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 6. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: MitoTracker Green FM Staining and Fixation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MitoTracker Green FM.
Frequently Asked Questions (FAQs)
Q1: Can I fix cells after staining with this compound?
A1: It is not recommended to fix cells after staining with this compound.[1][2][3][4][5] Manufacturers and extensive documentation state that the dye is intended for live-cell imaging only.[2][3] The fluorescence signal of this compound is not well-retained after fixation with aldehydes (like formaldehyde (B43269) or paraformaldehyde) or alcohols (like methanol).[2][3][6] The fixation process can lead to the loss of the dye from the mitochondria.[1][7]
Q2: Why is this compound not compatible with fixation?
A2: this compound accumulates in active mitochondria and stains them green.[7][8] It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins.[2][8] However, the dye's retention is largely dependent on the mitochondrial membrane potential in living cells.[7] Fixation procedures disrupt the mitochondrial membrane potential and can alter the protein structures to which the dye is bound, causing the dye to be washed out during subsequent processing steps.[7]
Q3: Are there any alternative MitoTracker dyes that are fixable?
A3: Yes, several other MitoTracker dyes are designed to be well-retained after fixation, allowing for subsequent immunocytochemistry or other analyses. These include:
These dyes have a different chemical structure that allows for better retention after the fixation process.
Q4: I have seen some reports of successful fixation after this compound staining. Is it possible?
A4: While the manufacturer's recommendation is clear, some researchers have reported limited success with specific fixation methods, such as using ice-cold methanol (B129727).[10] However, these are not standard or guaranteed protocols, and the results may vary significantly depending on the cell type and experimental conditions. It is generally advised to use a fixable MitoTracker dye if post-staining fixation is required.
Troubleshooting Guide: Attempting Fixation with this compound
Disclaimer: The following are suggestions based on anecdotal reports and are not guaranteed to work. For reliable results, a fixable dye is recommended.
| Issue | Possible Cause | Suggested Solution |
| Complete loss of signal after fixation | Dye washed out during fixation/permeabilization. | * Consider using a fixable alternative like MitoTracker Red CMXRos or MitoTracker Deep Red FM.[6] * If you must proceed, try a very short fixation time with ice-cold methanol (e.g., 5 minutes at -20°C), as some users have reported this method.[10] Minimize wash steps after fixation. |
| Diffuse, non-specific staining after fixation | Dye has leaked from mitochondria into the cytoplasm. | * This is a common outcome when attempting to fix this compound. The integrity of the mitochondrial membrane is compromised, leading to dye leakage. * Ensure the starting live-cell staining is optimal, with bright, well-defined mitochondria and low cytoplasmic background before attempting fixation. |
| Weak fluorescent signal | Inefficient staining or partial loss of dye. | * Optimize the initial staining concentration (typically 100-400 nM) and incubation time (15-30 minutes) for your specific cell type in live conditions before attempting fixation.[2][3] |
Experimental Protocols
Standard Live-Cell Staining with this compound
This protocol is for staining mitochondria in live cells for immediate imaging.
-
Prepare a 1 mM stock solution: Reconstitute the 50 µg of this compound in 74.4 µL of high-quality, anhydrous DMSO.[2][8]
-
Prepare the working solution: Dilute the 1 mM stock solution in your normal cell culture medium to a final concentration of 100-400 nM.
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the pre-warmed staining solution.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend them in the pre-warmed staining solution.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.[2][3]
-
Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).[2][6]
Visualized Workflow and Logic
Below are diagrams illustrating the recommended experimental workflow for mitochondrial staining and the decision-making process when fixation is required.
Caption: Recommended workflow for staining live cells with this compound.
References
- 1. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 2. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 3. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. cellproduce.co.jp [cellproduce.co.jp]
- 6. Labeling and Visualization of Mitochondria Using Mito Tracker dyes [medicalbiochemist.com]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
MitoTracker Green FM stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of MitoTracker Green FM.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeant fluorescent dye that selectively accumulates in the mitochondria of live cells. It contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, likely through reacting with free cysteine residues.[1][2][3] This covalent binding ensures the dye is well-retained in the mitochondria. Its accumulation in mitochondria is independent of mitochondrial membrane potential.[1][2][4]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The approximate excitation maximum is 490 nm, and the emission maximum is 516 nm.[3][5] Some sources may also report an emission wavelength of 523 nm.[1][2][4]
Q3: Can I use this compound in fixed cells?
A3: No, this compound is not recommended for use in fixed cells. Fixation with aldehydes or alcohols will inhibit staining, and the dye is not well-retained after fixation.[3][5][6][7] It is designed for live-cell imaging only.[3][5]
Q4: Is this compound toxic to cells?
A4: While it is a vital stain, prolonged incubation with MitoTracker dyes can be toxic to cells. It is recommended to image cells soon after staining.[6][8]
Stability and Storage Conditions
Proper storage is crucial for maintaining the performance of this compound. Below is a summary of the recommended storage conditions and stability for different forms of the product.
| Form | Storage Temperature | Stability | Protection from Light | Avoid Freeze-Thaw |
| Lyophilized Solid | -20°C (dessicated) | 12 months[3][5][9] | Yes[1][3][5][9] | N/A |
| Reconstituted in DMSO (Stock Solution) | -20°C | 2 weeks[3][5][9] to 1 month[1] | Yes[1][3][5][9] | Yes[1][2][3][5][9] |
| Reconstituted in DMSO (Stock Solution) | -80°C | Up to 6 months[1] | Yes[1][2] | Yes[1][2][4] |
Troubleshooting Guide
Q1: I am observing diffuse cytoplasmic fluorescence instead of distinct mitochondrial staining. What could be the cause?
A1: This is a common issue that typically arises from using too high a concentration of the MitoTracker dye.[6][8] Unlike many other dyes used in the micromolar range, this compound should be used at a much lower concentration, typically between 20-200 nM.[1][4] High concentrations can lead to background fluorescence and non-specific staining.[6] Another potential cause is excessively long incubation times, which can lead to mitochondrial damage and altered morphology.[8]
Q2: My fluorescent signal is weak. How can I improve it?
A2: Several factors can contribute to a weak signal. Ensure that your stock solution has been stored correctly and has not exceeded its recommended stability period. It is also important to optimize the staining concentration and incubation time for your specific cell type and experimental conditions. Typical concentrations range from 100-400 nM with incubation times of 15-30 minutes at 37°C.[3][5] For imaging, consider using phenol (B47542) red-free media to reduce background fluorescence.[3][5]
Q3: The fluorescence signal from my stained cells fades quickly during imaging. What can I do?
A3: Photobleaching can be an issue with this compound.[8] To minimize photobleaching, reduce the exposure time and excitation light intensity during imaging. If photobleaching remains a significant problem, you might consider using an alternative, more photostable mitochondrial stain.
Q4: Can I store my cells for a long period after staining?
A4: The signal from this compound can be stable for at least 3 hours if the cells are kept on ice after staining.[10] When warmed to room temperature for analysis, the signal can remain stable for at least 30 minutes.[10] For longer-term storage of stained and fixed cells, some sources suggest that the signal can be retained for weeks at 4°C or months at -20°C if properly fixed with formaldehyde (B43269) and stored in a cryoprotectant.[11] However, it is crucial to note that this compound is generally not recommended for use with fixation.[3][5][6][7]
Experimental Protocols
Preparation of Stock and Working Solutions
a. 1 mM Stock Solution Preparation: To create a 1 mM stock solution, reconstitute the lyophilized solid (50 µg) in 74.4 µL of high-quality, anhydrous DMSO.[1][3][4][5]
b. Working Solution Preparation: Dilute the 1 mM stock solution in a serum-free cell culture medium or PBS to achieve the desired final working concentration. A typical working concentration range is 20-200 nM.[1][4] The optimal concentration should be determined empirically for your specific cell type and application.
Staining Protocol for Adherent Cells
-
Culture adherent cells on sterile coverslips or in an appropriate imaging dish.
-
Remove the culture medium.
-
Add the pre-warmed (37°C) this compound working solution to the cells.
-
Image the live cells immediately using a fluorescence microscope with the appropriate filter sets (Excitation/Emission: ~490/516 nm).[3][5]
Staining Protocol for Suspension Cells
-
Centrifuge the cell suspension at 1000 x g for 3-5 minutes to pellet the cells.[1][2]
-
Discard the supernatant and wash the cells twice with PBS.[1][2]
-
Resuspend the cells in the pre-warmed (37°C) this compound working solution at a density of approximately 1 x 10^6 cells/mL.[1][2]
-
Centrifuge at 400 x g for 3-4 minutes and discard the supernatant.[1][2]
-
Resuspend the cells in a serum-free cell culture medium or PBS for analysis by flow cytometry or fluorescence microscopy.[1][2]
Visualized Experimental Workflow
Caption: Experimental workflow for staining live cells with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (solution) | Mitochondrial Dye | MedChemExpress [medchemexpress.eu]
- 3. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 6. MitoTracker™ Green FM - Special Packaging, 20 x 50 μg, 20 x 50 μg - FAQs [thermofisher.com]
- 7. MitoTracker™ Green FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: MitoTracker Green FM vs. MitoTracker Red CMXRos for Mitochondrial Analysis
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial function is crucial. This guide provides an objective comparison of two widely used fluorescent probes, MitoTracker Green FM and MitoTracker Red CMXRos, to aid in the selection of the appropriate tool for your experimental needs.
This comparison delves into the mechanisms of action, dependence on mitochondrial membrane potential, and practical applications of each dye, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | MitoTracker Red CMXRos |
| Primary Application | Mitochondrial Mass Quantification | Mitochondrial Membrane Potential (ΔΨm) Assessment |
| Mechanism of Action | Covalently binds to free thiol groups on mitochondrial proteins.[1][2][3] | Accumulates based on negative mitochondrial membrane potential and covalently binds to mitochondrial components via a thiol-reactive chloromethyl group.[4][5][6][7][8][9] |
| ΔΨm Dependence | Largely Independent.[2][4][10][11][12][13] | Dependent.[4][5][7][8][11][14] |
| Fixability | Signal is not well-retained after aldehyde fixation.[6][15] | Signal is well-retained after aldehyde fixation.[6][7][8][14] |
| Excitation/Emission | ~490 / 516 nm[15][16][17][18] | ~578 / 599 nm[5][8][16][19] |
| Signal Interpretation | Fluorescence intensity correlates with mitochondrial mass. | Fluorescence intensity is proportional to the mitochondrial membrane potential. |
Mechanism of Action and Experimental Workflow
The fundamental difference between this compound and MitoTracker Red CMXRos lies in their mechanism of mitochondrial accumulation and retention. This dictates their suitability for different experimental questions.
MitoTracker Red CMXRos is a cationic dye that is actively sequestered by mitochondria in a process driven by the negative mitochondrial membrane potential.[4][5][7][8] Its fluorescence intensity, therefore, serves as a direct indicator of mitochondrial health and activity. In contrast, this compound accumulates in mitochondria largely independent of membrane potential, making it an effective tool for quantifying mitochondrial mass.[4][10][13][20]
Figure 1. Staining workflows for this compound and MitoTracker Red CMXRos.
Experimental Data Summary
Experimental evidence confirms the differential dependence of these dyes on mitochondrial membrane potential. Studies have shown that the fluorescence of MitoTracker Red CMXRos is significantly diminished upon treatment with mitochondrial uncouplers like carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP), which dissipates the membrane potential.[4] Conversely, the fluorescence of this compound remains largely unaffected by such treatments, reinforcing its utility as a marker for mitochondrial mass.[4] The ratio of MitoTracker Red CMXRos to this compound fluorescence can be used to assess mitochondrial membrane potential while normalizing for mitochondrial content.[4]
Experimental Protocols
Protocol 1: Staining of Live Cells for Fluorescence Microscopy
Materials:
-
This compound (Thermo Fisher Scientific, Cat. No. M7514) or MitoTracker Red CMXRos (Thermo Fisher Scientific, Cat. No. M7512)
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Live cells in culture
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of the MitoTracker dye by dissolving the contents of one vial in the appropriate amount of anhydrous DMSO. For example, dissolve 50 µg of this compound in 74.4 µL of DMSO.[1][2]
-
Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Staining Protocol:
-
Culture cells on sterile coverslips or in imaging dishes.
-
Prepare a working solution of the MitoTracker dye by diluting the 1 mM stock solution in serum-free medium or PBS to a final concentration of 20-500 nM. The optimal concentration may vary depending on the cell type and experimental conditions.[2][17]
-
Remove the culture medium and wash the cells once with pre-warmed serum-free medium or PBS.
-
Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.[1][2][21]
-
Remove the staining solution and wash the cells twice with pre-warmed medium or PBS.[21]
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets (FITC/GFP for this compound, TRITC/Rhodamine for MitoTracker Red CMXRos).
Protocol 2: Staining of Suspension Cells for Flow Cytometry
Materials:
-
This compound for Flow Cytometry (Thermo Fisher Scientific, Cat. No. M46750) or MitoTracker Red CMXRos for Flow Cytometry (Thermo Fisher Scientific, Cat. No. M46752)
-
Anhydrous DMSO
-
PBS
-
Suspension cells
Stock Solution Preparation:
-
Prepare a stock solution of the MitoTracker dye as described in Protocol 1.
Staining Protocol:
-
Harvest approximately 1 x 10^6 suspension cells per sample.
-
Wash the cells once with PBS.
-
Resuspend the cells in 1 mL of pre-warmed PBS containing the MitoTracker dye at the desired final concentration (typically 20-200 nM).
-
Incubate for 15-30 minutes at 37°C, protected from light.[16]
-
(Optional) Wash the cells once with PBS. For some protocols, the dye is not washed out before analysis.[16]
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples on a flow cytometer using the appropriate excitation lasers and emission filters.
Figure 2. Generalized experimental workflows for microscopy and flow cytometry.
Logical Relationship for Probe Selection
The choice between this compound and MitoTracker Red CMXRos should be guided by the primary experimental question.
Figure 3. Decision tree for selecting the appropriate MitoTracker probe.
Conclusion
This compound and MitoTracker Red CMXRos are powerful tools for mitochondrial research, each with distinct advantages. MitoTracker Red CMXRos is the probe of choice for investigating changes in mitochondrial membrane potential, a key indicator of cellular health and function. In contrast, this compound provides a reliable method for quantifying mitochondrial mass, independent of their energetic state. For a comprehensive analysis, the ratiometric use of both dyes can provide insights into mitochondrial potential normalized to mitochondrial content. Careful consideration of the experimental goals and the inherent properties of each dye will ensure the generation of accurate and meaningful data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LysoTracker and MitoTracker Red are transport substrates of P‐glycoprotein: implications for anticancer drug design evading multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. abmole.com [abmole.com]
- 9. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. abpbio.com [abpbio.com]
- 15. abmole.com [abmole.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 19. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to MitoTracker Green FM and JC-1 for Assessing Mitochondrial Health
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial health is a cornerstone of cellular biology and a critical aspect of drug discovery and toxicology. Two of the most widely used fluorescent probes for this purpose are MitoTracker Green FM and JC-1. While both are utilized to study mitochondria, they operate on different principles and are suited for distinct applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | JC-1 |
| Primary Measurement | Mitochondrial Mass/Localization | Mitochondrial Membrane Potential (ΔΨm) |
| Mechanism of Action | Covalently binds to mitochondrial proteins independent of membrane potential.[1][2] | Ratiometric dye that forms red aggregates in healthy, polarized mitochondria and green monomers in depolarized mitochondria.[3][4][5] |
| Indicator of Health | Stains all mitochondria, allowing for assessment of mitochondrial content and morphology.[6][7] | The ratio of red to green fluorescence indicates the level of mitochondrial polarization, a key indicator of health and apoptosis.[4][8] |
| Output | Green Fluorescence | Ratiometric (Red/Green Fluorescence Shift) |
| Fixability | Signal may be retained after fixation, but live-cell imaging is recommended.[7][9] | Not suitable for fixed cells as fixation disrupts the membrane potential.[10] |
| Ideal Application | Quantifying mitochondrial mass, observing mitochondrial morphology and localization.[11][12] | Detecting early-stage apoptosis, assessing mitochondrial depolarization in response to stimuli.[4][13] |
Mechanism of Action
This compound: A Stain for Mitochondrial Mass
This compound is a fluorescent dye that selectively stains mitochondria in live cells.[6] Its accumulation in mitochondria is not dependent on the mitochondrial membrane potential.[1][7] The dye contains a mildly thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins.[1][2] This property allows for the labeling of the entire mitochondrial population within a cell, making it an excellent tool for assessing mitochondrial mass, morphology, and localization.[11][12]
JC-1: A Ratiometric Sensor of Mitochondrial Membrane Potential
JC-1 is a cationic carbocyanine dye that exhibits a potential-dependent accumulation in mitochondria.[3][4][5] This unique property allows it to be used as a ratiometric sensor for mitochondrial membrane potential (ΔΨm), a key indicator of cellular health.[14] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms complexes known as J-aggregates, which emit an intense red fluorescence.[3][5][8] Conversely, in unhealthy or apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits a green fluorescence.[3][5][8] The ratio of red to green fluorescence provides a reliable measure of mitochondrial depolarization, largely independent of factors like mitochondrial size and shape.[4][8]
Visualizing the Mechanisms
Mechanism of this compound Staining.
Mechanism of JC-1 Staining.
Quantitative Data Summary
| Parameter | This compound | JC-1 (Monomer) | JC-1 (J-Aggregate) |
| Excitation Wavelength | ~490 nm[1][7] | ~514 nm[15] | ~585 nm[15] |
| Emission Wavelength | ~516-523 nm[1][7] | ~527-529 nm[4][15] | ~590 nm[3][4][15] |
| Typical Laser Line | 488 nm | 488 nm | 488 nm or 561 nm |
| Flow Cytometry Channel | FITC | FITC/FL1[3][10] | PE/FL2[3][10] |
Experimental Protocols
Staining with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving 50 µg of the lyophilized powder in 74.4 µL of high-quality, anhydrous DMSO.[1][2]
-
The stock solution can be stored at -20°C, protected from light, for a short period. Avoid repeated freeze-thaw cycles.[2]
Staining Procedure for Adherent Cells:
-
Culture adherent cells on sterile coverslips or in a multi-well plate.
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in serum-free cell culture medium or PBS to a final concentration of 20-200 nM.[2] The optimal concentration should be determined empirically.[2]
-
Remove the culture medium and add the this compound working solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C.[2]
-
Wash the cells twice with fresh, pre-warmed medium or PBS.[2]
-
The cells are now ready for live-cell imaging by fluorescence microscopy or analysis by flow cytometry.
Staining Procedure for Suspension Cells:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cells in the this compound working solution at a density of approximately 1 x 10^6 cells/mL.[2]
-
Incubate for 15-45 minutes at 37°C.[2]
-
Centrifuge the cells to remove the staining solution.
-
Wash the cells twice with fresh, pre-warmed medium or PBS.[2]
-
Resuspend the cells in fresh medium or PBS for analysis.
Staining with JC-1
This protocol is a general guideline for flow cytometry and can be adapted for fluorescence microscopy.
Reagent Preparation:
-
Allow the JC-1 powder and DMSO to equilibrate to room temperature before use.[16][17]
-
Prepare a 200 µM JC-1 stock solution by dissolving the contents of one vial in the provided DMSO.[16][17] This stock solution should be prepared fresh for each experiment.[3]
Staining Procedure for Flow Cytometry:
-
For each sample, suspend approximately 1 x 10^6 cells in 1 mL of warm medium or PBS.[16][17]
-
Positive Control: To a control tube, add a mitochondrial membrane potential disruptor such as CCCP (carbonyl cyanide 3-chlorophenylhydrazone) to a final concentration of 50 µM and incubate at 37°C for 5-10 minutes.[3][16]
-
Add 10 µL of the 200 µM JC-1 stock solution to each sample for a final concentration of 2 µM.[16][17]
-
Incubate the cells at 37°C in a 5% CO2 incubator for 15-30 minutes.[3][16][17]
-
(Optional) Wash the cells once with 2 mL of warm PBS.[16][17]
-
Resuspend the cells in 500 µL of PBS or another suitable buffer.[16][17]
-
Analyze the cells immediately by flow cytometry.[3] Detect green fluorescence in the FL1 channel (FITC) and red fluorescence in the FL2 channel (PE).[3]
Experimental Workflow Visualization
Comparison of Experimental Workflows.
Conclusion
The choice between this compound and JC-1 is contingent on the specific research question. For studies focused on quantifying mitochondrial mass, observing morphological changes, or localizing mitochondria within the cell, this compound is the superior choice due to its potential-independent staining. However, for investigating mitochondrial health in the context of apoptosis or cellular stress, JC-1 provides a more direct and quantitative measure of mitochondrial membrane potential. Its ratiometric nature offers a robust method to assess mitochondrial depolarization. By understanding the distinct mechanisms and applications of these two powerful fluorescent probes, researchers can make informed decisions to advance their studies of mitochondrial biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. Mitotracker staining - Alsford Lab [blogs.lshtm.ac.uk]
- 10. yeasenbio.com [yeasenbio.com]
- 11. A high content imaging flow cytometry approach to study mitochondria in T cells: this compound dye concentration optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multiparameter Detection of Early Apoptosis Markers Without Compensation | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validating MitoTracker Green FM: A Comparison Guide to Immunofluorescence
For researchers in cellular biology and drug development, accurate visualization of mitochondria is paramount. MitoTracker Green FM is a popular fluorescent dye for this purpose, offering a convenient way to label mitochondria in live cells. However, ensuring the specificity of any staining reagent is a critical step for robust data. This guide provides a comprehensive comparison between this compound and the gold-standard technique of immunofluorescence (IF) for mitochondrial labeling, offering experimental protocols and data to validate the dye's performance.
Mechanism of Action: Two Approaches to Mitochondrial Labeling
This compound and immunofluorescence label mitochondria through fundamentally different mechanisms. This compound is a cell-permeant dye that accumulates in mitochondria and covalently binds to mitochondrial proteins through their free thiol groups.[1][2][3] This staining is independent of the mitochondrial membrane potential, a key advantage over other dyes like MitoTracker Red CMXRos.[1][4]
Immunofluorescence, on the other hand, is an antibody-based technique. It involves fixing and permeabilizing the cell to allow specific primary antibodies to bind to a mitochondrial protein target (e.g., TOMM20, COX IV). A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, generating a fluorescent signal at the location of the target protein.
Figure 1: Mechanism of this compound Staining.
Figure 2: Principle of Mitochondrial Immunofluorescence.
Performance Comparison: this compound vs. Immunofluorescence
The choice between this compound and immunofluorescence depends heavily on the experimental context. This compound excels in live-cell imaging, while immunofluorescence is the standard for fixed samples and offers greater specificity. A significant drawback of this compound is that its signal is not well-retained after fixation with aldehydes or alcohols, making it incompatible with most immunofluorescence protocols.[5][6][7]
| Feature | This compound | Immunofluorescence (e.g., anti-TOMM20) |
| Principle | Covalent binding to mitochondrial proteins via thiol groups.[1][2] | Specific antibody-antigen binding. |
| Cell State | Live cells required.[5][8] | Fixed and permeabilized cells. |
| Fixability | Signal is lost upon fixation.[6][7] | Required for the protocol; signal is stable. |
| Membrane Potential | Independent of mitochondrial membrane potential.[1][4] | Independent of mitochondrial membrane potential. |
| Specificity | Binds broadly to mitochondrial proteins. | Highly specific to the target protein epitope. |
| Protocol Time | Short (15-45 minutes incubation).[2][5] | Longer (several hours to overnight). |
| Multiplexing | Can be co-stained with other live-cell dyes. | Easily multiplexed with antibodies from different species. |
| Potential Artifacts | Non-specific staining can occur, especially at high concentrations.[9] | Off-target antibody binding; autofluorescence. |
Experimental Validation: Co-localization Protocol
To validate that the signal from this compound accurately represents mitochondrial localization, a co-localization experiment with an established mitochondrial marker via immunofluorescence is recommended. Since this compound is not fixable, this requires a sequential imaging approach or the use of a fixable mitochondrial dye for the initial validation. For the purpose of this guide, we will outline a workflow using a fixable mitochondrial marker as a bridge for validation logic.
Figure 3: Workflow for Validating Mitochondrial Staining.
Detailed Protocol
This protocol describes imaging live cells with this compound, followed by fixation and immunofluorescence for a mitochondrial marker like TOMM20.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound (e.g., Thermo Fisher Scientific, M7514)
-
1 mM this compound stock solution in DMSO
-
Pre-warmed, serum-free cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)
-
Primary antibody (e.g., rabbit anti-TOMM20)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594)
-
Mounting medium with DAPI
Procedure:
-
Live Cell Staining:
-
Live Cell Imaging:
-
Replace the staining solution with fresh pre-warmed medium.
-
Image the live cells using a confocal microscope with appropriate settings for the green channel (Ex/Em: ~490/516 nm).[6] Capture images from several fields of view.
-
-
Fixation and Permeabilization:
-
Carefully aspirate the medium and wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunofluorescence:
-
Block for 1 hour at room temperature in Blocking Buffer.
-
Incubate with the primary antibody (e.g., anti-TOMM20) diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Final Imaging:
-
Mount the coverslips with mounting medium containing DAPI.
-
Re-image the same fields of view using the red channel (for the secondary antibody) and the blue channel (for DAPI).
-
-
Analysis:
-
Merge the images from the live (green) and fixed (red) channels.
-
Perform co-localization analysis using software like ImageJ/Fiji with plugins such as JaCoP.
-
Quantitative Data Presentation
The degree of co-localization between the this compound signal and the immunofluorescence signal can be quantified using statistical coefficients. This provides an objective measure of the probe's accuracy.
| Analysis Metric | Description | Ideal Value for Co-localization | Example Result |
| Pearson's Correlation Coefficient (PCC) | Measures the linear relationship between the intensity of pixels in the two channels. Ranges from +1 (perfect correlation) to -1 (perfect anti-correlation).[10] | Close to +1 | ~0.85 - 0.95 |
| Manders' Overlap Coefficient (MOC) | Represents the fraction of signal from one channel that overlaps with signal from the other. M1 is the fraction of MitoTracker signal overlapping with the IF signal.[10] | Close to 1 | M1: >0.90 |
This compound is a powerful tool for visualizing mitochondria in live cells due to its simple protocol and independence from membrane potential. However, its signal is not retained after fixation, posing a challenge for direct validation with immunofluorescence. The sequential imaging protocol outlined here allows for a robust comparison. Quantitative analysis showing a high degree of co-localization with a validated antibody-based marker like anti-TOMM20 provides strong evidence for the specificity of this compound, ensuring the reliability of experimental findings for researchers and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 6. abmole.com [abmole.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison Between Different Mitochondrial Staining Methods in Cell and Tissue Samples [ykxb.scu.edu.cn]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Mitochondrial Staining: Specificity of MitoTracker Green FM
For researchers in cellular biology, drug discovery, and related fields, the accurate visualization and analysis of mitochondria are paramount. The choice of fluorescent probe is a critical determinant of experimental success, with specificity for the target organelle being a primary concern. This guide provides an objective comparison of MitoTracker Green FM with other common mitochondrial stains, supported by experimental data and detailed protocols.
Mechanism of Action: How this compound Targets Mitochondria
This compound stands out due to its unique mechanism of action. Unlike many other mitochondrial dyes that rely on the mitochondrial membrane potential for accumulation, this compound selectively labels mitochondria irrespective of their energetic state.[1][2] The probe passively diffuses across the plasma membrane and then covalently binds to free thiol groups of cysteine residues on mitochondrial proteins.[3] This covalent linkage ensures that the dye is well-retained within the mitochondria, even after cell fixation and permeabilization in some cases, although it is primarily recommended for live-cell imaging.[3][4]
Performance Comparison: this compound vs. Alternatives
The performance of this compound is best understood in the context of its alternatives. Key competitors include potential-dependent dyes like Rhodamine 123 and JC-1, and other MitoTracker probes such as MitoTracker Red CMXRos.
| Feature | This compound | Rhodamine 123 | JC-1 | MitoTracker Red CMXRos |
| Mechanism | Covalently binds to mitochondrial proteins (thiol groups)[3] | Accumulates in mitochondria based on membrane potential[1] | Forms J-aggregates in mitochondria with high membrane potential[5] | Accumulates based on membrane potential and reacts with thiol groups[5] |
| Membrane Potential Dependence | Largely Independent[1][2] | Dependent | Dependent | Dependent |
| Fluorescence Signal | Green | Green | Green (monomers), Red (J-aggregates) | Red |
| Photostability | Substantially more photostable than Rhodamine 123[2] | Prone to photobleaching[5] | Prone to photobleaching, especially the red form[5] | More photostable than Rhodamine 123[6] |
| Fixability | Not well-retained after aldehyde fixation[4] | Not retained after fixation | Not retained after fixation | Retained after fixation[5] |
| Cytotoxicity | Can exhibit latent cytotoxicity at higher concentrations or prolonged incubation[7] | Generally low toxicity at working concentrations | Can be cytotoxic at higher concentrations | Generally low toxicity at working concentrations |
Experimental Data: Specificity and Performance
Specificity Assessment via Colocalization
A key method to assess the specificity of a mitochondrial stain is through colocalization analysis with a known mitochondrial marker, often an antibody against a mitochondrial protein such as TOM20 (Translocase of the Outer Mitochondrial Membrane) used in immunofluorescence (IF).
A study comparing a novel mitochondrial dye, AcQCy7, with this compound demonstrated a high degree of colocalization between the two probes across various cell lines, including HeLa, MDA-MB231, and C6 cells.[7] This indicates that this compound accurately labels the mitochondrial network. While a specific quantitative colocalization coefficient (e.g., Pearson's) was not provided in this particular study, the visual evidence strongly supports its high specificity.
Independence from Mitochondrial Membrane Potential
A significant advantage of this compound is its ability to stain mitochondria regardless of their membrane potential. Research has confirmed that while the fluorescence of MitoTracker Red CMXRos is dependent on the mitochondrial membrane potential (MMP), the fluorescence of this compound is not significantly affected by the depolarization of the MMP using the uncoupler FCCP.[1] This makes this compound an excellent tool for measuring mitochondrial mass.[1]
Photostability Comparison
In time-lapse imaging, photostability is crucial. This compound has been shown to be significantly more photostable than Rhodamine 123.[2] One study reported that after 90 scans with a confocal microscope, the fluorescence of Rhodamine 123 and JC-1 decreased to approximately 40% and 30% of their initial intensity, respectively, while this compound demonstrated substantially better photostability under similar conditions.[8]
Cytotoxicity Evaluation
While widely used, some mitochondrial dyes can impact cell health. A study investigating the cytotoxicity of AcQCy7 and this compound found that while no immediate morphological changes were observed after a 30-minute incubation, latent toxicity, including signs of apoptosis, was observed in cells treated with this compound after 24 to 48 hours of incubation.[7] This suggests that for long-term studies, the concentration and incubation time of this compound should be carefully optimized.
Experimental Protocols
General Staining Protocol for this compound in Live Cells
-
Prepare Staining Solution: Prepare a fresh working solution of this compound in a suitable buffer, such as serum-free medium or PBS, at a final concentration of 100-400 nM.[4]
-
Cell Preparation: Grow cells on coverslips or in imaging dishes.
-
Staining: Replace the culture medium with the pre-warmed staining solution and incubate for 15-30 minutes at 37°C.[4]
-
Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be replaced with fresh, pre-warmed medium before imaging.
-
Imaging: Image the cells live using a fluorescence microscope with appropriate filters for green fluorescence (Excitation: ~490 nm, Emission: ~516 nm). Note: this compound is not recommended for fixed-cell imaging as the signal is not well-retained.[4]
Protocol for Assessing Mitochondrial Stain Specificity using Immunofluorescence
This protocol uses an antibody against a mitochondrial protein (e.g., TOM20) to validate the localization of a mitochondrial dye.
-
Cell Culture and Fixation: Culture cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against a mitochondrial protein (e.g., anti-TOM20) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (with a different emission spectrum than the mitochondrial dye being tested) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: If necessary, counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging and Colocalization Analysis: Acquire images using a confocal microscope and perform colocalization analysis using appropriate software (e.g., ImageJ with the JaCoP plugin) to determine the degree of overlap between the mitochondrial dye and the immunofluorescent signal.
Visualizing Experimental Workflows and Concepts
Conclusion
This compound is a highly specific fluorescent probe for labeling mitochondria in live cells. Its primary advantage lies in its independence from mitochondrial membrane potential, allowing for the assessment of mitochondrial mass even in cells with compromised mitochondrial function. While it exhibits excellent photostability compared to some alternatives, researchers should be mindful of potential latent cytotoxicity in long-term imaging experiments and its limited retention after fixation. For studies requiring fixation and subsequent immunofluorescence, potential-dependent dyes like MitoTracker Red CMXRos may be more suitable. The choice of mitochondrial stain should ultimately be guided by the specific requirements of the experimental design.
References
- 1. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 5. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Non-Toxic Fluorogenic Dye for Mitochondria Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Advantages of MitoTracker Green FM for Mitochondrial Visualization
In the intricate world of cellular research, the ability to clearly visualize and analyze mitochondria is paramount to understanding their crucial role in cell health, metabolism, and disease. For researchers, scientists, and drug development professionals, the choice of a fluorescent dye to label these vital organelles is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of MitoTracker Green FM with other common mitochondrial dyes, supported by experimental data, to highlight its distinct advantages for specific applications.
At a Glance: this compound vs. The Alternatives
This compound stands out for its unique mechanism of action, which allows for the staining of all mitochondria within a cell, irrespective of their membrane potential. This key feature provides a more accurate assessment of the total mitochondrial mass and morphology, a significant advantage over potentiometric dyes that only stain energized mitochondria.
| Feature | This compound | TMRM/TMRE | JC-1 | MitoTracker Red CMXRos |
| Mechanism of Action | Covalently binds to mitochondrial proteins, independent of membrane potential. | Accumulates in mitochondria based on negative membrane potential. | Forms J-aggregates (red) in high membrane potential mitochondria; remains monomeric (green) in low potential mitochondria. | Accumulates in mitochondria based on negative membrane potential and covalently binds to proteins. |
| Primary Application | Assessment of total mitochondrial mass and morphology in live cells. | Measurement of mitochondrial membrane potential in live cells. | Ratiometric measurement of mitochondrial membrane potential; apoptosis detection. | Staining of active mitochondria in live cells with good retention after fixation. |
| Fixation Compatibility | Poorly retained after aldehyde or alcohol fixation.[1][2] | Not fixable.[3][4] | Not fixable. | Well-retained after aldehyde fixation. |
| Photostability | High; significantly more photostable than NAO.[5] | Moderate. | Prone to photobleaching, especially the J-aggregates.[6] | High.[6] |
| Phototoxicity | Low; less phototoxic than some other mitochondrial dyes like NAO.[5][7] | Can be phototoxic at higher concentrations. | Can induce phototoxicity. | Can induce phototoxicity.[6] |
| Spectral Properties | Ex: ~490 nm / Em: ~516 nm | Ex: ~548 nm / Em: ~574 nm | Monomer - Ex: ~514 nm / Em: ~529 nm; J-aggregate - Ex: ~585 nm / Em: ~590 nm | Ex: ~579 nm / Em: ~599 nm |
Delving Deeper: Key Advantages of this compound
Membrane Potential-Independent Staining: A True Representation of Mitochondrial Mass
A primary advantage of this compound is its ability to stain the entire mitochondrial population within a cell, regardless of the mitochondrial membrane potential (ΔΨm).[8] This is in stark contrast to potentiometric dyes like TMRM, TMRE, and MitoTracker Red CMXRos, whose accumulation is dependent on a high ΔΨm.[9][10][11] Consequently, these dyes may fail to label depolarized or dysfunctional mitochondria, leading to an underestimation of the total mitochondrial content and an incomplete picture of mitochondrial morphology.
This makes this compound the ideal choice for studies focused on:
-
Accurate quantification of mitochondrial mass: Essential for research into mitochondrial biogenesis, mitophagy, and the effects of drugs on mitochondrial content.
-
Visualization of mitochondrial dynamics: Allows for the tracking of fission, fusion, and motility of all mitochondria within a cell.
-
Studying cellular models of mitochondrial dysfunction: Enables the visualization of mitochondria in disease models where the membrane potential may be compromised.
Enhanced Photostability for Long-Term Imaging
Live-cell imaging experiments often require prolonged exposure to excitation light, which can lead to photobleaching of the fluorescent probe and a diminished signal over time. This compound exhibits superior photostability compared to some other mitochondrial dyes. For instance, one study demonstrated that the 1/e lifetime value for this compound was 214 seconds, significantly longer than the 14 seconds observed for 10-N-nonyl acridine (B1665455) orange (NAO), another green fluorescent mitochondrial dye.[5] This enhanced photostability allows for longer time-lapse imaging experiments with a more consistent signal, which is crucial for studying dynamic mitochondrial processes.
Reduced Phototoxicity for Improved Cell Viability
Phototoxicity, the light-induced damage to cells, is a major concern in live-cell imaging. The generation of reactive oxygen species (ROS) by excited fluorophores can disrupt normal cellular processes and even lead to cell death, compromising the validity of experimental results. Studies have suggested that green fluorescent mitochondrial dyes, including this compound, exhibit lower phototoxicity compared to some red-fluorescent dyes.[5][7] Research has shown that upon illumination, NAO is significantly more phototoxic to mitochondria than this compound or TMRE.[5][7] This lower phototoxicity of this compound helps to maintain cell health and ensures that the observed mitochondrial dynamics are a true reflection of the biological processes under investigation, rather than artifacts of the imaging process.
Experimental Protocols
Staining Protocol for this compound
-
Prepare a 1 mM stock solution: Dissolve the lyophilized this compound solid in high-quality, anhydrous DMSO.[1]
-
Prepare a working solution: Dilute the stock solution in a serum-free medium or buffer to a final concentration of 20-200 nM. The optimal concentration may vary depending on the cell type and experimental conditions.[8]
-
Cell Staining:
-
Adherent cells: Grow cells on coverslips. Remove the culture medium and incubate the cells with the pre-warmed working solution for 15-45 minutes at 37°C.
-
Suspension cells: Centrifuge the cells to obtain a pellet, resuspend in the pre-warmed working solution, and incubate for 15-45 minutes at 37°C.
-
-
Washing: After incubation, wash the cells with a fresh, pre-warmed medium or buffer.
-
Imaging: Image the live cells immediately using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~490/516 nm). Note: Do not fix the cells , as the stain is not well-retained after fixation.[1][2]
Comparative Staining Protocols
TMRM/TMRE Staining Protocol
-
Prepare a 10 mM stock solution: Dissolve the TMRM or TMRE powder in high-quality, anhydrous DMSO.[4]
-
Prepare a working solution: Dilute the stock solution in a complete medium to a final concentration of 20-250 nM.[3][4]
-
Cell Staining: Remove the existing medium from live cells and add the TMRM/TMRE staining solution. Incubate for 30 minutes at 37°C.[4]
-
Washing: Wash the cells three times with PBS or another clear buffer.[4]
-
Imaging: Image the live cells immediately using a fluorescence microscope with a TRITC filter set (Ex/Em: ~548/574 nm).[3]
JC-1 Staining Protocol
-
Prepare a 200 µM stock solution: Dissolve the lyophilized JC-1 in DMSO immediately before use.[12]
-
Prepare a working solution: Dilute the stock solution in a cell culture medium or buffer to a final concentration of 1-10 µM.[13]
-
Cell Staining: Incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[12]
-
Washing: Wash the cells once or twice with pre-warmed PBS or buffer to remove unbound dye.[12]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with filters for both green (monomers) and red (J-aggregates) fluorescence.[12]
MitoTracker Red CMXRos Staining and Fixation Protocol
-
Prepare a 1 mM stock solution: Reconstitute the lyophilized solid in high-quality DMSO.
-
Prepare a working solution: Dilute the stock solution in a growth medium to a concentration between 50-200 nM.
-
Cell Staining: Incubate the cells with the working solution for 15-45 minutes at 37°C.
-
Fixation: After incubation, fix the cells in ice-cold methanol (B129727) for 15 minutes at -20°C or with 3.7% formaldehyde (B43269) in complete growth medium for 15 minutes at 37°C.[12]
-
Washing: Rinse the fixed cells three times with PBS for 5 minutes each.
-
Imaging: The cells can now be imaged or processed for subsequent immunocytochemistry.
Visualizing the Mechanisms and Workflows
To further elucidate the principles behind these mitochondrial dyes, the following diagrams, generated using the DOT language, illustrate their mechanisms of action and a general experimental workflow.
Caption: Mechanism of this compound staining, independent of mitochondrial membrane potential.
Caption: Mechanism of potentiometric dyes like TMRM and MitoTracker Red CMXRos.
Caption: Ratiometric mechanism of JC-1 for detecting mitochondrial membrane potential.
Caption: A generalized experimental workflow for mitochondrial staining in live cells.
Conclusion
This compound offers significant advantages for researchers whose primary goal is to accurately assess the total mitochondrial population and its morphology in live cells. Its membrane potential-independent staining mechanism, coupled with high photostability and low phototoxicity, makes it a superior choice for long-term imaging studies of mitochondrial dynamics. However, its poor retention after fixation renders it unsuitable for experiments that require subsequent immunocytochemical analysis. For such applications, alternatives like MitoTracker Red CMXRos are more appropriate. Ultimately, the selection of the optimal mitochondrial dye depends on the specific experimental question being addressed. By understanding the distinct properties of each dye, researchers can make an informed decision to ensure the acquisition of reliable and meaningful data.
References
- 1. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Unveiling the Impact of MitoTracker Green FM on Mitochondrial Function: A Comparative Guide
For researchers in cellular biology and drug development, the precise assessment of mitochondrial function is paramount. Fluorescent probes, such as the MitoTracker series, are indispensable tools for visualizing and quantifying these vital organelles. However, a critical question remains: does the act of staining itself interfere with mitochondrial activity? This guide provides a comprehensive analysis of MitoTracker Green FM, objectively comparing its performance and potential artifacts against common alternatives, supported by experimental data and detailed protocols.
This compound is widely utilized for its purported ability to stain mitochondria irrespective of their membrane potential, offering a valuable tool for assessing mitochondrial mass. This characteristic theoretically distinguishes it from potentiometric dyes like MitoTracker Red CMXRos, tetramethylrhodamine (B1193902) ethyl ester (TMRE), and JC-1, whose accumulation is dependent on the mitochondrial membrane potential (ΔΨm). While this suggests a less intrusive impact on function, the scientific literature presents a nuanced picture.
Performance Comparison: this compound vs. Alternatives
Experimental evidence suggests that under optimal conditions, this compound has a minimal direct impact on core mitochondrial functions such as respiration and ATP production. However, its alternatives, while powerful reporters of mitochondrial health, can themselves alter the very parameters they are designed to measure.
| Parameter | This compound | MitoTracker Red CMXRos | TMRE | JC-1 |
| ΔΨm-Dependence | Generally considered independent[1][2][3][4] | Dependent[2][4] | Dependent[5][6][7][8] | Dependent[9] |
| Effect on Respiration | Minimal reported direct inhibition. | Potential for inhibition of Complex I of the electron transport chain.[3] | Can have an inhibitory effect on the electron transport chain.[3] | Generally considered a reliable indicator without significant direct inhibition at working concentrations.[9] |
| ATP Production | No significant direct impact reported. | Altered respiration can indirectly affect ATP synthesis. | Altered respiration can indirectly affect ATP synthesis. | Changes in ΔΨm directly correlate with the cell's ability to produce ATP. |
| ROS Production | Some studies suggest H2O2 damage can slightly increase staining.[2][4] Phototoxicity has been reported to be lower than red MitoTrackers.[3] | Can induce phototoxicity and the generation of reactive oxygen species (ROS).[10] | Can contribute to ROS production under certain conditions. | Less prone to generating ROS compared to some other red fluorescent dyes.[3] |
| Toxicity | Generally low cytotoxicity at appropriate concentrations.[2][4] | Can exhibit cytotoxicity, especially upon illumination.[10] | Can be cytotoxic at higher concentrations or with prolonged exposure. | Generally considered to have low cytotoxicity at working concentrations. |
| Fixability | Not well-retained after aldehyde fixation.[11] | Well-retained after aldehyde fixation.[12] | Not fixable.[5] | Not fixable. |
| Primary Use | Mitochondrial mass assessment.[1][2][4] | Visualization of active mitochondria, ΔΨm assessment.[13] | Quantitative measurement of ΔΨm.[5][6][7][8] | Ratiometric measurement of ΔΨm, apoptosis detection.[9] |
Experimental Methodologies
Accurate assessment of mitochondrial function requires rigorous experimental design. Below are detailed protocols for key assays used to evaluate the impact of fluorescent dyes on mitochondrial health.
Experimental Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the mitochondrial membrane potential using a potentiometric dye (e.g., TMRE or JC-1) with and without prior staining with this compound.
Materials:
-
Cells of interest
-
This compound (e.g., from Thermo Fisher Scientific)
-
TMRE or JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or multi-well plate for flow cytometry) and allow them to adhere overnight.
-
This compound Staining (for comparison group):
-
Prepare a working solution of this compound in pre-warmed serum-free medium (typically 100-200 nM).
-
Incubate cells with the this compound solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
-
Potentiometric Dye Staining:
-
Prepare a working solution of TMRE (typically 25-100 nM) or JC-1 (typically 1-5 µg/mL) in pre-warmed cell culture medium.
-
For a positive control, treat a separate group of cells with FCCP (typically 5-10 µM) for 5-10 minutes prior to and during staining to depolarize the mitochondria.
-
Incubate all cell groups (including the this compound pre-stained group) with the potentiometric dye for 15-30 minutes at 37°C.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells immediately using appropriate filter sets for the chosen dyes. For JC-1, capture both green (monomers, indicating low ΔΨm) and red (J-aggregates, indicating high ΔΨm) fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. For JC-1, detect fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels.
-
-
Data Analysis: Quantify the fluorescence intensity. For JC-1, calculate the ratio of red to green fluorescence as an indicator of ΔΨm. Compare the ΔΨm of cells stained with the potentiometric dye alone to those pre-stained with this compound.
Experimental Protocol 2: Measurement of Cellular Respiration (Oxygen Consumption Rate)
Objective: To determine the effect of this compound on the oxygen consumption rate (OCR) using extracellular flux analysis.
Materials:
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Seahorse XF Analyzer (or similar instrument)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed assay medium.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C in a non-CO2 incubator.
-
Wash the cells with pre-warmed assay medium.
-
-
Extracellular Flux Analysis:
-
Perform a standard mitochondrial stress test protocol on the Seahorse XF Analyzer. This involves sequential injections of:
-
Oligomycin: To inhibit ATP synthase (reveals ATP-linked respiration).
-
FCCP: To uncouple the mitochondrial membrane and induce maximal respiration.
-
Rotenone & Antimycin A: To inhibit Complex I and III, respectively, shutting down mitochondrial respiration.
-
-
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between cells stained with this compound and unstained control cells.
Experimental Protocol 3: Quantification of ATP Levels
Objective: To measure cellular ATP levels after staining with this compound.
Materials:
-
Cells of interest
-
This compound
-
ATP assay kit (e.g., luciferase-based)
-
Lysis buffer (provided with the kit)
-
Luminometer
Procedure:
-
Cell Culture and Staining: Culture and stain cells with this compound as described in the previous protocols. Include an unstained control group.
-
Cell Lysis: After staining and washing, lyse the cells using the lysis buffer provided in the ATP assay kit.
-
ATP Measurement:
-
Add the luciferase-based ATP detection reagent to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples and compare the levels between this compound-stained and unstained cells.
Experimental Protocol 4: Detection of Reactive Oxygen Species (ROS)
Objective: To assess whether this compound induces the production of mitochondrial ROS.
Materials:
-
Cells of interest
-
This compound
-
MitoSOX™ Red Mitochondrial Superoxide Indicator (or other mitochondrial ROS indicator)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
Positive control for ROS induction (e.g., Antimycin A)
Procedure:
-
Cell Seeding: Seed cells as for microscopy or flow cytometry.
-
Staining:
-
Treat a positive control group with an ROS inducer like Antimycin A.
-
Incubate cells with this compound as previously described.
-
Following the this compound incubation and washing, incubate the cells with MitoSOX Red (typically 2.5-5 µM) for 10-15 minutes at 37°C.
-
-
Analysis:
-
Wash the cells and analyze immediately by fluorescence microscopy or flow cytometry, using the appropriate filter sets for both dyes.
-
-
Data Analysis: Quantify the MitoSOX Red fluorescence intensity. Compare the ROS levels in cells stained with this compound to unstained control cells and the positive control group.
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures discussed, the following diagrams illustrate the mechanisms of action of the dyes and a typical experimental workflow.
Caption: Mechanism of action for ΔΨm-independent vs. ΔΨm-dependent mitochondrial dyes.
Caption: General experimental workflow for comparing mitochondrial function in stained vs. unstained cells.
Caption: Simplified apoptosis pathway highlighting the loss of mitochondrial membrane potential (ΔΨm).
Conclusion
The selection of a fluorescent probe for mitochondrial studies requires careful consideration of the experimental goals and the potential for artifacts. This compound stands out as a valuable tool for assessing mitochondrial mass with a generally lower impact on mitochondrial function compared to its potentiometric counterparts. However, researchers should be aware of potential confounding factors such as the expression of P-glycoprotein in their cell model and the possibility of altered staining in the presence of oxidative stress.
For studies focused on mitochondrial membrane potential, TMRE and JC-1 remain the probes of choice, with JC-1 offering the advantage of ratiometric measurements that can help control for variations in mitochondrial mass. When using any mitochondrial dye, it is crucial to use the lowest effective concentration and appropriate controls to minimize potential artifacts and ensure the validity of the experimental findings. This guide provides a framework for making informed decisions and designing robust experiments to accurately probe the intricate workings of mitochondria.
References
- 1. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of mitochondria-selective fluorescent probes on mitochondrial movement in Arabidopsis mesophyll cells evaluated by using the quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Mitochondrial Staining: Live-Cell vs. Fixed-Cell Approaches
Mitochondria are critical cellular organelles, serving as hubs for energy production, metabolic regulation, and signaling pathways.[1][2] Visualizing these dynamic structures is paramount for researchers in basic science and drug development to understand cellular health, disease progression, and therapeutic effects. The two primary methods for mitochondrial staining—live-cell imaging and fixed-cell immunofluorescence—offer distinct advantages and limitations. This guide provides a comprehensive comparison to help researchers select the optimal method for their experimental needs, complete with supporting data and detailed protocols.
Core Principles: A Tale of Two Methods
Live-cell mitochondrial staining employs cell-permeant fluorescent dyes that accumulate within mitochondria.[1][3] The most common mechanism relies on the mitochondrial membrane potential (ΔΨm), the strong negative charge across the inner mitochondrial membrane.[1][4] Cationic dyes are drawn into the mitochondrial matrix, allowing for real-time visualization of mitochondrial morphology, distribution, and functional status in living cells.[1] This approach is ideal for studying dynamic processes like mitochondrial movement, fusion, fission, and changes in membrane potential, which is a key indicator of cell health and apoptosis.[2][4]
Fixed-cell mitochondrial staining , in contrast, is an immunofluorescence-based technique. This method involves chemically fixing the cells, which preserves their structure at a specific moment in time, followed by permeabilization to allow antibodies to enter.[5] Specific primary antibodies are used to target proteins that are abundantly and exclusively located in mitochondria, such as TOMM20 (an outer membrane protein) or COX IV (an inner membrane protein).[2][5] A secondary antibody conjugated to a fluorophore then binds to the primary antibody, providing a fluorescent signal that delineates the mitochondrial network. This approach is essential for studies requiring co-localization with other cellular components or when long-term sample preservation is necessary.
Quantitative Comparison of Staining Methods
Choosing the right technique depends on the specific biological question. The tables below summarize the key characteristics and performance of common reagents for both live and fixed-cell approaches.
Table 1: Comparison of Common Live-Cell Mitochondrial Dyes
| Parameter | MitoTracker™ Red CMXRos | TMRE/TMRM | JC-1 |
| Principle of Action | Accumulates in mitochondria based on membrane potential; contains a mildly thiol-reactive group to covalently bind to proteins.[3] | Sequesters in active mitochondria due to membrane potential.[2][6] | Forms J-aggregates (red fluorescence) in high potential mitochondria; exists as monomers (green fluorescence) in low potential mitochondria.[2][7] |
| Primary Readout | Morphology, Location | Mitochondrial Membrane Potential (ΔΨm)[6] | Ratiometric measurement of ΔΨm |
| Fixability | Well-retained after formaldehyde (B43269) fixation.[3][8] | Not fixable; signal is lost upon membrane depolarization.[2] | Not fixable.[2] |
| Typical Concentration | 25-500 nM[1] | 20-250 nM[6] | 1-10 µM |
| Phototoxicity | Moderate; can induce stress with prolonged exposure.[2] | Low to moderate. | Moderate to high. |
| Key Advantage | Good for staining live cells and then fixing for further analysis (e.g., immunofluorescence).[2] | Highly sensitive to changes in ΔΨm, excellent for functional studies.[2][6] | Allows for qualitative and quantitative assessment of polarized vs. depolarized mitochondria.[2] |
Table 2: Comparison of Common Fixed-Cell Mitochondrial Antibody Targets
| Parameter | Anti-TOMM20 | Anti-COX IV | Anti-ATP5A |
| Protein Location | Outer Mitochondrial Membrane[5] | Inner Mitochondrial Membrane | Inner Mitochondrial Membrane (F1 subunit of ATP synthase) |
| Primary Function | Translocase of the outer mitochondrial membrane.[5] | Subunit of cytochrome c oxidase (Complex IV).[2] | Catalytic subunit of ATP synthase (Complex V). |
| Signal Pattern | Outlines the entire mitochondrion. | Labels the mitochondrial interior/cristae. | Labels the mitochondrial interior/cristae. |
| Typical Dilution | 1:500 - 1:1000[5] | Varies by vendor (e.g., 1:200 - 1:1000) | Varies by vendor (e.g., 1:200 - 1:1000) |
| Compatibility | Excellent for co-staining with matrix or intermembrane space proteins. | Good for assessing respiratory chain components. | Good for assessing energy production machinery. |
| Key Advantage | Provides a clear and robust outline of all mitochondria, regardless of functional state.[5] | Reliable marker for mitochondrial presence.[2] | Marker for oxidative phosphorylation machinery. |
Table 3: Head-to-Head Comparison: Live-Cell vs. Fixed-Cell Staining
| Feature | Live-Cell Staining (Dye-based) | Fixed-Cell Staining (Antibody-based) |
| Physiological Relevance | High; observes mitochondria in their native, functional state.[2] | Static snapshot; fixation can alter morphology.[9] |
| Temporal Dynamics | Enables real-time tracking of mitochondrial movement, fusion, and fission.[2][10] | Not possible; captures a single time point.[11] |
| Functional Readouts | Direct measurement of ΔΨm, ROS production.[2][12] | Indirect; infers function from protein presence and localization. |
| Multiplexing | Challenging with other antibodies unless a fixable dye is used first.[2] | Straightforward; compatible with standard immunofluorescence protocols for co-localization.[11] |
| Signal Preservation | Variable; potential-dependent dyes can leak if mitochondria depolarize.[2] | Excellent; covalent crosslinking preserves the signal indefinitely. |
| Ease of Use & Speed | Relatively fast (15-60 min incubation).[1] | More time-consuming (involves fixation, permeabilization, and multiple antibody incubations over 1-2 days).[11] |
| Potential Artifacts | Dye-induced phototoxicity, alteration of mitochondrial function at high concentrations.[2][3] | Non-specific antibody binding, antigen masking, fixation-induced morphological changes.[9][11] |
Decision-Making Workflow
Choosing the appropriate method is crucial for obtaining reliable and meaningful data. The following workflow can guide your decision process.
Experimental Protocols
Protocol 1: Live-Cell Mitochondrial Staining (General)
This protocol provides a general framework for staining mitochondria in live adherent cells using potential-dependent dyes like MitoTracker™ or TMRE.
Materials:
-
Live cells cultured on glass-bottom dishes or chambered coverglass.
-
Mitochondrial dye (e.g., MitoTracker™ Red CMXRos)
-
Anhydrous DMSO[1]
-
Pre-warmed (37°C) live-cell imaging medium or appropriate buffer (e.g., HBSS).[1][3]
-
37°C incubator with CO2 supply.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of the mitochondrial dye by dissolving it in high-quality, anhydrous DMSO.[1][3] Store aliquots at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration (e.g., 25-500 nM) in pre-warmed live-cell imaging medium.[1][3] The optimal concentration should be determined experimentally for each cell type to minimize toxicity.[3]
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed imaging medium.[1] c. Add the staining solution to the cells, ensuring the surface is fully covered. d. Incubate for 15-45 minutes at 37°C in a CO2 incubator, protected from light.[1][3]
-
Wash and Image: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed imaging medium to reduce background fluorescence.[1] c. Add fresh, pre-warmed imaging medium to the cells. d. Proceed immediately with fluorescence microscopy using appropriate filter sets.
Protocol 2: Fixed-Cell Mitochondrial Staining (Immunofluorescence)
This protocol describes a standard immunofluorescence procedure for labeling mitochondria using an anti-TOMM20 antibody.
Materials:
-
Cells cultured on sterile glass coverslips.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS (Fixation buffer).
-
0.1% Triton™ X-100 in PBS (Permeabilization buffer).[5]
-
Blocking buffer (e.g., 2% normal goat serum and 0.05% Triton X-100 in PBS).[5]
-
Primary antibody: Rabbit anti-TOMM20 (e.g., 1:1000 dilution in blocking buffer).[5]
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor™ 488), diluted in blocking buffer.
-
Nuclear counterstain (e.g., Hoechst or DAPI).
-
Mounting medium.
Procedure:
-
Fixation: a. Wash cells once with PBS. b. Add 4% PFA and incubate for 20 minutes at room temperature.[5]
-
Permeabilization: a. Wash cells three times with PBS. b. Incubate with 0.1% Triton™ X-100 in PBS for 5 minutes.[5]
-
Blocking: a. Wash cells three times with PBS. b. Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: a. Aspirate blocking buffer and add the diluted anti-TOMM20 primary antibody. b. Incubate overnight at 4°C or for 2 hours at room temperature.[5]
-
Secondary Antibody Incubation: a. Wash cells three times with PBS. b. Add the diluted fluorescently-labeled secondary antibody. c. Incubate for 2 hours at room temperature, protected from light.[5]
-
Counterstaining and Mounting: a. Wash cells three times with PBS. b. Incubate with a nuclear counterstain like Hoechst for 10 minutes.[5] c. Wash three times with PBS. d. Mount the coverslip onto a microscope slide using a drop of mounting medium.[5] Allow to dry overnight at 4°C in the dark before imaging.
Workflow Visualizations
The following diagrams illustrate the generalized workflows for each staining procedure.
Conclusion
Both live-cell and fixed-cell mitochondrial staining are powerful techniques that provide different, yet complementary, information. Live-cell imaging offers an unparalleled view into the dynamic functions of mitochondria within their native cellular environment. In contrast, fixed-cell immunofluorescence provides a robust and highly specific method for visualizing mitochondrial structure and co-localizing them with other proteins in a preserved state. By carefully considering the experimental question, the required readouts, and the potential artifacts of each method, researchers can select the optimal approach to generate precise, reliable, and insightful data.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. What to consider before choosing a stain for mitochondria | Abcam [abcam.com]
- 3. Окрашивание живых клеток с помощью митохондриальных красителей LumiTracker® Mito [ru.lumiprobe.com]
- 4. Live-cell imaging of mitochondria and the actin cytoskeleton in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Mitochondrial Staining | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. The Matrix of Mitochondrial Imaging: Exploring Spatial Dimensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Visualizing Mitochondrial Form and Function within the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Mitochondrial Mass: MitoTracker Green FM vs. The Alternatives
For researchers, scientists, and drug development professionals, accurately quantifying mitochondrial mass is crucial for understanding cellular metabolism, disease pathogenesis, and the effects of novel therapeutics. MitoTracker Green FM is a widely used fluorescent probe for this purpose. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data and detailed protocols to aid in selecting the optimal tool for your research needs.
Comparing the Tools of the Trade: A Head-to-Head Analysis
The ideal fluorescent probe for measuring mitochondrial mass should exhibit high specificity, photostability, and a strong signal-to-noise ratio, while demonstrating low cellular toxicity. Its performance should also be independent of the mitochondrial membrane potential, a variable that can confound measurements of mass. Here, we compare this compound against other common dyes: Nonyl Acridine Orange (NAO), MitoTracker Deep Red, and MitoTracker Red CMXRos.
Quantitative Data Summary
| Feature | This compound | Nonyl Acridine Orange (NAO) | MitoTracker Deep Red | MitoTracker Red CMXRos |
| Excitation/Emission (nm) | 490/516[1] | 495/519 | 644/665[1] | 579/599[1] |
| Mechanism of Action | Covalently binds to mitochondrial proteins via free thiol groups[2] | Binds to cardiolipin (B10847521) in the inner mitochondrial membrane[3] | Accumulates in mitochondria and covalently binds to thiol groups on mitochondrial proteins.[2] | Accumulates in active mitochondria and its chloromethyl group reacts with thiol groups of mitochondrial proteins.[4] |
| Membrane Potential Dependence | Generally considered independent, but some studies suggest potential influence under certain conditions.[5][6] | Largely independent, though some conflicting reports exist.[3] | Initial accumulation is dependent on membrane potential.[7] | Accumulation is dependent on membrane potential.[7] |
| Suitability for Fixed Cells | No, signal is lost after fixation.[2] | No | Yes, well-retained after fixation.[2] | Yes, well-retained after fixation.[8] |
| Photostability | More photostable than Rhodamine 123.[9] | Less photostable and more phototoxic than this compound.[10][11] | Generally good, but can be phototoxic with prolonged illumination. | More resistant to bleaching compared to JC-1.[12] |
| Toxicity | Low at typical working concentrations. | More phototoxic than this compound.[10][11] | Can exhibit cytotoxicity at higher concentrations. | Can exhibit cytotoxicity at higher concentrations. |
| Signal-to-Noise Ratio | High, with low background fluorescence in aqueous solutions. | Good, but can be affected by changes in cardiolipin content. | High, with far-red fluorescence minimizing autofluorescence. | Good, with red fluorescence. |
In-Depth Look at the Alternatives
This compound stands out for its purported independence from mitochondrial membrane potential and high signal-to-noise ratio. It accumulates in the lipid environment of mitochondria and covalently binds to mitochondrial proteins, making it a useful tool for measuring mitochondrial mass in live cells.[13] However, its signal is not retained after cell fixation, limiting its use in protocols that require downstream immunocytochemistry.[2] Some studies have also indicated that its staining intensity can be affected by mitochondrial potential under certain experimental conditions, such as during mitophagy.[5]
Nonyl Acridine Orange (NAO) is another popular dye that is largely considered to be independent of mitochondrial membrane potential.[3] It functions by binding to cardiolipin, a signature lipid of the inner mitochondrial membrane. While useful, this mechanism means that changes in cardiolipin content, which can occur under certain physiological or pathological conditions, may be misinterpreted as changes in mitochondrial mass. Furthermore, studies have shown that NAO is significantly more phototoxic and less photostable than this compound.[10][11]
MitoTracker Deep Red and MitoTracker Red CMXRos offer the significant advantage of being well-retained in mitochondria even after fixation with aldehydes, making them compatible with immunocytochemistry and other multiplexing applications.[2][8] However, their initial accumulation in mitochondria is dependent on the mitochondrial membrane potential.[7] This dependence can be a major drawback when the experimental conditions or treatments being studied are known to affect mitochondrial function and, consequently, membrane potential. Therefore, these dyes are better suited for determining mitochondrial localization rather than for accurately quantifying changes in mitochondrial mass, especially in the context of dynamic cellular processes.
Signaling Pathways and Experimental Workflows
To provide a comprehensive resource, we include diagrams of a key signaling pathway involved in regulating mitochondrial mass and a generalized experimental workflow for comparing the performance of these fluorescent dyes.
PGC-1α Signaling Pathway for Mitochondrial Biogenesis
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis. Its activation by upstream signals like AMPK and SIRT1 initiates a transcriptional cascade that leads to the synthesis of new mitochondria.
Caption: PGC-1α signaling pathway for mitochondrial biogenesis.
Experimental Workflow for Comparing Mitochondrial Dyes
This workflow outlines the key steps for a comparative analysis of different fluorescent dyes for measuring mitochondrial mass.
Caption: Experimental workflow for comparing mitochondrial fluorescent dyes.
Experimental Protocols
Below are detailed protocols for using this compound and its alternatives for measuring mitochondrial mass, primarily by flow cytometry.
Protocol 1: Measuring Mitochondrial Mass using this compound
Materials:
-
This compound (e.g., Thermo Fisher Scientific, Cat. No. M7514)
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving the contents of one vial in anhydrous DMSO. For a 50 µg vial, this typically requires approximately 74.4 µL of DMSO.[14]
-
Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution of 100-200 nM this compound in pre-warmed cell culture medium.[13]
-
-
Cell Staining:
-
Harvest cells and resuspend them at a concentration of 1 x 10^6 cells/mL in the pre-warmed medium containing the this compound working solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[13]
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (e.g., 530/30 nm).[1]
-
Record the mean fluorescence intensity (MFI) of the this compound signal to quantify mitochondrial mass.
-
Protocol 2: Measuring Mitochondrial Mass using Nonyl Acridine Orange (NAO)
Materials:
-
Nonyl Acridine Orange (NAO)
-
Anhydrous DMSO
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NAO in anhydrous DMSO.
-
On the day of use, prepare a working solution of NAO in pre-warmed cell culture medium. A final concentration of 2.5 µM has been reported to be effective.[15]
-
-
Cell Staining:
-
Resuspend cells at 1 x 10^6 cells/mL in the NAO working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS by centrifugation and resuspension.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer with a 488 nm excitation laser and a standard FITC/GFP emission filter.
-
Measure the MFI of the NAO signal as an indicator of mitochondrial mass.
-
Protocol 3: Staining Mitochondria with MitoTracker Red CMXRos for Localization
Materials:
-
MitoTracker Red CMXRos (e.g., Cell Signaling Technology, #9082)
-
Anhydrous DMSO
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Reagent Preparation:
-
Cell Staining:
-
Incubate cells with the working solution for 15-45 minutes at 37°C.[4]
-
Wash the cells with fresh, pre-warmed medium.
-
-
Fixation and Permeabilization (Optional):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If required for subsequent antibody staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Analysis:
-
For microscopy, mount the coverslips and visualize using a fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~579/599 nm).
-
For flow cytometry, analyze the cells using a yellow-orange laser (e.g., 561 nm) for excitation and a suitable emission filter.[1]
-
Conclusion
The choice of a fluorescent dye for measuring mitochondrial mass is critical and depends on the specific experimental context. This compound is a strong candidate for live-cell analysis due to its relative independence from membrane potential and high signal-to-noise ratio. However, researchers must be aware of its limitations, including its unsuitability for fixed-cell applications and potential sensitivity to mitochondrial membrane potential under certain conditions. For experiments requiring fixation and multiplexing, MitoTracker Deep Red and MitoTracker Red CMXRos are valuable tools, but their dependence on membrane potential must be carefully considered when interpreting quantitative data on mitochondrial mass. NAO offers an alternative for live-cell imaging but comes with concerns about phototoxicity and its reliance on cardiolipin content. By carefully considering these factors and utilizing the provided protocols, researchers can select the most appropriate dye to accurately and reliably investigate the dynamic world of mitochondria.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flow Cytometry-Based Assessment of Mitophagy Using MitoTracker [frontiersin.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. korambiotech.com [korambiotech.com]
- 9. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4.4. Flow Cytometry Analysis [bio-protocol.org]
- 14. Mitochondrial staining of NK cells by flow cytometry [protocols.io]
- 15. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Mitochondrial Landscapes: A Comparative Guide to MitoTracker Green FM Colocalization
For researchers, scientists, and drug development professionals navigating the intricate world of mitochondrial biology, precise localization of key proteins is paramount. This guide provides an objective comparison of MitoTracker Green FM's performance in colocalizing with mitochondrial proteins, supported by experimental data and detailed protocols.
This compound is a popular fluorescent dye used to label mitochondria in living cells. Its mechanism relies on the covalent binding to mitochondrial proteins, primarily through reactions with free thiol groups of cysteine residues.[1][2] A key advantage of this compound is that its accumulation in mitochondria is largely independent of the mitochondrial membrane potential, allowing for the staining of mitochondria in both healthy and apoptotic cells.[1][3] This contrasts with other dyes like MitoTracker Red CMXRos, whose accumulation is dependent on the mitochondrial membrane potential.[4]
Performance in Colocalization with Mitochondrial Proteins
The efficacy of a mitochondrial stain is critically determined by its ability to accurately colocalize with known mitochondrial proteins. Studies have demonstrated the colocalization of this compound with various mitochondrial markers.
One key protein of the outer mitochondrial membrane is Tom20, a subunit of the translocase of the outer mitochondrial membrane (TOM) complex. Research has shown that a fusion protein of rat Tom20 and Green Fluorescent Protein (rTom20-GFP) exhibits strong colocalization with MitoTracker, confirming the dye's ability to label mitochondria accurately.[5]
Imaging flow cytometry has also been employed to confirm the colocalization of this compound with another mitochondrial dye, MitoTracker Deep Red.[2] This further supports the specificity of this compound for the mitochondrial compartment.
While specific quantitative colocalization coefficients are not always reported in literature, qualitative visual data from confocal microscopy consistently shows a high degree of overlap between the this compound signal and that of mitochondrial proteins. For instance, studies have visually demonstrated the colocalization of various compounds with this compound within the mitochondria of HeLa cells.[6]
Comparison with Alternative Mitochondrial Stains
The choice of mitochondrial stain depends heavily on the specific experimental requirements, such as the need for live-cell imaging, fixation compatibility, and dependence on membrane potential.
| Feature | This compound | MitoTracker Red CMXRos | Genetically Encoded Probes (e.g., mito-GFP) |
| Mechanism | Covalently binds to mitochondrial proteins (thiol groups).[1] | Accumulates based on mitochondrial membrane potential and covalently binds.[7] | Genetically expressed fluorescent protein targeted to mitochondria.[7] |
| Membrane Potential Dependence | Largely independent.[1][4] | Dependent.[4] | Independent.[8] |
| Fixability | Not well-retained after fixation.[9][10] | Well-retained after fixation.[2] | Well-retained after fixation.[11] |
| Suitability for Apoptotic Cells | Suitable.[3] | Less suitable due to loss of membrane potential. | Suitable.[8] |
| Staining Time | 15-45 minutes.[12] | Typically 15-30 minutes. | Requires transfection and expression (overnight or longer).[11] |
MitoView™ Green is another alternative with properties similar to MitoTracker® Green FM, staining mitochondria based on mass rather than membrane potential and is suitable for both live and fixed cells.[13]
Experimental Protocols
Staining Live Cells with this compound
This protocol is adapted from manufacturer's recommendations and common laboratory practices.[1][9][12]
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of this compound by dissolving 50 µg in 74.4 µL of high-quality, anhydrous DMSO.[9][12]
-
Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9][12]
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration of 20-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.[1][12]
-
-
Cell Staining :
-
Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Remove the culture medium and wash the cells once with pre-warmed (37°C) serum-free medium.
-
Add the this compound working solution to the cells and incubate for 15-45 minutes at 37°C.[12]
-
-
Imaging :
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed medium.
-
Image the cells immediately in fresh, pre-warmed medium. This compound is not well-retained after fixation.[9][10]
-
Use a fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~490/516 nm).[14]
-
Colocalization Analysis with an Immunostained Mitochondrial Protein
-
Transfection (for fluorescently tagged proteins) or Immunostaining :
-
For colocalization with a fluorescently tagged protein like Tom20-mCherry, transfect the cells with the corresponding plasmid 24-48 hours prior to staining with this compound.
-
For colocalization with an endogenous protein, it is important to note that this compound is generally not fixable.[9][10] Therefore, colocalization with immunostained proteins is challenging. An alternative approach is to use a fixable mitochondrial marker or a genetically encoded fluorescent mitochondrial protein.
-
-
Image Acquisition :
-
Acquire images using a confocal microscope to ensure that the fluorescence signals are from the same focal plane.
-
Acquire separate images for the green (this compound) and red (e.g., mCherry-tagged protein or another dye) channels.
-
-
Image Analysis :
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin, or other dedicated software) to quantify the degree of colocalization.
-
Commonly used metrics include Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC). A PCC value close to +1 indicates a strong positive correlation between the two signals.
-
Visualizing Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Signal That Directs Tom20 to the Mitochondrial Outer Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. biotium.com [biotium.com]
- 14. abmole.com [abmole.com]
A Head-to-Head Comparison: MitoTracker Green FM Versus Fluorescent Protein Mitochondrial Reporters
For researchers, scientists, and drug development professionals navigating the landscape of mitochondrial imaging, the choice between chemical dyes and genetically encoded reporters is a critical decision point. This guide provides an objective comparison of two prominent tools: the chemical dye MitoTracker Green FM and fluorescent protein-based mitochondrial reporters (e.g., mt-GFP, mt-RFP). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to empower informed decisions for robust and reliable experimental outcomes.
At a Glance: Key Performance Indicators
The selection of an appropriate mitochondrial reporter hinges on the specific experimental requirements, such as the duration of the study, the sensitivity to phototoxicity, and the need for multiplexing. Below is a summary of key quantitative data to facilitate a direct comparison between this compound and fluorescent protein reporters.
| Feature | This compound | Fluorescent Protein Reporters (e.g., mt-GFP) |
| Mechanism of Action | Covalently binds to mitochondrial proteins via reaction with free thiol groups of cysteine residues.[1] | Genetically encoded and targeted to the mitochondria using a mitochondrial targeting sequence (MTS).[2] |
| Dependence on Membrane Potential | Staining is largely independent of mitochondrial membrane potential.[1] | Localization is independent of mitochondrial membrane potential.[2] |
| Photostability | Generally considered to have high photostability. One study reported a 1/e lifetime of 214 seconds under 488 nm laser illumination.[3] | Photostability varies depending on the specific fluorescent protein. For example, the bleaching half-time for EGFP has been measured at approximately 530 seconds under specific conditions.[4] |
| Toxicity | Can exhibit cytotoxicity at higher concentrations and longer incubation times, leading to alterations in mitochondrial morphology and cell death.[5] | Overexpression can lead to cellular stress, altered mitochondrial morphology, and apoptosis.[6][7][8] |
| Signal-to-Noise Ratio | Can provide a high signal-to-noise ratio due to low fluorescence in aqueous solution and bright emission upon mitochondrial accumulation.[9] | Generally provides a high signal-to-noise ratio due to specific targeting, but this can be affected by expression levels and potential mislocalization. |
| Suitability for Long-Term Imaging | Limited by potential cytotoxicity and dye dilution upon cell division.[10] | Well-suited for long-term and time-lapse imaging due to continuous expression.[11] |
| Fixability | Not well-retained after fixation with aldehydes.[12] | Signal is well-retained after fixation, allowing for immunocytochemistry.[13] |
Delving Deeper: Mechanism of Action and Experimental Workflows
Understanding the fundamental principles of how these reporters function is key to interpreting experimental results accurately.
This compound is a cell-permeant dye that passively diffuses across the plasma membrane. Once inside the cell, it accumulates in the mitochondria and covalently binds to mitochondrial proteins, primarily through reactions with thiol groups on cysteine residues.[1][14] This covalent linkage ensures that the dye is well-retained within the mitochondria, even if the mitochondrial membrane potential is lost.[15]
Fluorescent protein reporters, such as mitochondrially-targeted Green Fluorescent Protein (mt-GFP), are genetically encoded. A DNA construct is created that fuses the coding sequence of the fluorescent protein with a specific mitochondrial targeting sequence (MTS).[2] This construct is then introduced into cells via transfection or transduction. The cell's own machinery transcribes and translates the fusion protein, which is then actively imported into the mitochondria, providing a specific and continuous fluorescent signal.
Below are diagrams illustrating the experimental workflows for using this compound and fluorescent protein reporters.
References
- 1. benchchem.com [benchchem.com]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The expression level and cytotoxicity of green fluorescent protein are modulated by an additional N-terminal sequence [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MitoTracker® Green FM | Cell Signaling Technology [cellsignal.com]
- 13. Choosing proper fluorescent dyes, proteins, and imaging techniques to study mitochondrial dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of MitoTracker Green FM
For researchers, scientists, and drug development professionals utilizing MitoTracker Green FM, ensuring safe handling and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
Key Safety and Handling Information
This compound is a fluorescent dye used to label mitochondria in live cells.[1][2] While specific toxicity information is limited, it is crucial to handle the reagent with care, employing standard laboratory safety practices.[3] The Safety Data Sheet (SDS) advises wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Excitation Maximum | 490 nm | [1][2][4] |
| Emission Maximum | 516 nm | [1][2][4] |
| Molecular Weight | 671.88 g/mol | [4][5] |
| Storage (Lyophilized) | -20°C, desiccated and protected from light | [4][5] |
| Storage (Reconstituted in DMSO) | -20°C, protected from light (use within 2 weeks) | [4][5] |
| Typical Staining Concentration | 100-400 nM | [4][5] |
| Typical Incubation Time | 15-30 minutes at 37°C | [4][5] |
Experimental Protocol: Live Cell Staining
A typical protocol for staining live cells with this compound involves the following steps:
-
Reconstitution: Prepare a 1 mM stock solution by reconstituting the lyophilized solid in high-quality anhydrous DMSO.[4][5] For a 50 µg vial, this would be approximately 74.4 µL of DMSO.[4][5]
-
Working Solution: Dilute the stock solution into normal growth media to a final working concentration of 100-400 nM.[4][5]
-
Incubation: Replace the cell culture medium with the staining solution containing this compound and incubate for 15-30 minutes at 37°C.[4][5]
-
Imaging: After incubation, the cells must be imaged live. It is important to note that fixation with aldehydes or alcohols will inhibit the staining.[4][5] To minimize background fluorescence, phenol (B47542) red-free media can be used for imaging.[4]
Disposal Procedures for this compound
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations for chemical waste.[6] The environmental impact of this product has not been fully investigated, though it is considered to be biodegradable and does not bioaccumulate.[6]
Workflow for Proper Disposal
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Protective Measures for Handling MitoTracker Green FM
Researchers and scientists utilizing MitoTracker Green FM, a fluorescent dye for labeling mitochondria in live cells, must adhere to stringent safety protocols to ensure personal and environmental protection. While not classified as a hazardous material for shipping, the toxicological and physiological properties of this compound are not fully defined, necessitating careful handling in a laboratory setting.[1] Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
When working with this compound, from reconstitution of the lyophilized powder to the staining of cells and subsequent disposal, specific personal protective equipment is mandatory. This equipment creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure.
Core PPE Requirements:
-
Eye and Face Protection: At a minimum, safety glasses with side-shields are required to protect against accidental splashes.[1]
-
Hand Protection: Wear protective gloves, such as standard laboratory nitrile gloves.[1][2][3] It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[1][2][3]
-
Respiratory Protection: In situations where ventilation is inadequate, respiratory protection should be worn.[1]
Procedural Guidelines for Safe Handling and Disposal
A systematic approach to handling this compound ensures safety at every stage of the experimental workflow. This includes proper preparation, diligent execution of experimental protocols, and responsible disposal of waste materials.
Engineering Controls and Storage
Laboratories should be equipped with adequate ventilation systems, eyewash stations, and safety showers.[1] this compound in its lyophilized form should be stored at -20°C, protected from light and moisture.[4][5] Once reconstituted in DMSO, the solution should be stored at -20°C, shielded from light, and is recommended for use within two weeks to maintain its efficacy.[4][5]
Experimental Protocol: Staining Live Cells
The following is a generalized protocol for staining live cells with this compound. Concentrations and incubation times may need to be optimized for specific cell types and experimental conditions.
-
Reconstitution: Prepare a 1 mM stock solution by reconstituting the 50 µg of lyophilized this compound solid in 74.4 µl of high-quality DMSO.[4][5]
-
Preparation of Working Solution: Dilute the stock solution directly into a serum-free cell culture medium or PBS to achieve a final working concentration, typically between 20-200 nM.[2]
-
Cell Staining:
-
Incubation: Incubate the cells at 37°C for a period of 15 to 45 minutes, ensuring they are protected from light.[2][6]
-
Washing: After incubation, wash the cells twice with a fresh medium or PBS to remove any excess dye.[2][3]
-
Analysis: The stained cells are now ready for observation via fluorescence microscopy or flow cytometry.[2][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination. All waste, including unused solutions and contaminated labware (e.g., pipette tips, tubes), should be disposed of in accordance with local, state, and federal regulations.[1][7] Do not pour the dye or its solutions down the drain.[1]
First Aid and Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse the eyes thoroughly with plenty of water, making sure to also rinse under the eyelids.[1] |
| Skin Contact | Wash the affected area immediately with plenty of water.[1] |
| Inhalation | Move the individual to an area with fresh air.[1] |
| Ingestion | Clean the mouth with water and subsequently drink plenty of water.[1] |
For any significant exposure, seek medical attention and provide the Safety Data Sheet to the responding medical personnel.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. MitoTracker® Green FM (#9074) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. media.cellsignal.com [media.cellsignal.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
